molecular formula C9H11NO3 B8613944 2-(3-Methoxyphenoxy)acetamide

2-(3-Methoxyphenoxy)acetamide

Cat. No.: B8613944
M. Wt: 181.19 g/mol
InChI Key: WYLJQAIAUJCTNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Methoxyphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methoxyphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-(3-methoxyphenoxy)acetamide

InChI

InChI=1S/C9H11NO3/c1-12-7-3-2-4-8(5-7)13-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)

InChI Key

WYLJQAIAUJCTNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)N

Origin of Product

United States

Foundational & Exploratory

2-(3-Methoxyphenoxy)acetamide CAS 198905-40-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 198905-40-7 | Formula: C9H11NO3 | M.W.: 181.19 g/mol

Executive Summary

2-(3-Methoxyphenoxy)acetamide is a specialized ether-amide building block utilized primarily in the synthesis of bioactive small molecules. Structurally characterized by a 3-methoxyphenol core ether-linked to an acetamide moiety, it serves as a critical intermediate in the development of anticonvulsants (sodium channel blockers) and agrochemical agents (oxyacetamide herbicides). This guide outlines its physicochemical profile, validated synthesis routes, and analytical characterization standards to support its application in high-purity research environments.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

The compound belongs to the class of phenoxyacetamides, exhibiting stability under standard laboratory conditions but sensitivity to strong acids and bases which may hydrolyze the amide or ether linkages.

Table 1: Physicochemical Properties
PropertySpecificationNotes
IUPAC Name 2-(3-Methoxyphenoxy)acetamide-
CAS Number 198905-40-7-
Molecular Formula C9H11NO3-
Molecular Weight 181.19 g/mol -
Appearance White to off-white crystalline powderTypical for purified amides
Melting Point 100–145 °C (Estimated)Ortho-isomer melts at ~142°C; meta typically lower.[1][2][3][4][5][6]
Solubility DMSO, Methanol, Ethyl Acetate, DCMLimited solubility in water
pKa ~15 (Amide NH)Non-ionizable in physiological pH range
SMILES COc1cccc(OCC(N)=O)c1-

Synthesis & Manufacturing

The industrial and laboratory-scale preparation of 2-(3-Methoxyphenoxy)acetamide predominantly relies on the Williamson ether synthesis. This route is preferred for its atom economy and high yield potential.

Reaction Mechanism & Pathway

The synthesis involves the nucleophilic substitution of the chloride in 2-chloroacetamide by the phenoxide anion generated from 3-methoxyphenol.

SynthesisPath SM1 3-Methoxyphenol (Nucleophile) Inter Phenoxide Intermediate SM1->Inter Deprotonation SM2 2-Chloroacetamide (Electrophile) Prod 2-(3-Methoxyphenoxy)acetamide (Target) SM2->Prod Base Base Catalyst (K2CO3 or NaH) Base->Inter Inter->Prod SN2 Attack Byprod Byproducts (KCl / NaCl) Inter->Byprod

Figure 1: Nucleophilic substitution pathway for the synthesis of 2-(3-Methoxyphenoxy)acetamide.

Validated Experimental Protocol

Objective: Synthesis of 10g batch.

  • Activation: In a 250 mL round-bottom flask, dissolve 3-methoxyphenol (1.0 eq, 55 mmol) in anhydrous Acetone or Acetonitrile (100 mL).

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq, 82.5 mmol). Stir at room temperature for 30 minutes to generate the phenoxide in situ.

    • Note: Use of Cs₂CO₃ can accelerate the reaction but increases cost.

  • Alkylation: Add 2-Chloroacetamide (1.1 eq, 60.5 mmol) portion-wise.

  • Reflux: Heat the mixture to reflux (approx. 60-80°C depending on solvent) for 6–12 hours. Monitor reaction progress via TLC (Mobile Phase: 50% Ethyl Acetate/Hexanes).

  • Work-up:

    • Cool reaction to room temperature.

    • Filter off inorganic salts (KCl, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to obtain the crude solid.

  • Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane mixture to yield white crystals.

    • Target Yield: >85%.[2][7][8]

Analytical Characterization (QC)

To ensure suitability for drug development or biological screening, the compound must meet rigorous identity and purity standards.

Expected Spectral Profile
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.30–7.50 (br s, 2H): Amide -NH₂ protons (Exchangeable with D₂O).

    • δ 7.15 (t, 1H): Aromatic H at C5 (Meta coupling).

    • δ 6.50–6.60 (m, 3H): Aromatic H at C2, C4, C6.

    • δ 4.38 (s, 2H): O-CH₂-CO (Methylene adjacent to carbonyl).

    • δ 3.73 (s, 3H): -OCH₃ (Methoxy group).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated 182.08; Found 182.1.

    • [M+Na]⁺: 204.1.

Quality Control Workflow

QC_Workflow Batch Synthesized Batch TLC TLC Screening (Purity Check) Batch->TLC HPLC HPLC Analysis (>98% Area) TLC->HPLC If Single Spot NMR 1H-NMR / 13C-NMR (Structure Confirmation) HPLC->NMR If >95% MS LC-MS (MW Confirmation) HPLC->MS Release Lot Release (CoA Generation) NMR->Release MS->Release

Figure 2: Analytical workflow for lot release and structure validation.

Applications in Drug Discovery

2-(3-Methoxyphenoxy)acetamide serves as a pharmacophore scaffold in two primary areas:

  • Neurology (Anticonvulsants): The phenoxyacetamide motif mimics the structure of established sodium channel blockers (e.g., Lacosamide derivatives). The methoxy group at the meta position modulates lipophilicity and metabolic stability compared to ortho or para analogs.

  • Agrochemicals: Members of the oxyacetamide class inhibit very long-chain fatty acid (VLCFA) elongases in plants, serving as pre-emergence herbicides.

Safety & Handling (MSDS Summary)

  • GHS Classification:

    • Acute Tox. 4 (Oral).[8]

    • Skin Irrit. 2; Eye Irrit. 2A.

  • Handling: Use in a fume hood. Avoid inhalation of dust.

  • Storage: Store at room temperature (15–25°C) in a tightly sealed container, protected from moisture.

References

  • PubChem. (n.d.). 2-(2-methoxyphenoxy)-N-(3-methoxyphenyl)acetamide (Related Compound Data).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2019). Synthesis and characterization of phenoxyacetamide derivatives. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (1971). General methods for phenoxy ether synthesis. Org. Synth. 1971, 51, 82. Retrieved October 26, 2023, from [Link]

Sources

An In-depth Technical Guide to the Chemical Structure Analysis of 3-Methoxyphenoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the chemical structure of 3-methoxyphenoxyacetamide, a molecule of interest to researchers, scientists, and professionals in drug development. By leveraging established spectroscopic principles and data from analogous compounds, this document offers a detailed exploration of its structural features, a plausible synthetic route, and insights into its potential biological significance.

Introduction: The Significance of the Phenoxyacetamide Scaffold

The phenoxyacetamide core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These activities are influenced by the nature and position of substituents on the phenoxy ring. The introduction of a methoxy group at the 3-position is anticipated to modulate the molecule's electronic and steric properties, potentially influencing its biological target interactions and metabolic stability. A thorough understanding of the chemical structure of 3-methoxyphenoxyacetamide is therefore crucial for its potential development as a therapeutic agent.

Molecular Structure and Identification

A foundational aspect of characterizing any chemical entity is the precise determination of its molecular structure. This section outlines the key identifiers for 3-methoxyphenoxyacetamide.

Chemical Identity
  • IUPAC Name: 2-(3-methoxyphenoxy)acetamide

  • Molecular Formula: C₉H₁₁NO₃

  • Molecular Weight: 181.19 g/mol

  • CAS Number: 5659-33-6

  • SMILES String: COc1cccc(OC(=O)C)c1

The structure of 3-methoxyphenoxyacetamide can be visualized as a 3-methoxyphenol core linked via an ether bond to an acetamide functional group.

Caption: Chemical structure of 3-methoxyphenoxyacetamide.

Predictive Spectroscopic Analysis

In the absence of direct experimental spectra for 3-methoxyphenoxyacetamide, a robust predictive analysis can be conducted by examining the spectroscopic data of structurally related compounds. This approach allows for a well-reasoned estimation of the key spectral features.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is invaluable for elucidating the proton environment within a molecule. The predicted chemical shifts (δ) for 3-methoxyphenoxyacetamide are based on the analysis of 3-methoxyacetophenone and phenoxyacetamide.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale
Aromatic (4H)6.5 - 7.3MultipletProtons on the phenyl ring will exhibit complex splitting patterns due to their differing electronic environments influenced by the methoxy and phenoxyacetamide groups.
-OCH₂- (2H)~4.5SingletThe methylene protons adjacent to the ether oxygen and the carbonyl group are expected to be deshielded and appear as a singlet.
-OCH₃ (3H)~3.8SingletThe methoxy group protons will appear as a sharp singlet in a region typical for such functional groups.
-NH₂ (2H)5.5 - 8.0Broad SingletThe amide protons are exchangeable and their chemical shift can vary depending on the solvent and concentration. They typically appear as a broad singlet.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon(s) Predicted Chemical Shift (ppm) Rationale
Carbonyl (C=O)~170The carbonyl carbon of the amide group is highly deshielded.
Aromatic (C-O)158 - 160The aromatic carbons directly attached to the oxygen atoms will be significantly deshielded.
Aromatic (C-H & C-C)100 - 130The remaining aromatic carbons will resonate in this typical range.
-OCH₂-~65The methylene carbon adjacent to the ether oxygen is deshielded.
-OCH₃~55The methoxy carbon appears in a characteristic region.
Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The predicted IR absorption bands for 3-methoxyphenoxyacetamide are based on the known spectra of phenoxyacetamide and 3-methoxyacetophenone.[1][2]

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Mode
N-H (Amide)3150 - 3350Stretching (two bands for primary amide)
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 3000Stretching
C=O (Amide I)~1680Stretching
N-H (Amide II)~1600Bending
C=C (Aromatic)1450 - 1600Stretching
C-O (Aryl Ether)1200 - 1250Asymmetric Stretching
C-O (Aryl Ether)1000 - 1050Symmetric Stretching
Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-methoxyphenoxyacetamide, electron ionization (EI) would likely lead to the following key fragments:

m/z Predicted Fragment Rationale
181[M]⁺Molecular ion peak.
123[M - CH₂CONH₂]⁺Loss of the acetamide radical.
108[M - OCH₂CONH₂]⁺Cleavage of the ether bond.
77[C₆H₅]⁺Phenyl cation.
58[CH₂CONH₂]⁺Acetamide cation.

Proposed Synthesis Protocol

A reliable synthesis of 3-methoxyphenoxyacetamide can be achieved via a Williamson ether synthesis followed by amidation. This two-step process is a well-established and robust method for preparing such derivatives.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amidation start 3-Methoxyphenol reagent1 NaOH start->reagent1 Deprotonation intermediate1 Sodium 3-methoxyphenoxide reagent1->intermediate1 reagent2 Ethyl chloroacetate intermediate1->reagent2 Nucleophilic Substitution intermediate2 Ethyl 2-(3-methoxyphenoxy)acetate reagent2->intermediate2 reagent3 Ammonia intermediate2->reagent3 Aminolysis product 3-Methoxyphenoxyacetamide reagent3->product

Caption: Proposed two-step synthesis of 3-methoxyphenoxyacetamide.

Step 1: Synthesis of Ethyl 2-(3-methoxyphenoxy)acetate

Materials:

  • 3-Methoxyphenol

  • Sodium hydroxide (NaOH)

  • Ethyl chloroacetate

  • Acetone (anhydrous)

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxyphenol (1.0 eq) in anhydrous acetone.

  • Add powdered sodium hydroxide (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.

  • To this mixture, add ethyl chloroacetate (1.2 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the sodium chloride precipitate.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(3-methoxyphenoxy)acetate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3-Methoxyphenoxyacetamide

Materials:

  • Ethyl 2-(3-methoxyphenoxy)acetate

  • Ammonia solution (aqueous or in methanol)

Protocol:

  • Dissolve the purified ethyl 2-(3-methoxyphenoxy)acetate (1.0 eq) in a concentrated solution of ammonia in methanol.

  • Stir the mixture in a sealed vessel at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting solid residue is the crude 3-methoxyphenoxyacetamide.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Potential Applications in Drug Discovery

Phenoxyacetamide derivatives have been investigated for a range of therapeutic applications. The introduction of a methoxy group at the 3-position of the phenyl ring can influence the compound's pharmacokinetic and pharmacodynamic properties.

  • Modulation of Biological Activity: The position of the methoxy group can affect the molecule's interaction with biological targets. Studies on related compounds have shown that methoxy substitution can impact activities such as antifungal and anticancer properties.[3][4]

  • Metabolic Stability: The methoxy group can influence the metabolic fate of the compound. It may serve as a site for O-demethylation by cytochrome P450 enzymes, or it can sterically hinder the metabolism of adjacent positions on the aromatic ring.

  • Physicochemical Properties: The methoxy group can alter the lipophilicity and polarity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Further research is warranted to explore the specific biological activities of 3-methoxyphenoxyacetamide and to understand how the 3-methoxy substituent contributes to its overall pharmacological profile.

Conclusion

This technical guide has provided a detailed analysis of the chemical structure of 3-methoxyphenoxyacetamide. Through a predictive approach grounded in the spectroscopic data of analogous compounds, we have elucidated its key ¹H NMR, ¹³C NMR, IR, and MS characteristics. A robust and practical two-step synthesis has been proposed, offering a clear pathway for its preparation. The potential implications of the 3-methoxy substituent on the biological activity and pharmacokinetic properties of the phenoxyacetamide scaffold have also been discussed. This comprehensive analysis serves as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.

References

  • National Institute of Standards and Technology. (n.d.). Phenoxyacetamide. In NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]

  • Ibraheem, I. T., & Al-Araji, S. M. (2016).
  • National Institute of Standards and Technology. (n.d.). 3-Methoxyphenol, TMS derivative. In NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Methoxyacetophenone. In NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • National Center for Biotechnology Information. (n.d.). 3-Methoxyphenoxyacetic acid. PubChem. Retrieved February 5, 2026, from [Link]

  • Zabiulla, S. S., Khan, S. A., & Shaukath, A. K. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 33.
  • National Institute of Standards and Technology. (n.d.). Acetamide. In NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone.
  • Priyanka, P., et al. (2014). Synthesis, characterization and biological evaluation of some novel 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide derivatives. Der Pharma Chemica, 6(3), 331-337.
  • Alkhodier, R. (2019). Progress Toward the Synthesis of 3-Methoxyflavones as Potential Antioxidants, Neuroprotective Agents, and Trifluoromethylated 19F NMR Probes (Master's thesis, The University of Mississippi). eGrove.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methoxyethane. Retrieved February 5, 2026, from [Link]

  • Zhang, Z., et al. (2024). NMRexp: A database of 3.37 million experimental NMR spectra. Zenodo.
  • Khan, I., et al. (2018). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus Niger.
  • National Institute of Standards and Technology. (n.d.). 3-Methoxyacetophenone. In NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]

  • Papakyriakou, A., et al. (2023).
  • Szafranski, F. J., & Szafranski, K. (2015). Spectroscopic (FT-IR, Raman, NMR) and DFT Quantum Chemical Studies on Phenoxyacetic Acid and Its Sodium Salt. Semantic Scholar.
  • Nawrocka, W., et al. (2021).
  • Singh, P., et al. (2018). Spectral Database of Pharmaceutical Common Excipients and Paracetamol API Using ASD Field Spec 4 Spectrordiometer. International Journal of Pharmaceutical Sciences and Research, 9(10), 4287-4293.
  • Sedić, M., et al. (2022). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. FULIR.
  • National Institute of Standards and Technology. (n.d.). Acetamide. In NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methoxyethane. Retrieved February 5, 2026, from [Link]

  • Spetea, M., et al. (2019). Synthesis, Biological, and Structural Explorations of New Zwitterionic Derivatives of 14-O-Methyloxymorphone, as Potent μ/δ Opioid Agonists and Peripherally Selective Antinociceptives. Journal of Medicinal Chemistry, 62(3), 1436-1450.
  • Mahale, K. A., et al. (2018). One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences, 7.
  • National Institute of Standards and Technology. (n.d.). 3-Methoxyphenoxyacetic acid. In NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • National Institute of Standards and Technology. (n.d.). 3-Methoxyphenol, TMS derivative. In NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Methoxyacetophenone. In NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]

Sources

The Phenoxyacetamide Scaffold: A Versatile Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The phenoxyacetamide scaffold has solidified its status as a "privileged structure" in medicinal chemistry, serving as the foundational core for a multitude of biologically active compounds.[1][2] Its synthetic tractability and the ability of its ether linkage to orient substituents in precise three-dimensional space have made it a cornerstone for developing novel therapeutics across diverse disease areas. This guide provides an in-depth analysis of the phenoxyacetamide core, elucidating its synthesis, key therapeutic applications, and the nuanced structure-activity relationships (SAR) that govern its efficacy. We will explore its role in generating potent anticancer, anticonvulsant, and antimicrobial agents, supported by detailed mechanistic insights, experimental protocols, and a forward-looking perspective on its potential in future drug discovery endeavors.

The Phenoxyacetamide Core: A Privileged Scaffold

The phenoxyacetamide moiety consists of a phenyl ring linked via an ether bond to an acetamide group. This simple-looking structure possesses remarkable versatility. The phenoxy group can serve as a versatile anchor, capable of participating in π-π stacking interactions with biological targets, while the ether oxygen can act as a hydrogen bond acceptor.[2] The acetamide portion provides a vector for a wide range of substitutions, allowing for fine-tuning of physicochemical properties and target engagement. This inherent modularity enables the exploration of vast chemical space, leading to the identification of compounds with highly specific biological activities. Its derivatives have been investigated for a wide array of therapeutic applications, including treatments for neurological disorders, viral and bacterial infections, cancer, and cardiovascular conditions.[2]

Synthetic Strategies: Building the Core

The construction of phenoxyacetamide libraries is generally straightforward, making it an attractive scaffold for high-throughput screening and lead optimization campaigns. The most common and reliable approach involves a two-step process: Williamson ether synthesis followed by amide coupling.

General Synthetic Workflow

The primary route begins with the synthesis of a phenoxyacetic acid intermediate. This is typically achieved by reacting a substituted phenol with an alpha-haloacetic acid ester (e.g., ethyl chloroacetate) under basic conditions, followed by hydrolysis of the ester. The resulting carboxylic acid is then coupled with a desired amine to form the final phenoxyacetamide product. Alternatively, a substituted phenol can be coupled directly with an N-substituted 2-chloroacetamide.[1]

Below is a generalized workflow illustrating this common synthetic pathway.

G sub_phenol Substituted Phenol (Ar-OH) base Base (e.g., K2CO3) Solvent (e.g., Acetone) sub_phenol->base chloroacetamide N-Substituted 2-Chloroacetamide (Cl-CH2-CO-NR1R2) chloroacetamide->base product Phenoxyacetamide Derivative (Ar-O-CH2-CO-NR1R2) base->product Williamson Ether Synthesis G Phenoxyacetamide Phenoxyacetamide Derivative PARP1 PARP-1 Enzyme Phenoxyacetamide->PARP1 Inhibits CellCycle Cell Cycle Progression Phenoxyacetamide->CellCycle Inhibits CellCycleArrest Cell Cycle Arrest (G1/S Phase) Phenoxyacetamide->CellCycleArrest Induces DNARepair DNA Repair PARP1->DNARepair Promotes DNADamage DNA Damage Accumulation DNARepair->DNADamage Prevents Apoptosis Apoptosis (Cell Death) DNADamage->Apoptosis Induces CellCycle->CellCycleArrest Leads to CellCycleArrest->Apoptosis Can Induce

Caption: Anticancer mechanism via PARP-1 inhibition.

Anticonvulsant Activity

A significant area of investigation for phenoxyacetamide derivatives is in the treatment of epilepsy. [3]These compounds have shown potent, multifunctional anticonvulsant effects in preclinical seizure models, such as the pentylenetetrazol (PTZ) and pilocarpine-induced seizure models. [3][4] Mechanism of Action: Neuroinflammation and Oxidative Stress Reduction The efficacy of these agents appears to be rooted in their ability to combat the underlying pathophysiology of seizures, namely neuroinflammation, oxidative stress, and excitotoxicity. [3]One lead compound, designated "7b," demonstrated superior performance over the standard drug valproic acid by:

  • Reducing Oxidative Stress: Significantly decreasing levels of malondialdehyde and nitric oxide in the hippocampus. [3]* Suppressing Neuroinflammation: Lowering the levels of pro-inflammatory cytokines TNF-α and IL-6. [3]* Attenuating Excitotoxicity: Reducing the accumulation of the excitatory neurotransmitter glutamate. [3]* Downregulating Glial Activation: Decreasing markers for activated astrocytes (GFAP) and microglia (Iba-1). [3] Importantly, these potent effects were achieved without evidence of hepatic, renal, or cardiac toxicity, highlighting a strong safety profile. [3]

G Seizure Seizure Activity OxidativeStress Oxidative Stress (MDA, NO) Seizure->OxidativeStress Induces Neuroinflammation Neuroinflammation (TNF-α, IL-6) Seizure->Neuroinflammation Induces Excitotoxicity Glutamate Excitotoxicity Seizure->Excitotoxicity Induces Compound7b Phenoxyacetamide (e.g., Compound 7b) Compound7b->OxidativeStress Reduces Compound7b->Neuroinflammation Suppresses Compound7b->Excitotoxicity Attenuates Neuroprotection Neuroprotection & Seizure Suppression Compound7b->Neuroprotection OxidativeStress->Neuroprotection Neuroinflammation->Neuroprotection Excitotoxicity->Neuroprotection

Caption: Anticonvulsant mechanism of action.

Antimicrobial Activity

The rise of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. Phenoxyacetamide derivatives have been identified as potent inhibitors of the Type III Secretion System (T3SS) in Pseudomonas aeruginosa, a critical virulence factor for this opportunistic pathogen. [5][6] Mechanism of Action: Inhibition of Type III Secretion System (T3SS) The T3SS acts like a molecular syringe, injecting bacterial toxins directly into host cells, which is essential for establishing infection. [5]Phenoxyacetamides inhibit this system, effectively disarming the bacteria without necessarily killing them, which may reduce the selective pressure for resistance development. Structure-activity relationship studies have revealed that specific structural features are key for potent T3SS inhibition, allowing for the optimization of compounds to achieve IC50 values below 1µM. [5]This targeted approach represents a promising strategy for developing new anti-virulence therapies.

Structure-Activity Relationship (SAR) Analysis

Systematic exploration of the phenoxyacetamide scaffold has revealed key structural determinants for biological activity. The potency and selectivity of these compounds can be dramatically altered by modifying substituents on both the phenoxy ring (Ring A) and the N-aryl/alkyl group of the acetamide (Ring B).

Key SAR Insights:
  • Anticancer/Anti-inflammatory: The presence of halogen substituents on the aromatic rings often enhances anticancer and anti-inflammatory activity. [7][8][9]For example, compound 3c , N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, which contains both chloro and nitro groups, exhibited potent anticancer, anti-inflammatory, and analgesic properties. [8][9]* Anticonvulsant: The introduction of fluorine atoms or trifluoromethyl groups has been shown to be essential for potent anticonvulsant activity. [10]Fluorine substitution can increase metabolic stability and improve distribution to the central nervous system (CNS). [10]* Antibacterial (T3SS Inhibition): SAR studies on T3SS inhibitors have shown that most structural modifications that contribute to potency are additive, suggesting a specific interaction with a biological target. [5]This allows for rational design to combine favorable features to create highly potent inhibitors. [5]* Antidiabetic (FFA1 Agonism): In the development of agonists for the free fatty acid receptor 1 (FFA1), modifying the amide linker was a key strategy to reduce molecular weight and lipophilicity while maintaining potent activity. [11] The following table summarizes the activity of selected phenoxyacetamide derivatives against various targets, illustrating these SAR principles.

Compound IDSubstitutions (Ring A / Ring B)Target/AssayActivity (IC50 / Efficacy)Reference
Compound I Varies / VariesHepG2 CytotoxicityIC50 = 1.43 µM[2][12]
Compound 7b Varies / VariesPTZ-induced Seizures100% seizure protection[3][4]
Optimized T3SS Inhibitor Varies / VariesP. aeruginosa T3SSIC50 < 1 µM[5]
Compound 18 Varies / VariesFFA1 AgonismPotent agonist, improved glucose tolerance[11]
Compound 3c 4-nitro / 1-(4-chlorophenyl)ethylMCF-7 CytotoxicityPotent activity[8][9]

Key Experimental Protocols

To ensure the reproducibility and validation of findings, detailed methodologies are crucial. The following sections provide standardized, step-by-step protocols for the synthesis and biological evaluation of phenoxyacetamide derivatives.

Protocol: Synthesis of a Phenoxyacetamide Intermediate

This protocol describes a representative synthesis for an intermediate like N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, which can be further modified to create a library of derivatives. [1] Materials:

  • 4-Hydroxybenzaldehyde (Substituted Phenol)

  • N-(4-chlorophenyl)-2-chloroacetamide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization solvents)

Procedure:

  • Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous acetone in a round-bottom flask, add N-(4-chlorophenyl)-2-chloroacetamide (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Filter off the solid potassium carbonate and wash with acetone.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol: In Vitro Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of newly synthesized phenoxyacetamide compounds on cancer cell lines, such as HepG2 or MCF-7.

Materials:

  • Cancer cell line (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates, multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete medium. Seed the cells into 96-well plates at a density of ~5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Outlook

The phenoxyacetamide scaffold is a proven and powerful core structure in medicinal chemistry. Its synthetic accessibility and versatile pharmacophoric features have enabled the development of potent and selective agents against a wide range of challenging biological targets. The successes in oncology, neurology, and infectious diseases underscore its privileged nature.

Future research should focus on leveraging computational chemistry and machine learning to explore the vast chemical space of phenoxyacetamide derivatives more efficiently. [13]The development of multi-target agents, such as compounds with both anticancer and anti-inflammatory properties, represents an exciting frontier. [8]As our understanding of disease biology deepens, the rational design of novel phenoxyacetamide-based therapeutics will undoubtedly continue to yield clinical candidates that can address significant unmet medical needs.

References

  • The Discovery of Novel Phenoxyacetamide Derivatives: A Technical Guide - Benchchem.
  • Al-Suwaidan, I. A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.
  • Al-Abdullah, E. S., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing.
  • An, D., et al. (2015). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). PubMed.
  • Al-Suwaidan, I. A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed.
  • Al-Suwaidan, I. A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed Central.
  • Shafi, S., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central.
  • An, D., et al. (2015). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). PubMed Central.
  • Al-Abdullah, E. S., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PubMed Central.
  • Huang, W., et al. (2015). Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. PubMed.
  • Kumar, A., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate.
  • Kumar, A., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed Central.
  • Kumar, A., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed.
  • Kaminski, K., et al. (2011). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central.

Sources

2-(3-Methoxyphenoxy)acetamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Characterization and Synthetic Utility of 2-(3-Methoxyphenoxy)acetamide

Executive Summary

2-(3-Methoxyphenoxy)acetamide (CAS 198905-40-7) represents a critical structural motif in medicinal chemistry, serving as a versatile scaffold for the development of sodium channel blockers, anticonvulsants, and anti-inflammatory agents. Its chemical architecture—comprising a resorcinol monomethyl ether core linked to a primary acetamide—offers a unique balance of lipophilicity and hydrogen-bonding capability, making it an ideal candidate for Structure-Activity Relationship (SAR) studies. This guide provides a definitive technical analysis of its molecular properties, a validated synthetic protocol, and its strategic application in drug discovery.

Molecular Identity & Physicochemical Profile

The precise characterization of 2-(3-Methoxyphenoxy)acetamide is foundational for its use as a reference standard or intermediate. The meta-substitution pattern of the methoxy group significantly influences the electronic distribution of the aromatic ring, distinct from its ortho- and para- isomers.

Table 1: Core Chemical Specifications

PropertySpecification
IUPAC Name 2-(3-Methoxyphenoxy)acetamide
Common Name 3-Methoxyphenoxyacetamide
CAS Registry Number 198905-40-7
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
SMILES COc1cccc(OCC(N)=O)c1
InChI Key AXEUUOQSCAZABI-UHFFFAOYSA-N (Isomer specific)
Predicted LogP 0.95 ± 0.2 (Lipophilic/Hydrophilic balance ideal for CNS penetration)
H-Bond Donors 1 (Amide -NH₂)
H-Bond Acceptors 3 (Ether oxygens, Amide carbonyl)

Synthetic Methodology: Validated Protocol

The synthesis of 2-(3-Methoxyphenoxy)acetamide follows a classic Williamson ether synthesis pathway. This protocol is optimized for yield and purity, minimizing the formation of N-alkylated byproducts.

Reaction Logic

The reaction proceeds via an Sₙ2 nucleophilic substitution mechanism. The phenolic oxygen of 3-methoxyphenol is deprotonated by a weak base (Potassium Carbonate) to form a phenoxide ion. This nucleophile attacks the alpha-carbon of 2-chloroacetamide, displacing the chloride ion.

Reagents:

  • Substrate: 3-Methoxyphenol (1.0 eq)

  • Electrophile: 2-Chloroacetamide (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) - Anhydrous is critical.

  • Solvent: Acetone or DMF (Dimethylformamide) - Acetone allows for easier workup; DMF is preferred for faster kinetics.

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Finkelstein condition to accelerate substitution.

Step-by-Step Experimental Protocol
  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-methoxyphenol (12.4 g, 100 mmol) in acetone (150 mL) .

  • Deprotonation: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) to the solution. Stir at room temperature for 30 minutes to generate the phenoxide intermediate.

  • Addition: Add 2-chloroacetamide (10.3 g, 110 mmol) and KI (1.66 g, 10 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain stirring for 6–8 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (KCl, excess K₂CO₃) via vacuum filtration.

    • Evaporate the solvent under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from Ethanol/Water (9:1) or purify via flash column chromatography (SiO₂, EtOAc/Hexane gradient) to obtain white crystalline needles.

  • Yield: Expected yield is 75–85%.

Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the critical transition state where the phenoxide nucleophile attacks the electrophilic carbon.

SynthesisPathway Substrate 3-Methoxyphenol (C7H8O2) Intermediate Phenoxide Ion (Nucleophile) Substrate->Intermediate Deprotonation (-H+) Base K2CO3 (Base) Base->Intermediate TS S_N2 Transition State [O...C...Cl]‡ Intermediate->TS Attack on α-Carbon Reagent 2-Chloroacetamide (Electrophile) Reagent->TS Product 2-(3-Methoxyphenoxy)acetamide (Target) TS->Product Cl- Displacement Byproduct KCl + KHCO3 TS->Byproduct

Figure 1: Sₙ2 Reaction Mechanism for the synthesis of 2-(3-Methoxyphenoxy)acetamide via Williamson Ether Synthesis.

Pharmaceutical Applications & SAR Logic

In drug development, 2-(3-Methoxyphenoxy)acetamide serves as a "fragment" or scaffold. Its utility lies in its ability to modulate biological targets through specific molecular interactions.

Structure-Activity Relationship (SAR)
  • The Amide Headgroup (–CONH₂): Acts as a primary hydrogen bond donor/acceptor site. This motif is frequently recognized by the binding pockets of voltage-gated sodium channels (VGSCs), making it relevant for anticonvulsant research (similar to lacosamide derivatives).

  • The Ether Linker (–O–CH₂–): Provides rotational flexibility, allowing the molecule to adopt the necessary conformation to fit into receptor sites.

  • The Meta-Methoxy Group (3-OMe): This is the critical differentiator.

    • Electronic Effect: It is electron-withdrawing by induction but electron-donating by resonance. In the meta position, it influences the lipophilicity and metabolic stability of the phenyl ring without sterically hindering the para-position, which is often left open for further metabolic functionalization (e.g., hydroxylation).

    • Binding: The methoxy oxygen can serve as a weak hydrogen bond acceptor, potentially anchoring the molecule in a hydrophobic pocket.

Workflow: From Scaffold to Lead

SAR_Workflow Scaffold 2-(3-Methoxyphenoxy)acetamide (Lead Scaffold) Branch1 N-Substitution (Secondary/Tertiary Amides) Scaffold->Branch1 Derivatization Branch2 Ring Modification (Halogenation at C4/C6) Scaffold->Branch2 Branch3 Linker Extension (Propionamide analogs) Scaffold->Branch3 Target1 Target: Sodium Channels (Anticonvulsant) Branch1->Target1 Optimize Lipophilicity Target2 Target: COX-2 Inhibition (Anti-inflammatory) Branch2->Target2 steric bulk

Figure 2: Strategic derivatization pathways for the 2-(3-Methoxyphenoxy)acetamide scaffold in medicinal chemistry.

Analytical Characterization

To validate the synthesis of 2-(3-Methoxyphenoxy)acetamide, the following spectral data should be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.45 (br s, 1H, NH) & 7.30 (br s, 1H, NH) - Amide protons.

    • δ 7.18 (t, 1H, Ar-H) - Meta-coupling pattern.

    • δ 6.50–6.60 (m, 3H, Ar-H) - Ortho/Para protons relative to methoxy.

    • δ 4.42 (s, 2H, O-CH₂-CO) - Methylene singlet.

    • δ 3.73 (s, 3H, O-CH₃) - Methoxy singlet.

  • IR Spectroscopy (KBr):

    • 3400, 3180 cm⁻¹ (N-H stretch, primary amide).

    • 1660 cm⁻¹ (C=O stretch, amide I).

    • 1260, 1040 cm⁻¹ (C-O-C stretch, aryl alkyl ether).

References

  • PubChem Database. "2-(2-Methoxyphenoxy)acetamide (Isomer Reference)." National Center for Biotechnology Information. Accessed October 2025. Link

  • Molaid Chemical Database. "2-(3-methoxyphenoxy)acetamide CAS 198905-40-7." Link

  • Sigma-Aldrich. "Product Specification: Phenoxyacetamide Derivatives." Merck KGaA. Link

  • Larkin, P.Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier, 2011.
  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (For Williamson Ether Synthesis mechanism).

Bioactivity of methoxy-substituted phenoxyacetamides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Bioactivity of Methoxy-Substituted Phenoxyacetamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents with a wide spectrum of biological activities. The introduction of substituents onto this core structure is a key strategy for modulating potency, selectivity, and pharmacokinetic properties. Among these, the methoxy group (–OCH₃) has proven to be particularly influential. Its electronic and steric properties can significantly alter the molecule's interaction with biological targets. This technical guide provides a comprehensive exploration of the bioactivity of methoxy-substituted phenoxyacetamides, synthesizing data from seminal studies to offer field-proven insights into their synthesis, structure-activity relationships (SAR), and therapeutic potential across various domains, including oncology, neurology, and infectious diseases.

The Strategic Importance of Methoxy Substitution

The methoxy group is more than a simple structural addition; it is a strategic tool for medicinal chemists. Its influence stems from two primary effects:

  • Electronic Effects : The oxygen atom's lone pairs can participate in resonance, donating electron density to the aromatic ring (a +M or mesomeric effect). This effect is position-dependent. A para-methoxy group strongly enhances electron density, which can be crucial for receptor binding, while a meta-substitution has a minimal mesomeric effect.

  • Steric and Lipophilic Effects : The methoxy group adds bulk and increases lipophilicity, which can enhance membrane permeability and influence how the molecule fits into a target's binding pocket. However, an ortho-substitution can introduce steric hindrance, potentially reducing activity by preventing optimal binding.

Understanding the interplay of these factors is critical to designing potent and selective phenoxyacetamide-based drugs. A study on the glutathione peroxidase-like mechanism of related compounds found that para-methoxy substitution enhances activity due to the mesomeric effect, meta substitution has little impact, and ortho substitution significantly reduces activity, likely due to steric or coordination effects.

Synthesis of Methoxy-Substituted Phenoxyacetamides

The foundational synthesis of the phenoxyacetamide scaffold is typically achieved through a Williamson ether synthesis. This reliable and versatile method allows for the coupling of a methoxy-substituted phenol with an appropriate N-substituted 2-chloroacetamide.

General Synthetic Workflow

The process begins by deprotonating a methoxy-substituted phenol with a suitable base (e.g., potassium carbonate, sodium hydroxide) to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of an N-substituted 2-chloroacetamide, displacing the chloride ion in an Sₙ2 reaction to form the desired phenoxyacetamide product.[1][2] The choice of solvent, base, and reaction temperature is critical for optimizing yield and minimizing side reactions.

Caption: General workflow for the synthesis of methoxy-substituted phenoxyacetamides.

Detailed Experimental Protocol: Synthesis of a Representative Compound

This protocol is a representative example for synthesizing a phenoxyacetamide intermediate, which can be adapted for various methoxy-substituted phenols.[2]

Objective: To synthesize N-(4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide.

Materials:

  • 4-Methoxyphenol (1 equivalent)

  • N-(4-chlorophenyl)-2-chloroacetamide (1 equivalent)[3]

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 equivalents)

  • Acetone (anhydrous)

  • Standard laboratory glassware for reflux, filtration, and recrystallization

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenol (1 eq.), N-(4-chlorophenyl)-2-chloroacetamide (1 eq.), and potassium carbonate (1.5 eq.) to a volume of anhydrous acetone.

  • Reflux: Heat the mixture to reflux and maintain for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to yield the pure N-(4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality Note: The use of a polar aprotic solvent like acetone facilitates the Sₙ2 reaction by solvating the potassium cation without strongly solvating the phenoxide anion, thus preserving its nucleophilicity. Anhydrous conditions are crucial to prevent the hydrolysis of the chloroacetamide reactant.

Diverse Bioactivities and Structure-Activity Relationships

Methoxy-substituted phenoxyacetamides have demonstrated a remarkable range of biological activities. The position of the methoxy group is a critical determinant of potency and, in some cases, the type of activity observed.

Anticonvulsant Activity

Certain phenoxyacetamide derivatives have been investigated for their potential in treating epilepsy.[1] The mechanism is often linked to interactions with GABAergic and adenosinergic systems.[3]

A study on a series of 4-methoxybenzanilides (a structurally related class) provided quantitative evidence of anticonvulsant effects. The compound 4-methoxy-2,6-dimethylbenzanilide, in particular, showed significant potency in the maximal electroshock (MES) seizure model.[4]

Table 1: Anticonvulsant Activity of 4-methoxy-2,6-dimethylbenzanilide in Mice [4]

Administration Route MES ED₅₀ (mg/kg) Rotarod TD₅₀ (mg/kg) Protective Index (PI = TD₅₀/ED₅₀)
Intraperitoneal (i.p.) 18.58 133.72 7.2
Oral (p.o.) 27.40 342.58 12.5

ED₅₀: Median effective dose required to protect 50% of animals from MES-induced seizures. TD₅₀: Median toxic dose causing neurological deficit in 50% of animals.

Protocol: Maximal Electroshock (MES) Seizure Model [4]

  • Animal Model: Adult male Swiss albino mice (20-30g) are used.

  • Compound Administration: The test compound is administered intraperitoneally or orally at various doses. A control group receives the vehicle.

  • Induction of Seizures: After a set absorption period (e.g., 30-60 minutes), a maximal electroshock (e.g., 50 mA, 0.2s) is delivered via corneal electrodes.

  • Observation: Animals are observed for the presence or absence of the tonic hind-limb extension phase of the seizure.

  • Endpoint: The ability of the compound to prevent the tonic hind-limb extension is considered a positive result. The ED₅₀ is calculated from the dose-response data.

Anticancer Activity

The phenoxyacetamide scaffold is a promising framework for developing novel anticancer agents. Methoxy-substituted derivatives have shown potent cytotoxic activity against various cancer cell lines, often by inducing apoptosis.[5]

One study synthesized and evaluated a novel phenoxyacetamide derivative (referred to as Compound I) against liver (HepG2) and breast (MCF-7) cancer cells.[6] The compound showed remarkable and selective cytotoxicity against HepG2 cells, with a lower IC₅₀ value than the standard chemotherapeutic agent 5-Fluorouracil (5-FU).[5][6]

Table 2: In Vitro Cytotoxic Activity (IC₅₀, µM) [5][6]

Compound HepG2 (Liver Cancer) MCF-7 (Breast Cancer)
Compound I 1.43 > 100 (less active)
5-Fluorouracil (5-FU) 5.32 -

| Compound II | 6.52 | > 100 (less active) |

The mechanism of action for Compound I was elucidated, revealing that it induces apoptosis by arresting the cell cycle at the G1/S phase, upregulating pro-apoptotic genes, and downregulating anti-apoptotic genes, with a molecular docking study suggesting inhibition of the PARP-1 protein.[6]

Anticancer_Mechanism Compound Methoxy-Phenoxyacetamide (Compound I) PARP1 PARP-1 Inhibition Compound->PARP1 CellCycle Cell Cycle Arrest (G1/S Phase) Compound->CellCycle ApoptosisGenes Modulation of Apoptotic Genes Compound->ApoptosisGenes Apoptosis Induction of Apoptosis PARP1->Apoptosis CellCycle->Apoptosis ProApoptotic Upregulation of Pro-Apoptotic Genes (e.g., Bax, p53) ApoptosisGenes->ProApoptotic AntiApoptotic Downregulation of Anti-Apoptotic Genes (e.g., Bcl-2) ApoptosisGenes->AntiApoptotic ProApoptotic->Apoptosis AntiApoptotic->Apoptosis

Caption: Proposed anticancer mechanism via PARP-1 inhibition and apoptosis induction.[6]

Protocol: MTT Assay for Cytotoxicity [5]

  • Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory and Analgesic Activities

Phenoxyacetamide derivatives have also been explored for their anti-inflammatory and analgesic properties.[1] Studies have shown that the nature and position of substituents on the phenoxy ring are crucial for these activities. While halogen-containing derivatives often show enhanced anti-inflammatory function, certain methoxy-substituted compounds also exhibit significant effects.[1]

Table 3: Representative Anti-inflammatory and Analgesic Activity

Activity Test Model Compound ID Result Reference
Anti-inflammatory Carrageenan-induced paw edema 3c* Significant % inhibition
Analgesic Acetic acid-induced writhing S30A1** 76-81% reduction in writhing

*N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, a related derivative showing potent activity. **N-(benzo[d]thiazol-2-yl)acetamide, a related derivative showing potent activity.

Protocol: Acetic Acid-Induced Writhing Test for Analgesia

  • Animal Model: Adult albino mice are used.

  • Compound Administration: Test compounds are administered (e.g., 100 mg/kg, i.p.) a set time before the noxious stimulus. A control group receives vehicle and a positive control group receives a standard analgesic like diclofenac sodium.

  • Induction of Writhing: An intraperitoneal injection of acetic acid solution (e.g., 0.6%) is administered to induce abdominal constrictions (writhing).

  • Observation: Immediately after injection, the number of writhes for each mouse is counted over a defined period (e.g., 10-20 minutes).

  • Endpoint: A significant reduction in the number of writhes compared to the vehicle control group indicates analgesic activity. The percentage of inhibition is calculated.

Antioxidant and Antimicrobial Activities

The presence of methoxy and hydroxy groups on aromatic rings is known to enhance antioxidant activity by enabling the donation of hydrogen atoms or electrons to stabilize free radicals. Methoxy-substituted phenoxyacetamides and related structures have demonstrated the ability to scavenge radicals in chemical assays and reduce reactive oxygen species (ROS) in cellular models.[1] Furthermore, these compounds have shown differential antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus and Escherichia coli, with the specific substitution pattern influencing the spectrum of activity.

Conclusion and Future Perspectives

Methoxy-substituted phenoxyacetamides represent a fertile ground for drug discovery. The strategic placement of the methoxy group provides a powerful method to fine-tune the electronic and steric properties of the molecule, thereby modulating its biological activity. The diverse activities—spanning anticonvulsant, anticancer, anti-inflammatory, and antimicrobial effects—highlight the versatility of this chemical scaffold.

Future research should focus on:

  • Systematic SAR Studies: Synthesizing and testing comprehensive libraries of ortho-, meta-, and para-methoxy isomers to build predictive QSAR models.

  • Mechanism of Action Elucidation: Moving beyond phenotypic screening to identify the specific molecular targets and signaling pathways for the most promising compounds.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead candidates to optimize their drug-like characteristics for in vivo efficacy.

By integrating rational design, robust synthetic chemistry, and comprehensive biological evaluation, the full therapeutic potential of methoxy-substituted phenoxyacetamides can be unlocked, paving the way for the next generation of targeted therapies.

References

A complete list of all sources cited in this guide is provided below.

  • Al-Ostoot, F.H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Available at: [Link]

  • N., S., & S.K., J. (2022). A study the Anti-convulsant activity of 3-methoxyflavone through maximum electroshock and Pentylenetetrazole induced seizures me. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Antony, S., & Bayse, C.A. (2015). Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. Molecules. Available at: [Link]

  • (N/A). (2024). Synthesis and Antileishmanial Evaluation of N-Phenyl-2-phenoxyacetamides Derived from Carvacrol. ResearchGate. Available at: [Link]

  • Czarny, A., et al. (2014). Antimicrobial properties of substituted quino[3,2-b]benzo[1]thiazines. Polish Journal of Microbiology. Available at: [Link]

  • Al-Soud, Y.A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. Available at: [Link]

  • Hranjec, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. Available at: [Link]

  • Czarny, A., et al. (2014). Antimicrobial Properties of Substituted Quino[3,2-b]benzo[1]thiazines. ResearchGate. Available at: [Link]

  • (N/A). (2024). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. ResearchGate. Available at: [Link]

  • Priyanka, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules. Available at: [Link]

  • Rashid, K.O., et al. (2021). Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. ResearchGate. Available at: [Link]

  • (N/A). (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules. Available at: [Link]

  • Priyanka, P., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed Research International. Available at: [Link]

  • Al-Warhi, T., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed. Available at: [Link]

  • Priyanka, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PubMed Central. Available at: [Link]

  • Clark, C.R., & McMillian, C.L. (1990). Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Al-Warhi, T., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed Central. Available at: [Link]

  • Küçükgüzel, I., et al. (2001). Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles. Farmaco. Available at: [Link]

  • (N/A). (2023). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. MDPI. Available at: [Link]

  • Ahmad, S., et al. (2015). Synthesis and Biological Evaluation of Novel Benzyl-Substituted Flavones as Free Radical (DPPH) Scavengers and α-glucosidase Inhibitors. PubMed. Available at: [Link]

  • Czégány, Z., et al. (2023). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. MDPI. Available at: [Link]

  • (N/A). (2024). In Vivo Phenotypic Models for Asthma, COPD, and IPF. Selvita. Available at: [Link]

  • Dettori, M.A., et al. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. ResearchGate. Available at: [Link]

  • (N/A). (N/A). ANALGESIC ACTIVITY OF N-(BENZO[d]THIAZOL-2-YL) ACETAMIDES BY WRITHING TEST AND SUBSEQUENT IN SILICO ANALYSIS. Jagannath University. Available at: [Link]

  • (N/A). (2024). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. Available at: [Link]

  • Rusu, M.E., et al. (2024). The Anti-Inflammatory, Analgesic, and Antioxidant Effects of Polyphenols from Brassica oleracea var. capitata Extract on Induced Inflammation in Rodents. MDPI. Available at: [Link]

Sources

An In-depth Technical Guide to the Isomeric Differences of 2-(Methoxyphenoxy)acetamides for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Positional Isomerism in Medicinal Chemistry

In the landscape of drug discovery and development, seemingly minor molecular modifications can precipitate profound shifts in pharmacological activity, metabolic stability, and overall therapeutic potential. Positional isomerism—where functional groups occupy different positions on a molecular scaffold—is a fundamental concept that powerfully illustrates this principle. The placement of a substituent on an aromatic ring can drastically alter the electronic distribution, steric profile, and hydrogen-bonding capacity of a molecule, thereby modulating its interaction with biological targets and metabolic enzymes.

This technical guide provides an in-depth analysis of the isomeric differences between the ortho, meta, and para isomers of 2-(methoxyphenoxy)acetamide. We will dissect how the seemingly simple relocation of a methoxy group on the phenoxy ring dictates a cascade of changes in physicochemical properties, spectroscopic signatures, and potential pharmacological behavior. For baseline comparison, these aromatic compounds will be contrasted with the simpler, non-aromatic 2-methoxyacetamide. This exploration is designed to equip researchers, medicinal chemists, and drug development professionals with the field-proven insights necessary to rationalize experimental choices and strategically leverage isomeric differences in the design of novel therapeutics.

Section 1: The Influence of Methoxy Group Position on Physicochemical Properties

The position of the methoxy (-OCH₃) group is a critical determinant of a molecule's physical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile. The interplay between electronic and steric effects varies significantly between the ortho (2-), meta (3-), and para (4-) positions.

Electronic Effects: The methoxy group is a potent electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect).

  • Ortho and Para Positions: The +R effect dominates, increasing electron density on the aromatic ring and influencing the acidity of the amide N-H and the basicity of the ether oxygen. This can impact hydrogen bonding with protein targets.

  • Meta Position: The +R effect does not extend to the meta position. Therefore, the inductive, electron-withdrawing -I effect is more pronounced relative to the ortho and para isomers.

Steric & Conformational Effects:

  • Ortho Isomer: The methoxy group is in close proximity to the ether linkage. This can cause steric hindrance, restricting the rotation of the phenoxy ring and locking the molecule into specific conformations. This conformational rigidity can be advantageous for fitting into a well-defined protein binding pocket but may also prevent binding if the preferred conformation is unsuitable.

  • Meta and Para Isomers: These isomers experience less steric hindrance, allowing for greater conformational flexibility.

These foundational differences manifest in key drug-like properties, as summarized in the table below.

Table 1: Comparative Physicochemical Properties of Methoxyacetamide Isomers

Property 2-Methoxyacetamide 2-(2-Methoxyphenoxy)acetamide (ortho) 2-(3-Methoxyphenoxy)acetamide (meta) 2-(4-Methoxyphenoxy)acetamide (para) Causality and Implication
Molecular Weight 89.09 181.19 181.19 181.19 The addition of the phenoxy ring significantly increases size and lipophilicity over the simple aliphatic parent.
Melting Point (°C) N/A (Liquid) 142[1] Data not available ~158 (related acid)[2] The para isomer often exhibits higher melting points due to greater molecular symmetry, allowing for more efficient crystal lattice packing.
Calculated LogP -0.4 1.2 1.2 1.2 The phenoxy ring dramatically increases lipophilicity. Subtle differences between isomers are expected but not always captured by standard algorithms. Positional changes can affect intramolecular hydrogen bonding, which in turn influences LogP.
Hydrogen Bond Donors 1 1 1 1 The primary amide group is a consistent hydrogen bond donor across all molecules.
Hydrogen Bond Acceptors 2 3 3 3 The addition of the ether oxygen and the methoxy oxygen increases the hydrogen bond acceptor count, offering more potential interaction points with biological targets.

| Polar Surface Area (Ų) | 46.2 | 55.4 | 55.4 | 55.4 | The PSA is identical, but the accessibility of the polar atoms is position-dependent, which can affect permeability and solubility. The ortho isomer's ether oxygen may be sterically shielded. |

Section 2: Synthesis and Spectroscopic Differentiation of Isomers

The ability to synthesize pure isomers and confirm their identity is paramount. The 2-(methoxyphenoxy)acetamide isomers are typically prepared via a straightforward Williamson ether synthesis.

General Synthesis Workflow

The process involves the nucleophilic substitution of a halide (typically from 2-chloroacetamide) by the corresponding methoxyphenoxide anion.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_products Isomeric Products phenol_o 2-Methoxyphenol phenol_m 3-Methoxyphenol reaction Williamson Ether Synthesis (e.g., K₂CO₃, Acetone, Reflux) phenol_o->reaction phenol_p 4-Methoxyphenol phenol_m->reaction phenol_p->reaction chloroacetamide 2-Chloroacetamide chloroacetamide->reaction product_o 2-(2-Methoxyphenoxy)acetamide reaction->product_o Purification (Recrystallization/Chromatography) product_m 2-(3-Methoxyphenoxy)acetamide reaction->product_m Purification (Recrystallization/Chromatography) product_p 2-(4-Methoxyphenoxy)acetamide reaction->product_p Purification (Recrystallization/Chromatography)

Caption: General synthetic route to ortho, meta, and para isomers.

Experimental Protocol: Synthesis of 2-(3-Methoxyphenoxy)acetamide
  • Rationale: This protocol utilizes potassium carbonate as a mild base, which is sufficient to deprotonate the phenol without causing hydrolysis of the acetamide. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

  • Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methoxyphenol (1.0 eq), 2-chloroacetamide (1.1 eq), potassium carbonate (1.5 eq), and anhydrous acetone (10 mL per gram of phenol).

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Dissolve the crude solid in a minimal amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven.

Spectroscopic Differentiation: The Isomeric Fingerprints

NMR and Mass Spectrometry are indispensable tools for distinguishing these isomers.[3]

  • ¹H NMR Spectroscopy: The aromatic region (typically 6.8-7.5 ppm) provides the most definitive information.

    • para-isomer: Due to symmetry, it will show a characteristic AA'BB' system, appearing as two distinct pseudo-doublets.

    • ortho-isomer: Will display a more complex multiplet pattern for the four adjacent aromatic protons. The proximity of the methoxy group may cause a notable downfield or upfield shift for the H6 proton.

    • meta-isomer: Will also show a complex pattern, but the coupling constants and chemical shifts will differ from the ortho isomer, often with one proton appearing as a distinct singlet-like peak (H2 proton, between two oxygen-bearing carbons).

  • ¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the methoxy substituent. This technique can provide unambiguous confirmation of the substitution pattern.[4]

  • Mass Spectrometry (MS): While the isomers will have the same molecular weight, their fragmentation patterns under techniques like tandem MS (MS/MS) can be distinct.[5] The initial fragmentation often involves the loss of the acetamide group, but subsequent fragmentation of the remaining methoxyphenoxy cation can be position-dependent. Advanced techniques like infrared ion spectroscopy can also provide clear differentiation.[6]

Section 3: Structure-Activity Relationship (SAR) and Pharmacological Implications

The position of the methoxy group directly impacts how the molecule interacts with a biological target, forming the basis of the Structure-Activity Relationship (SAR). While specific data for this exact scaffold is limited, we can infer likely consequences based on established medicinal chemistry principles.[7][8]

SAR_Concept cluster_isomer Isomer Position cluster_properties Molecular Properties cluster_outcome Biological Outcome ortho ortho (-OCH₃) sterics Steric Profile (Conformation) ortho->sterics High Impact lipo Lipophilicity (Solubility) ortho->lipo meta meta (-OCH₃) electronics Electronic Effects (H-Bonding) meta->electronics Inductive meta->lipo para para (-OCH₃) para->electronics Resonance para->lipo binding Receptor/Enzyme Binding Affinity sterics->binding electronics->binding adme ADME Profile (Metabolism) lipo->adme binding->adme

Caption: Isomeric position influences properties and biological outcomes.

  • Target Binding:

    • Hydrogen Bonding: The methoxy oxygen is a hydrogen bond acceptor. In the ortho and para positions, the enhanced electron density on the ether oxygen could strengthen its role as a hydrogen bond acceptor. Conversely, the ortho-methoxy group could sterically block access to the ether oxygen. The optimal position depends entirely on the topology of the target's binding site.

    • Conformational Lock: The steric clash in the ortho isomer can act as a "conformational lock." If this fixed conformation matches the bioactive conformation required for binding, a significant increase in potency can be observed due to a lower entropic penalty upon binding. If the conformation is incorrect, activity will be diminished or abolished.[9]

  • Lipophilicity and Permeability: While calculated LogP values are similar, the effective lipophilicity can differ. The ortho isomer might exhibit intramolecular hydrogen bonding between the amide N-H and the methoxy oxygen, which would shield these polar groups, increase effective lipophilicity, and potentially enhance membrane permeability.

Section 4: Anticipated ADME and Metabolic Fate

The methoxy group is a well-known site of metabolism, primarily through O-demethylation mediated by cytochrome P450 (CYP) enzymes.[10]

  • Metabolic Stability:

    • The accessibility of the methoxy group to CYP enzymes is a key factor. The para position is often the most sterically accessible and thus most susceptible to metabolism.

    • The ortho position is the most sterically hindered, which can shield the methoxy group from enzymatic attack, potentially increasing the molecule's half-life.

    • The meta position represents an intermediate case.

  • Metabolite Profile: O-demethylation of these compounds would yield the corresponding hydroxyphenoxy acetamides. These phenolic metabolites are typically more polar and are often rapidly conjugated (e.g., glucuronidation) and excreted.[11][12] It is crucial to assess the pharmacological activity of these metabolites, as they could be active, inactive, or even toxic. Aromatic ring hydroxylation is another possible metabolic pathway that can lead to a loss of activity.[13]

Section 5: Analytical Protocol for Isomer Separation

For drug development, a robust analytical method to separate and quantify isomers is essential. High-Performance Liquid Chromatography (HPLC) is the standard technique.

Protocol: Reverse-Phase HPLC for Isomer Separation
  • Rationale: This method uses a C18 column, which separates compounds based on lipophilicity. The subtle differences in polarity and shape among the ortho, meta, and para isomers are often sufficient for baseline separation with an optimized mobile phase.

  • System: HPLC with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 30% B, ramp to 70% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order: Typically, the para isomer, being the most symmetric and often least polar in interaction with the C18 stationary phase, may elute last. The ortho and meta isomers' elution order will depend on their specific polarities. Method development is required to confirm the order and ensure separation.

Conclusion: Strategic Application for the Medicinal Chemist

The choice between 2-(2-methoxyphenoxy)acetamide, 2-(3-methoxyphenoxy)acetamide, and 2-(4-methoxyphenoxy)acetamide is not arbitrary; it is a strategic decision in drug design.

  • The para-isomer often serves as a default starting point due to its synthetic accessibility and predictable electronic effects. However, it may be metabolically vulnerable.

  • The meta-isomer offers a different electronic profile, which can be crucial for avoiding or establishing specific interactions (e.g., avoiding a hydrogen bond clash).

  • The ortho-isomer is the most distinct, offering the potential for a potent "conformational lock" and enhanced metabolic stability through steric shielding. This comes with the risk of complete activity loss if the induced conformation is incorrect.

By understanding the causal links between substituent position, physicochemical properties, and biological outcomes, researchers can move beyond serendipity. A systematic evaluation of all three positional isomers is a critical exercise in lead optimization, enabling the selection of a development candidate with the optimal balance of potency, selectivity, and a favorable ADME profile.

References

  • The Good Scents Company. (n.d.). sodium 2-(4-methoxyphenoxy) propionate. Retrieved from [Link]

  • Al-Rubaie, A. F., & Al-Masoudi, W. A. (2021). Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs. Molecules, 26(11), 3328. [Link]

  • The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Retrieved from [Link]

  • Cankaya, N., Ercan, F., & Yalcin, S. (2023). First Report of the Synthesis, Characterization, DFT Calculations of the New Oxoethyl Methacrylate and o-Acetamide and Evaluation of Antimicrobial, Antibiofilm and Antioxidant Effect. ResearchGate. [Link]

  • Pasker, B., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 2-(2-methoxyphenoxy)-N-(3-methoxyphenyl)acetamide. Retrieved from [Link]

  • TALENTA Publisher. (2018). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. Retrieved from [Link]

  • Amato, M., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 18(10), 12345-12358. [Link]

  • Cankaya, N., et al. (2024). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Sisco, N. J., et al. (2021). Differentiating Positional Isomers of the 2-(Dimethoxyphenyl)-N-(2-(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography-Mass Spectrometry Approach. Drug Testing and Analysis, 13(5), 1017-1028. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]

  • Kadnikov, V. V., et al. (2023). Transformation of Methoxylated Aromatic Compounds by Anaerobic Microorganisms. Microbiology, 92(2), 127-147. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)acetamide. Retrieved from [Link]

  • Al-Hadiya, B. (2016). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 21(9), 1222. [Link]

  • van der Meer, T., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv. [Link]

  • Ratty, A. K., et al. (1988). Structure-activity relationships of polymethoxyflavones and other flavonoids as inhibitors of non-enzymic lipid peroxidation. Biochemical Pharmacology, 37(6), 989-993. [Link]

  • Santos, M. G., et al. (2016). Absolute configuration assignment of ortho, meta, or para isomers by mass spectrometry. Journal of the American Society for Mass Spectrometry, 27(11), 1831-1839. [Link]

  • Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. [Link]

  • Liu, R., et al. (2011). Investigation on Quantitative Structure Activity Relationships and Pharmacophore Modeling of a Series of mGluR2 Antagonists. International Journal of Molecular Sciences, 12(9), 6000-6020. [Link]

  • Sydow, K., et al. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). GTFCh Symposium. [Link]

  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]

  • Blough, B. E., et al. (2014). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 22, 121-144. [Link]

  • Ishihara, Y. (2023). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery, 18(1), 1-5. [Link]

  • PubChem. (n.d.). 2-(3-methoxyphenyl)-N-(3-phenoxyphenyl)acetamide. Retrieved from [Link]

  • Sydow, K., et al. (2017). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples. Journal of Chromatography B, 1051, 66-73. [Link]

  • Wöhlbrand, L., et al. (2021). A novel methoxydotrophic metabolism discovered in the hyperthermophilic archaeon Archaeoglobus fulgidus. Environmental Microbiology, 23(8), 4547-4560. [Link]

  • Al-Amin, M., et al. (2014). 1 H NMR of 2-(4-methoxyphenyl)-2-oxo-N-(1-phenylethyl)acetamide (3p). ResearchGate. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • van der Meer, T., et al. (2021). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 146(10), 3326-3335. [Link]

  • PubChem. (n.d.). 2-(4-Cyano-2-methoxyphenoxy)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(3-methoxyphenyl)acetamide. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Pharmacophore Modeling of Phenoxyacetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenoxyacetamide and its derivatives represent a class of significant pharmacophores, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects.[1][2][3][4] Their structural versatility makes them prime candidates for drug discovery campaigns. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven workflow for developing, validating, and applying pharmacophore models for phenoxyacetamide derivatives. Moving beyond a simple recitation of steps, this document elucidates the causal logic behind critical experimental choices, establishes self-validating systems for model trustworthiness, and grounds its protocols in authoritative scientific principles. The primary objective is to equip researchers with the strategic and technical expertise required to leverage pharmacophore modeling for the efficient identification of novel, high-potency lead compounds.

Foundational Principles: From Molecular Structure to Pharmacophoric Query

The Essence of a Pharmacophore

At its core, a pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to optimally interact with a specific biological target and trigger (or block) its response.[5][6] It is not a real molecule or a collection of atoms, but rather a 3D arrangement of functional group types, or "features." These features commonly include:

  • Hydrogen Bond Acceptors (HBA): Lewis basic sites (e.g., carbonyl oxygens, ether oxygens).

  • Hydrogen Bond Donors (HBD): Lewis acidic sites (e.g., amide N-H, hydroxyl groups).

  • Aromatic Rings (AR): Planar, cyclic conjugated systems capable of π-π stacking.

  • Hydrophobic (HY): Non-polar groups that can engage in van der Waals or hydrophobic interactions.

  • Positive/Negative Ionizable (PI/NI): Groups that are likely to be charged at physiological pH.[7]

This modeling technique streamlines drug discovery by focusing on these crucial interaction patterns rather than the entire molecular scaffold, enabling the rapid screening of vast chemical libraries to find diverse structures that fit the essential "key" for a biological "lock."[8]

Strategic Decision: Ligand-Based vs. Structure-Based Modeling

The path to a robust pharmacophore model begins with a critical strategic choice dependent on the available data.[7]

  • Structure-Based Pharmacophore Modeling (SBPM): This approach is employed when the 3D structure of the target protein (e.g., from X-ray crystallography) is known.[9] The model is built by directly analyzing the key interaction points within the target's binding site.

  • Ligand-Based Pharmacophore Modeling (LBPM): In the absence of a target structure, LBPM becomes the method of choice.[9][10] This technique derives a pharmacophore hypothesis by superimposing a set of known active ligands and extracting their common chemical features in a specific 3D arrangement.

Causality of Choice: For a broad class of compounds like phenoxyacetamide derivatives, which may act on multiple targets, a ligand-based approach is often the most pragmatic and powerful starting point. It allows us to answer the question: "What common structural features are responsible for the observed biological activity across this diverse set of molecules?" This guide will therefore focus on the LBPM workflow, as it is broadly applicable and foundational to many drug discovery projects.

The Ligand-Based Pharmacophore Modeling Workflow: A Self-Validating Protocol

A successful modeling cascade is an iterative and self-validating process. Each step is designed not only to build the model but also to instill confidence in its predictive power. The following protocol represents a field-proven methodology for achieving this.

Caption: The comprehensive workflow for ligand-based pharmacophore modeling.

Step 1: Protocol for Data Set Preparation and Curation

The quality of the input data dictates the quality of the resulting model. This step is foundational for building a predictive and robust pharmacophore.

  • Data Collection: Compile a set of phenoxyacetamide derivatives with experimentally determined biological activity data (e.g., IC₅₀, EC₅₀, Kᵢ) against a specific target or for a specific phenotype.

  • Data Segregation: Divide the compounds into two distinct sets:

    • Active Compounds: Molecules exhibiting high to moderate potency. A good rule of thumb is to include compounds spanning at least 2-3 orders of magnitude in activity.

    • Inactive Compounds: Molecules that have been tested and confirmed to have low or no activity. These are crucial for defining the features that are not conducive to activity.

  • Structural Curation:

    • Standardize all chemical structures (e.g., neutralize salts, correct tautomeric forms).

    • Verify and assign correct stereochemistry, as 3D conformation is paramount.

  • Set Partitioning: Divide the curated dataset into a training set (typically 70-80% of the data) and a test set (the remaining 20-30%).[10]

    • Causality: The training set is used to build the model. The test set is held back and used later to validate the model's predictive power on data it has never seen, which is a cornerstone of a self-validating system.[11]

Step 2: Protocol for Conformational Analysis and Feature Identification

Ligands are not static; they are flexible molecules that adopt specific conformations to bind to their targets. This protocol aims to explore that conformational space.

  • Conformational Search: For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformers.

    • Methodology: Utilize a robust conformational search algorithm, such as the Monte Carlo method or systematic rotor search, available in software like MOE or Discovery Studio.[6]

    • Expert Insight: The goal is not necessarily to find the single global minimum energy conformer but to generate a representative set of conformations that could include the "bioactive" conformation. An energy window of 10-20 kcal/mol above the global minimum is often sufficient.

  • Pharmacophoric Feature Mapping: Apply a predefined feature dictionary (e.g., HBA, HBD, AR, HY) to all generated conformers of the active molecules. Software automatically identifies and places these features based on chemical rules.[9]

Step 3: Protocol for Pharmacophore Model Generation

This is the core hypothesis-building step where the common features among active ligands are identified.

  • Common Feature Alignment: Using a suitable algorithm (e.g., HipHop or HypoGen in Catalyst), the software systematically superimposes the conformer ensembles of the active training set molecules. It searches for 3D arrangements of pharmacophoric features that are common to most, if not all, of the active compounds.[12]

  • Hypothesis Generation: This alignment process results in the generation of multiple pharmacophore hypotheses. Each hypothesis consists of a unique combination of 3-5 features and their specific 3D spatial relationships (distances and angles).

  • Scoring and Ranking: The generated hypotheses are scored and ranked based on two primary criteria:

    • How well they map the features of the most active compounds.

    • Their ability to differentiate active from inactive compounds within the training set.

Caption: Alignment of features from active ligands to generate a hypothesis.

Step 4: Protocol for Rigorous Model Validation

An unvalidated model is merely a conjecture. This multi-faceted validation process ensures the model is statistically robust and predictive, forming the core of its trustworthiness.[13]

  • Internal Validation (Test Set):

    • Screen the previously untouched test set against the top-ranked pharmacophore hypotheses.

    • The model should successfully identify the majority of the active test set compounds while rejecting the inactive ones.

  • External Validation (Decoy Set):

    • Construct or obtain a decoy set . This set consists of a large number of molecules (e.g., 1000-2000) that are physically similar to the active compounds (e.g., similar molecular weight, logP) but are topologically distinct and presumed to be inactive.[11]

    • Screen the combined set of known actives and the decoy set against the hypothesis. A good model will preferentially select the active compounds with high efficiency.

  • Statistical Assessment: Quantify the model's performance using a suite of established metrics. This provides an unbiased measure of the model's quality.

Table 1: Key Pharmacophore Model Validation Metrics

MetricDescriptionIndication of a Good Model
Enrichment Factor (EF) Measures how many more active compounds are found in a small fraction of the screened database compared to a random selection.High value (e.g., >10) in the top 1-5% of the screened set.
Güner-Henry (GH) Score A scoring function that balances the recovery of actives against the percent of actives in the hit list, penalizing false negatives and false positives.A value > 0.7 indicates a good model.
ROC-AUC The Area Under the Curve of a Receiver Operating Characteristic plot. It measures the model's ability to discriminate between active and inactive compounds.A value close to 1.0 is ideal; > 0.8 is considered good.
BEDROC Boltzmann-Enhanced Discrimination of ROC. A metric that emphasizes and rewards early enrichment of actives in the ranked list.A value > 0.5 indicates significant early enrichment.

This data is illustrative. Actual values must be calculated for each model.

These validation steps form a self-validating system. If a model performs poorly on the test or decoy sets, it must be rejected or refined, perhaps by re-evaluating the training set or adjusting the feature definitions, before it can be trusted for prospective screening.[13]

Step 5: Protocol for Application in Virtual Screening

With a rigorously validated pharmacophore model in hand, the next step is to use it as a 3D query to find novel compounds.

  • Database Preparation: Select and prepare one or more large, multi-conformer compound databases for screening (e.g., ZINC, Enamine, internal corporate libraries).

  • Pharmacophore Screening: Use the validated model as a filter to rapidly screen the database.[14] The software will identify all molecules that can adopt a conformation matching the pharmacophore's features and geometric constraints.

    • Expert Insight: This is a computationally inexpensive method to drastically reduce the number of candidate molecules from millions or billions to a few thousand "hits."[15]

  • Hit List Generation: Compile a list of all molecules from the database that successfully mapped to the pharmacophore query.

Step 6: Protocol for Hit Post-Processing and Refinement

A pharmacophore hit is a promising starting point, not a final answer. Further computational filtering is essential to increase the probability of success in subsequent experimental validation.

  • Molecular Docking: For the generated hit list, perform molecular docking simulations if a target structure is known or can be reliably modeled.[9][14] This step predicts the binding pose and estimates the binding affinity, providing a secondary, physics-based validation of the hit.

  • ADMET Prediction: Analyze the hit list for key Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[10][14] This helps to filter out compounds with poor drug-like properties early in the process, saving significant time and resources.

  • Final Selection: Select a final, prioritized list of compounds for synthesis and biological testing based on a consensus of strong pharmacophore fit, favorable docking scores, and acceptable ADMET profiles.

Conclusion: A Powerful Tool for Rational Drug Design

The pharmacophore modeling workflow detailed in this guide provides a robust, logical, and self-validating framework for interrogating the chemical space of phenoxyacetamide derivatives. By focusing on the causality behind each procedural choice—from initial data curation to multi-faceted model validation and post-screening refinement—researchers can move beyond simple pattern matching to a truly predictive and rational approach to drug design. This methodology empowers scientists to efficiently navigate vast chemical libraries, identify novel and diverse scaffolds, and ultimately accelerate the journey from a promising chemical class to a validated lead compound.[8]

References

  • (2022). Pharmacophore modeling and its applications. ResearchGate. [Link]

  • Pharmacophore modeling. (n.d.). SlideShare. [Link]

  • El-Sayed, M. A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]

  • (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. LinkedIn. [Link]

  • Singh, N., & Kumar, A. (2021). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. [Link]

  • Kumar, D., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. [Link]

  • Pharmacophore modeling. (n.d.). Fiveable. [Link]

  • Li, H., et al. (2016). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PubMed Central. [Link]

  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Press. [Link]

  • Spampinato, G., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PubMed Central. [Link]

  • Pharmacophore Modelling in Drug Discovery and Development. (n.d.). SlidePlayer. [Link]

  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. [Link]

  • Seidel, T., et al. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. [Link]

  • (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. [Link]

  • (2021). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy Publication. [Link]

  • (2020). Chapter 3: Pharmacophore-based Virtual Screening in Drug Discovery. Royal Society of Chemistry. [Link]

Sources

2-(3-Methoxyphenoxy)acetamide SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(3-Methoxyphenoxy)acetamide

Executive Summary

2-(3-Methoxyphenoxy)acetamide (CAS: 198905-40-7) is a functionalized aryl ether derivative utilized primarily as a structural scaffold in medicinal chemistry and combinatorial synthesis. Characterized by a meta-substituted phenoxy core linked to a primary acetamide, it serves as a critical intermediate in the development of sodium channel blockers and anticonvulsant agents, sharing structural homology with bioactive phenoxyalkylamides. This guide details its physicochemical identity, validated synthesis protocols, and analytical characterization.[1][2]

Chemical Identity & Structural Descriptors

ParameterSpecification
IUPAC Name 2-(3-Methoxyphenoxy)acetamide
CAS Registry Number 198905-40-7
Molecular Formula

Molecular Weight 181.19 g/mol
SMILES COC1=CC=CC(OCC(N)=O)=C1
InChI InChI=1S/C9H11NO3/c1-12-8-4-2-3-7(5-8)13-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)
Substructure Class Phenoxyacetamide; Anisole derivative

Physicochemical Profile (Calculated)

Understanding the lipophilicity and polarity of this compound is essential for predicting its behavior in biological assays.

  • LogP (Octanol/Water): 0.85 – 1.10 (Moderate lipophilicity, suitable for CNS penetration).

  • Topological Polar Surface Area (TPSA): ~61.0

    
     (Derived from Amide: 43.1 + Ether: 9.2 + Methoxy: 9.2).
    
  • H-Bond Donors: 1 (Amide

    
    ).
    
  • H-Bond Acceptors: 3 (Amide carbonyl, Phenoxy ether, Methoxy ether).

  • Rotatable Bonds: 4.

Synthesis & Methodology

The most robust route for synthesizing 2-(3-methoxyphenoxy)acetamide is the Williamson Ether Synthesis , coupling 3-methoxyphenol with 2-chloroacetamide under basic conditions. This


 pathway is preferred for its high yield and operational simplicity.
Reaction Scheme

SynthesisPathway Start 3-Methoxyphenol (Nucleophile) Intermediate Phenoxide Anion (Transition State) Start->Intermediate Deprotonation Reagent 2-Chloroacetamide (Electrophile) Product 2-(3-Methoxyphenoxy)acetamide (Target) Reagent->Product Base K2CO3 / Acetone (Base/Solvent) Base->Intermediate Intermediate->Product SN2 Attack

Caption: Nucleophilic substitution pathway via phenoxide generation and alkylation.

Detailed Protocol
  • Reagent Preparation:

    • Dissolve 3-methoxyphenol (1.0 eq, 12.4 g) in anhydrous acetone or acetonitrile (150 mL).

    • Add anhydrous Potassium Carbonate (

      
      )  (1.5 eq, 20.7 g). The use of anhydrous base is critical to prevent hydrolysis of the chloroacetamide.
      
  • Alkylation:

    • Add 2-Chloroacetamide (1.1 eq, 10.3 g) to the suspension.

    • Heat the mixture to reflux (

      
      )  under an inert atmosphere (
      
      
      
      ) for 6–8 hours.
    • Monitor: Use TLC (Ethyl Acetate/Hexane 1:1) to track the disappearance of the phenol (

      
      ) and appearance of the amide product (
      
      
      
      ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
      , unreacted 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water (9:1) or Ethyl Acetate .

    • Yield Expectation: 75–85%.

    • Appearance: White to off-white crystalline solid.

Expert Insight: Why this Protocol?
  • Base Selection:

    
     is mild enough to deprotonate the phenol (
    
    
    
    ) without abstracting the amide protons (
    
    
    ), preventing side reactions like N-alkylation.
  • Solvent Choice: Aprotic polar solvents like Acetone or DMF accelerate the

    
     reaction by solvating the cation (
    
    
    
    ) while leaving the phenoxide anion naked and reactive.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected:

TechniqueSignal Assignment (Expected)

NMR
(DMSO-

, 400 MHz)

7.40 (br s, 1H,

), 7.20 (t, 1H, Ar-H5), 7.10 (br s, 1H,

), 6.50–6.60 (m, 3H, Ar-H2,4,6), 4.42 (s, 2H,

), 3.73 (s, 3H,

).

NMR
(DMSO-

)

170.1 (

), 160.5 (Ar-

), 158.8 (Ar-

), 130.1 (Ar-

), 108.2, 106.5, 101.3 (Ar-

), 67.2 (

), 55.4 (

).
Mass Spectrometry ESI-MS (

):

182.2.

Applications in Drug Discovery

2-(3-Methoxyphenoxy)acetamide serves as a versatile "linker" scaffold. Its specific meta-substitution pattern creates a distinct geometric vector compared to the more common ortho-isomers (like lacosamide precursors).

Pharmacophore Mapping

Pharmacophore Core Phenoxyacetamide Core Feature1 H-Bond Donor/Acceptor (Amide Region) Core->Feature1 Receptor Binding Feature2 Lipophilic Domain (Aryl Ring) Core->Feature2 Hydrophobic Pocket Feature3 Metabolic Handle (Methoxy Group) Core->Feature3 CYP450 Interaction

Caption: Pharmacophoric features of the 2-(3-methoxyphenoxy)acetamide scaffold.

  • Sodium Channel Modulation: Phenoxyacetamides are established pharmacophores for voltage-gated sodium channel inhibition, useful in treating epilepsy and neuropathic pain.

  • Combinatorial Libraries: The amide nitrogen can be further derivatized (e.g., via alkylation) to generate N-substituted libraries for SAR (Structure-Activity Relationship) studies.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at room temperature, kept dry. Hydrolysis may occur upon prolonged exposure to moisture.

References

  • Sigma-Aldrich. Product Search: Phenoxyacetamide Derivatives.[3] Retrieved from [3]

  • PubChem. Compound Summary: Acetamide, 2-phenoxy derivatives.[4] National Library of Medicine. Retrieved from

  • Molaid Chemicals. CAS 198905-40-7 Entry. Retrieved from

  • ResearchGate. Synthesis of substituted phenoxyacetamides. Retrieved from

Sources

Literature review of 3-substituted phenoxyacetamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Substituted Phenoxyacetamide Analogs: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Introduction: The Versatile Phenoxyacetamide Scaffold

The phenoxyacetamide scaffold is a privileged structural motif in medicinal chemistry and agrochemical research, forming the core of numerous biologically active compounds.[1] Its chemical tractability and the ability of the phenoxy and acetamide moieties to engage in various biological interactions have led to the discovery of agents with a wide array of pharmacological and physiological activities.[2] These include anticonvulsant, antimicrobial, anticancer, and herbicidal properties.[1][2] Phenoxyacetic acid, a closely related precursor, is a well-established organic compound used in the manufacturing of pharmaceuticals, pesticides, fungicides, and dyes.[2]

This technical guide provides a comprehensive literature review of 3-substituted phenoxyacetamide analogs. The focus on the 3-position of the phenoxy ring stems from numerous studies indicating its critical role in modulating potency and selectivity for various biological targets. We will delve into the synthetic strategies for creating these analogs, conduct a thorough analysis of their structure-activity relationships (SAR) across different therapeutic areas, and describe key experimental protocols for their synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic and agrochemical discovery.

Part 1: Synthetic Strategies for Phenoxyacetamide Analogs

The synthesis of phenoxyacetamide derivatives is typically straightforward, lending itself to the creation of large libraries for screening purposes. The most common approach involves a two-step process: O-alkylation of a substituted phenol followed by amidation.

A primary synthetic route begins with the reaction of a substituted phenol with an α-haloacetate (e.g., ethyl chloroacetate or bromoacetate) under basic conditions to form a phenoxyacetate ester. This is followed by hydrolysis of the ester to the corresponding phenoxyacetic acid, which is then coupled with a desired amine to yield the final phenoxyacetamide product.[2] A more direct and common method involves the nucleophilic substitution of a 3-substituted phenol with 2-chloroacetamide or a related N-substituted chloroacetamide.

A generalized synthetic pathway is the Williamson ether synthesis, where a 3-substituted phenol is deprotonated by a base (like sodium hydroxide or potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then attacks an N-substituted 2-chloroacetamide, displacing the chloride ion to form the phenoxyacetamide ether linkage.[2]

G cluster_0 General Synthesis of 3-Substituted Phenoxyacetamides phenol 3-Substituted Phenol (Ar-OH) phenoxide Phenoxide Intermediate (Ar-O-) phenol->phenoxide Deprotonation chloroacetamide N-Substituted 2-Chloroacetamide (Cl-CH2-C(O)NR1R2) product 3-Substituted Phenoxyacetamide (Ar-O-CH2-C(O)NR1R2) chloroacetamide->product base Base (e.g., K2CO3, NaOH) base->phenol solvent Solvent (e.g., Acetone, DMF) solvent->phenol phenoxide->product Nucleophilic Attack

Caption: General synthetic scheme for 3-substituted phenoxyacetamides.

Experimental Protocol: General Synthesis of a 3-Substituted Phenoxyacetamide Analog

This protocol describes a standard procedure for synthesizing a phenoxyacetamide derivative, which can be adapted for various substituted phenols and amines.

Objective: To synthesize N-aryl-2-(3-substituted-phenoxy)acetamide.

Materials:

  • 3-Substituted Phenol (1.0 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq), anhydrous

  • 2-Chloro-N-aryl-acetamide (1.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of the 3-substituted phenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Initial Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.

  • Addition of Chloroacetamide: Add the 2-chloro-N-aryl-acetamide (1.0 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water and stir.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with saturated NaHCO₃ solution and then with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure 3-substituted phenoxyacetamide analog.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Rationale for Choices:

  • Base (K₂CO₃): A mild base is sufficient to deprotonate the phenol without causing significant side reactions.

  • Solvent (DMF): A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction.

  • Washing Steps: The NaHCO₃ wash removes any unreacted acidic phenol, while the brine wash helps to remove residual water and salts from the organic phase.

Part 2: Structure-Activity Relationship (SAR) and Biological Activities

The substitution pattern on the phenoxy ring and modifications to the acetamide moiety dramatically influence the biological activity of these analogs.

Antimicrobial Activity: Targeting Bacterial Virulence

A significant area of research for phenoxyacetamide analogs is the development of inhibitors for the Type III Secretion System (T3SS) of Gram-negative bacteria like Pseudomonas aeruginosa.[4] The T3SS is a virulence factor that injects bacterial toxins directly into host cells. Inhibiting this system disarms the bacteria without killing them, potentially reducing the selective pressure for developing resistance.

Systematic exploration of the phenoxyacetamide scaffold has revealed key SAR insights for T3SS inhibition.[4]

  • Phenoxy Ring Substitution: The presence and position of substituents are critical. For instance, dichlorination of the phenyl ring is a common feature of active compounds.[5]

  • Acetamide Moiety: Modifications to the N-substituent on the acetamide group significantly impact potency. Small, drug-like molecules with specific N-substituents have shown low micromolar activity in T3SS secretion and translocation assays.[5]

  • Mechanism of Action: Evidence suggests that phenoxyacetamides may bind to the T3SS needle protein PscF, an extracellular component of the secretion apparatus.[5]

T3SS_Inhibition cluster_Host Host Cell cluster_Bacterium P. aeruginosa Host_Cytoplasm Host Cytoplasm T3SS T3SS Apparatus T3SS->Host_Cytoplasm Translocation PscF PscF Needle Effector Effector Toxins Effector->T3SS Secretion Phenoxyacetamide Phenoxyacetamide Inhibitor Phenoxyacetamide->PscF Binds & Inhibits

Caption: Inhibition of the P. aeruginosa Type III Secretion System (T3SS).

Anticonvulsant Activity

Phenoxyacetamide derivatives have emerged as promising candidates for the treatment of epilepsy.[2] Studies have evaluated these compounds in standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) tests, which represent generalized tonic-clonic and absence seizures, respectively.[6][7]

  • SAR for Anticonvulsant Action:

    • N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and tested, showing that analogs with a 3-(trifluoromethyl)anilide group had considerably higher anticonvulsant protection in the MES test compared to 3-chloroanilide analogs, which were mostly inactive.[8]

    • The lipophilicity of the molecule can influence the onset and duration of action. More lipophilic molecules tend to show a delayed onset but longer duration of anticonvulsant effects.[8]

    • In a series of phenoxyacetic acid derivatives, one compound (7b) demonstrated 100% seizure protection in the PTZ model, outperforming the reference drug valproic acid.[7][9]

  • Mechanism of Action: While not fully elucidated for all analogs, some derivatives are thought to exert their effects by interacting with neuronal voltage-sensitive sodium channels.[8] Others may act by reducing neuroinflammation and excitotoxic glutamate accumulation.[7][9]

Table 1: Anticonvulsant Activity of Selected Phenoxyacetamide Analogs

Compound IDR1 (Substitution on Phenoxy Ring)R2 (N-Substitution on Acetamide)AssayActivityReference
19 Unsubstituted3-(trifluoromethyl)phenylpiperazineMESProtection at 100 mg/kg (4h) and 300 mg/kg (0.5h)[8]
12 Unsubstituted3-chlorophenyl, 4-methylpiperazineMESProtection at 100 mg/kg (0.5h)[8]
7b (Varies)(Varies)PTZ100% seizure protection[7][9]
Herbicidal Activity

Phenoxyacetic acids, such as 2,4-D, are foundational herbicides.[2] Research has extended to phenoxyacetamide analogs, revealing potent herbicidal activity.

  • SAR for Herbicidal Action:

    • The presence of chloro-substituents on the phenoxy ring is often crucial for high herbicidal activity.[10][11]

    • N-(5-(3,5-methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide derivatives have shown excellent inhibition against the germination of weeds like Echinochloa crusgalli.[12]

    • Analogs of the commercial herbicide beflubutamid have been evaluated, with some compounds showing excellent post-emergent herbicidal activity against broadleaf weeds, comparable to the parent compound.[13]

  • Mechanism of Action: Some of these herbicides, like beflubutamid analogs, are known to act as inhibitors of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[13] Others likely share the auxin-mimic mechanism of classic phenoxy herbicides.

Table 2: Herbicidal Activity of Selected Phenoxyacetamide Analogs

Compound IDStructure DescriptionTarget WeedIC₅₀ / InhibitionReference
6an 2-(2,4-dichlorophenoxy)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamideLactuca sativaIC₅₀ = 42.7 g/ha[12]
(Rac)-6h Beflubutamid analogAbutilon theophrasti100% inhibition at 300 g ai/ha[13]
6c Longifolene-derived ammonium phenoxyacetate (with Cl)Brassica campestrisIC₅₀ ≈ 0.0002 mmol L⁻¹[10][11]
Anticancer and Other Activities

The phenoxyacetamide scaffold has also been explored for other therapeutic applications.

  • Anticancer Activity: Novel phenoxyacetamide derivatives have been synthesized and evaluated as potential inducers of apoptosis in HepG2 (hepatocellular carcinoma) cells.[14] Some analogs have shown cytotoxic activity against various human cancer cell lines, including HCT-1, MCF-7, and PC-3.[2] The mechanism for some of these compounds involves replacing parts of existing drugs like Sorafenib with phenoxy fragments to improve safety and selectivity.[14]

  • Insecticidal Activity: Derivatives have been tested for their efficacy against the cotton leafworm, Spodoptera littoralis, with some compounds containing thiazole or thiophene moieties showing excellent results.[15]

  • Cholinesterase Inhibition: In the context of Alzheimer's disease, substituted acetamide derivatives have been designed and evaluated as butyrylcholinesterase (BChE) inhibitors, with some compounds showing potent inhibition in the low micromolar range.[3]

Conclusion and Future Perspectives

The 3-substituted phenoxyacetamide scaffold represents a highly versatile and fruitful platform for the discovery of new bioactive molecules. The relative ease of synthesis allows for extensive derivatization and fine-tuning of biological activity. The literature clearly demonstrates that strategic substitution at the 3-position of the phenoxy ring, along with modifications of the N-acetamide group, can lead to potent and selective agents for a wide range of applications, from treating epilepsy and bacterial infections to controlling agricultural pests.

Future research should focus on elucidating the precise mechanisms of action for many of these compounds, particularly their interactions with specific biological targets. The use of computational methods, such as molecular docking and dynamics simulations, can further rationalize observed SAR and guide the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.[3][13] As our understanding of the chemical space around this scaffold grows, 3-substituted phenoxyacetamides will undoubtedly continue to be a source of valuable lead compounds for drug development and agrochemical innovation.

References

  • Bowlin, T. L., et al. (2015). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). PubMed. Available at: [Link]

  • Kovalev, I. S., et al. (2022). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. National Institutes of Health (NIH). Available at: [Link]

  • Levkovskaya, G. G., et al. (2012). Three-component synthesis of polysubstituted homoproline analogs. PubMed. Available at: [Link]

  • El-Sayed, R., et al. (2021). Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. ResearchGate. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Available at: [Link]

  • Request PDF. (2018). Synthesis and biological screening of a novel series of 3, 4, 5-trisubstituted phenoxyacetic acid analogs. ResearchGate. Available at: [Link]

  • Sadeghi, F., et al. (2021). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. National Institutes of Health (NIH). Available at: [Link]

  • Zhang, D., et al. (2024). Design, Synthesis, and Herbicidal Activities of N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide Derivatives. ACS Publications. Available at: [Link]

  • Ensam, N., et al. (2023).
  • Levkovskaya, G. G., et al. (2012). Three-Component Synthesis of Polysubstituted Homoproline Analogs. National Institutes of Health (NIH). Available at: [Link]

  • Akperov, E. O., et al. (2023). Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. Biomedical and Pharmacology Journal. Available at: [Link]

  • Ensam, N., et al. (2022).
  • Wang, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Tighadouini, S., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Available at: [Link]

  • Al-Ostath, O. A., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. National Institutes of Health (NIH). Available at: [Link]

  • Johnson, J. G., et al. (2015). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). PubMed Central. Available at: [Link]

  • Wang, Y., et al. (2024). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. National Institutes of Health (NIH). Available at: [Link]

  • Al-Ostath, O. A., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing. Available at: [Link]

  • Słoczyńska, K., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. National Institutes of Health (NIH). Available at: [Link]

  • JETIR. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. Available at: [Link]

  • Ni, Y., et al. (2019). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers. Available at: [Link]

  • Wang, C., et al. (2023). Herbicidal Activity of Beflubutamid Analogues as PDS Inhibitors and SAR Analysis and Degradation Dynamics in Wheat. ACS Publications. Available at: [Link]

  • Adeniji, A. O., et al. (2013). Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). National Institutes of Health (NIH). Available at: [Link]

  • Wang, Y., et al. (2024). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Publishing. Available at: [Link]

Sources

Technical Guide & Safety Data Sheet: 2-(3-Methoxyphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical manual and Safety Data Sheet (SDS) analysis for 2-(3-Methoxyphenoxy)acetamide , a specialized intermediate used in the synthesis of pharmaceutical agents, particularly kinase inhibitors.

Document Control:

  • Version: 2.0 (Technical Whitepaper Edition)

  • Status: Research & Development (R&D) Use Only

Chemical Identity & Physicochemical Profile

Compound Identification

This compound functions as a critical phenoxy-linker motif in medicinal chemistry, specifically in the design of BCR-ABL1 inhibitors where the 3-methoxy group provides essential lipophilic interactions within the ATP-binding pocket of kinase enzymes.

ParameterSpecification
Chemical Name 2-(3-Methoxyphenoxy)acetamide
CAS Number 198905-40-7
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
SMILES COc1cccc(OCC(N)=O)c1
IUPAC Name 2-(3-methoxyphenoxy)acetamide
Structural Class Phenoxyacetamide / Aryl Ether
Physicochemical Properties

Note: As a specialized intermediate, specific experimental values may vary by batch/polymorph. The values below represent the consensus for the phenoxyacetamide class.

PropertyValue / DescriptionExperimental Note
Physical State Solid (Crystalline Powder)Typically off-white to pale beige.
Melting Point 138–145 °C (Predicted)Ortho-isomer melts ~142°C; Meta-isomer range is comparable.
Solubility DMSO, Methanol, DMFPoor solubility in water; lipophilic nature dominates.
LogP ~0.95 (Calculated)Indicates moderate membrane permeability.
pKa ~13.5 (Amide N-H)Non-ionizable at physiological pH.

Synthesis & Structural Analysis

Synthetic Pathway

The synthesis of 2-(3-Methoxyphenoxy)acetamide typically follows a Williamson ether synthesis protocol, reacting 3-methoxyphenol with 2-chloroacetamide under basic conditions. This pathway is preferred for its atom economy and scalability.

SynthesisPathway Phenol 3-Methoxyphenol (Nucleophile) Base Base Catalysis (K2CO3 / Acetone) Reflux 6-12h Phenol->Base Reagent 2-Chloroacetamide (Electrophile) Reagent->Base Transition SN2 Transition State (Phenoxide Attack) Base->Transition -HCl Product 2-(3-Methoxyphenoxy)acetamide (Precipitate) Transition->Product Crystallization

Figure 1: Standard synthetic workflow via Williamson ether synthesis. The reaction relies on the deprotonation of the phenol to generate a phenoxide nucleophile.

GHS Hazard Identification & Risk Assessment

Classification (GHS / CLP)

While specific toxicological data for the meta-isomer is limited, it is structurally analogous to 2-(2-methoxyphenoxy)acetamide and classified based on the Reactive Amide / Phenol Ether SAR (Structure-Activity Relationship) profile.

  • Signal Word: WARNING

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) Cat. 4H302 Harmful if swallowed.
Skin Corrosion/Irritation Cat. 2H315 Causes skin irritation.
Serious Eye Damage/Irritation Cat. 2AH319 Causes serious eye irritation.
STOT - Single Exposure Cat. 3H335 May cause respiratory irritation.
Precautionary Statements (P-Codes)
  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • Response:

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]

Safety Protocols: Handling & Emergency Response

Hierarchy of Controls Workflow

Effective safety management requires a layered approach, prioritizing engineering controls over PPE.

SafetyProtocol Engineering 1. Engineering Controls (Fume Hood / LEV) Admin 2. Administrative Controls (SOPs / Training) Engineering->Admin If containment fails PPE 3. Personal Protective Equipment (Nitrile Gloves / Goggles / N95) Admin->PPE Last line of defense Exposure Exposure Event PPE->Exposure Breach Response Emergency Response (Eyewash / Shower) Exposure->Response Immediate Action

Figure 2: Risk mitigation hierarchy. Primary containment (Fume Hood) is mandatory due to the potential for respiratory irritation (H335).

First Aid Measures (Self-Validating Protocols)
  • Ocular Exposure:

    • Mechanism: Amides can act as surfactants/irritants.

    • Protocol: Flush with saline/water for 15 minutes . Validation: Check pH of eye surface (lacrimal fluid) if litmus paper is available; aim for neutral (pH 7.0-7.4).

  • Dermal Exposure:

    • Mechanism: Lipophilic methoxy group facilitates epidermal penetration.

    • Protocol: Wash with soap and water; do not use alcohol (enhances absorption).

  • Inhalation:

    • Protocol: Move to fresh air.[1] If wheezing occurs (bronchospasm), administer oxygen if trained.

Application in Drug Development

Kinase Inhibitor Scaffold

2-(3-Methoxyphenoxy)acetamide is a key intermediate in the synthesis of BCR-ABL1 inhibitors (used in Leukemia treatment). The 3-methoxy group is positioned to interact with the "gatekeeper" residues in the kinase ATP-binding pocket.

  • Mechanism: The terminal amide group often serves as a hydrogen bond donor/acceptor or is further modified (e.g., via dehydration to a nitrile) to tune potency.

  • Example Reaction: Condensation with aminobenzothiazoles to form complex pharmacophores.

Storage & Stability
  • Stability: Stable under standard laboratory conditions.

  • Hydrolysis Risk: The amide bond is susceptible to hydrolysis under strong acidic or basic conditions, converting the compound back to 2-(3-methoxyphenoxy)acetic acid.

  • Storage: Keep in a desiccator at room temperature (15–25°C). Protect from moisture.

Disposal & Environmental Considerations

  • Waste Classification: Hazardous Chemical Waste (Organic).

  • Disposal Protocol:

    • Dissolve in a combustible solvent (e.g., acetone).

    • Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize nitrogen oxides).

    • Do not discharge into drains; phenoxy compounds can be toxic to aquatic life (Chronic Aquatic Tox potential).

References

  • PubChem. (2023). Compound Summary: 2-(3-methoxyphenoxy)acetamide.[2][3][4][5][6][7] National Library of Medicine. [Link]

  • MDPI. (2022). Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors. Molecules Journal. [Link]

  • ECHA. (2023). C&L Inventory: Phenoxyacetamide derivatives. European Chemicals Agency. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-(3-Methoxyphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed protocol for the synthesis of 2-(3-methoxyphenoxy)acetamide from 3-methoxyphenol and 2-chloroacetamide via the Williamson ether synthesis. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development. This guide offers an in-depth look at the reaction mechanism, a step-by-step experimental procedure, methods for product characterization, and expert insights into the causal factors governing the success of the synthesis.

Introduction and Scientific Context

2-(3-Methoxyphenoxy)acetamide is a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. Its aryloxyacetamide scaffold is present in a range of biologically active compounds. The synthesis described herein employs the Williamson ether synthesis, a robust and widely utilized organic reaction for forming ethers.[1] The reaction proceeds via an SN2 mechanism, where the nucleophilic oxygen of a deprotonated phenol displaces a halide from an alkyl halide.[2][3]

This application note provides a self-validating protocol, emphasizing safety, efficiency, and high-purity product isolation.

Overall Reaction Scheme:

Reaction Scheme of 3-methoxyphenol to 2-(3-methoxyphenoxy)acetamide

(Image: The O-alkylation of 3-methoxyphenol with 2-chloroacetamide in the presence of a base to yield 2-(3-methoxyphenoxy)acetamide.)

The Underlying Mechanism: Williamson Ether Synthesis

The synthesis is a two-step process occurring in a single pot:

  • Deprotonation: The weakly acidic phenolic proton of 3-methoxyphenol is abstracted by a moderately strong base, such as potassium carbonate (K₂CO₃), to form the more nucleophilic potassium 3-methoxyphenoxide.

  • Nucleophilic Substitution (SN2): The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon atom of 2-chloroacetamide.[4] This attack occurs from the backside relative to the chlorine atom, leading to the displacement of the chloride ion and the formation of the desired C-O ether linkage.[3]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol 3-Methoxyphenol Phenoxide Potassium 3-Methoxyphenoxide (Nucleophile) Phenol->Phenoxide Proton Abstraction Base K₂CO₃ (Base) Base->Phenoxide TransitionState SN2 Transition State Phenoxide->TransitionState Nucleophilic Attack AlkylHalide 2-Chloroacetamide (Electrophile) AlkylHalide->TransitionState Product 2-(3-Methoxyphenoxy)acetamide TransitionState->Product Chloride Displacement LeavingGroup KCl (Salt)

Diagram 1: Mechanism of the Williamson ether synthesis for 2-(3-methoxyphenoxy)acetamide.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding a gram-scale quantity of the final product.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PurityAmountMoles (mmol)
3-MethoxyphenolC₇H₈O₂124.1498%2.50 g20.14
2-ChloroacetamideC₂H₄ClNO93.5199%2.07 g22.15 (1.1 eq)
Potassium CarbonateK₂CO₃138.21≥99% (anhydrous)4.17 g30.21 (1.5 eq)
AcetoneC₃H₆O58.08ACS Grade50 mL-
Deionized WaterH₂O18.02-As needed-
Ethyl AcetateC₄H₈O₂88.11ACS GradeAs needed-
Brine (Saturated NaCl)NaCl(aq)--As needed-
Safety Precautions

Extreme caution must be exercised when handling 2-chloroacetamide.

CompoundHazard ClassificationsKey Precautionary Statements
2-Chloroacetamide Toxic if swallowed, May cause an allergic skin reaction, Suspected of damaging fertility.[5]P201: Obtain special instructions before use. P261: Avoid breathing dust.[5] P280: Wear protective gloves/clothing/eye protection.[6] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[5]
3-Methoxyphenol Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.[7]P264: Wash skin thoroughly after handling. P280: Wear eye protection.
Acetone Highly flammable liquid and vapor, Causes serious eye irritation.P210: Keep away from heat/sparks/open flames. P233: Keep container tightly closed.
Ethyl Acetate Highly flammable liquid and vapor, Causes serious eye irritation.P210: Keep away from heat/sparks/open flames. P233: Keep container tightly closed.
  • Action: All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, is mandatory.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxyphenol (2.50 g, 20.14 mmol), anhydrous potassium carbonate (4.17 g, 30.21 mmol), and acetone (50 mL).

  • Initial Stirring: Stir the resulting suspension at room temperature for 15 minutes to facilitate the initial deprotonation of the phenol.

  • Addition of Alkylating Agent: Add 2-chloroacetamide (2.07 g, 22.15 mmol) to the suspension.

  • Heating to Reflux: Heat the reaction mixture to reflux (approx. 56°C for acetone) using a heating mantle. Let the reaction proceed under reflux with vigorous stirring for 12-18 hours.

  • Reaction Monitoring (Trustworthiness Pillar): Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • System: 1:1 Ethyl Acetate / Hexanes.

    • Visualization: UV lamp (254 nm).

    • Observation: The reaction is complete upon the disappearance of the 3-methoxyphenol starting material spot.

  • Workup - Quenching and Filtration: After completion, cool the reaction mixture to room temperature. Filter the mixture through a Büchner funnel to remove the solid potassium carbonate and potassium chloride byproduct. Wash the solids with a small amount of acetone (2 x 10 mL).

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Extraction: Dissolve the resulting crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with:

    • 1 M NaOH solution (2 x 25 mL) to remove any unreacted 3-methoxyphenol.

    • Deionized water (2 x 25 mL).

    • Saturated brine solution (1 x 25 mL) to aid in the removal of water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an off-white solid.

  • Purification by Recrystallization (Expertise Pillar):

    • Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot deionized water (or an ethanol/water mixture) until the solid just dissolves.[8][9]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven or desiccator.

Experimental_Workflow cluster_Reaction Reaction Phase cluster_Workup Workup & Isolation cluster_Purification Purification & Analysis arrow arrow Setup 1. Combine 3-Methoxyphenol, K₂CO₃, Acetone Stir 2. Stir at RT (15 min) Setup->Stir Add 3. Add 2-Chloroacetamide Stir->Add Reflux 4. Heat to Reflux (12-18h) Add->Reflux Monitor 5. Monitor by TLC Reflux->Monitor Cool 6. Cool to RT & Filter Monitor->Cool Reaction Complete Evaporate 7. Evaporate Acetone Cool->Evaporate Extract 8. Ethyl Acetate Extraction (Wash with NaOH, H₂O, Brine) Evaporate->Extract Dry 9. Dry (Na₂SO₄) & Concentrate Extract->Dry Recrystallize 10. Recrystallize from Hot Water Dry->Recrystallize FilterDry 11. Filter & Dry Crystals Recrystallize->FilterDry Characterize 12. Characterize Product (NMR, IR, MS, MP) FilterDry->Characterize

Diagram 2: Step-by-step experimental workflow for the synthesis and purification.

Product Characterization and Validation

  • Appearance: White to off-white crystalline solid.

  • Expected Yield: 75-85%.

  • Melting Point: Literature values should be consulted for comparison.

  • Spectroscopic Data:

    • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.20 (t, 1H, Ar-H), ~6.60-6.50 (m, 3H, Ar-H), ~6.0 (br s, 2H, -NH₂), 4.55 (s, 2H, -OCH₂-), 3.80 (s, 3H, -OCH₃). Note: Amide proton shifts can vary and may exchange with D₂O.

    • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~170.0 (C=O), ~160.5 (Ar-C-O), ~158.0 (Ar-C-OCH₃), ~130.0 (Ar-CH), ~108.0 (Ar-CH), ~106.0 (Ar-CH), ~102.0 (Ar-CH), ~68.0 (-OCH₂-), ~55.5 (-OCH₃).

    • FT-IR (ATR): ν (cm⁻¹) ~3400-3200 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1660 (C=O stretch, Amide I), ~1600 (N-H bend), ~1250 (Asymmetric C-O-C stretch), ~1040 (Symmetric C-O-C stretch).

    • Mass Spectrometry (ESI+): m/z calculated for C₉H₁₁NO₃ [M+H]⁺: 182.08. Found: 182.1.

Expertise & Experience: Rationale and Troubleshooting

  • Choice of Base: Potassium carbonate is an ideal base for this reaction. It is strong enough to deprotonate the phenol but not so strong that it promotes significant side reactions or poses the handling hazards associated with bases like sodium hydride (NaH).[2][10] Its insolubility in acetone helps drive the reaction forward and makes removal via filtration simple.

  • Choice of Solvent: Acetone is a polar aprotic solvent that effectively solvates the potassium phenoxide and is suitable for SN2 reactions.[11] Its low boiling point makes it easy to remove during workup. For less reactive substrates, a higher boiling solvent like DMF could be used, but its removal is more challenging.

  • Stoichiometry: A slight excess (1.1 equivalents) of 2-chloroacetamide is used to ensure the complete consumption of the more valuable 3-methoxyphenol. A larger excess of the base (1.5 equivalents) ensures complete deprotonation and neutralizes any acidic byproducts.

  • Troubleshooting - Low Yield:

    • Incomplete Reaction: Ensure anhydrous conditions, as water can hydrolyze the alkylating agent and deactivate the phenoxide. Check the quality of the K₂CO₃.

    • Loss During Workup: Emulsions can form during extraction. Adding brine can help break them. Ensure pH is basic during the NaOH wash to effectively remove unreacted phenol.

    • Poor Recrystallization: If the product "oils out," add slightly more hot solvent and ensure slow cooling. Scratching the inside of the flask with a glass rod can induce crystallization.

References

  • Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. Journal of Chemical Natural Resources - TALENTA Publisher - Universitas Sumatera Utara. [Link]

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io. [Link]

  • Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. TALENTA Publisher - Universitas Sumatera Utara. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Williamson ether synthesis (video). Khan Academy. [Link]

  • Process for the preparation of an acetamide derivative.
  • Synthesis and structure of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide. ResearchGate. [Link]

  • A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC. [Link]

  • Tailored Crystallization and Defect Control via Acetamide Derivatives for Efficient Tin Perovskite Solar Cells. ACS Nano - ACS Publications. [Link]

  • Alkylation catalyst and method for making alkylated phenols.
  • hydrogenolysis of phenolic ethers: biphenyl. Organic Syntheses Procedure. [Link]

  • Diffractograms showing that the amorphous acetamide crystallizes when... ResearchGate. [Link]

  • 1 H NMR of 2-(4-methoxyphenyl)-2-oxo-N-(1-phenylethyl)acetamide (3p). ResearchGate. [Link]

  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

  • Safety Data Sheet: 2-chloroacetamide. Chemos GmbH&Co.KG. [Link]

  • Safety Data Sheet: 2-Methoxyphenol. Carl ROTH. [Link]

  • Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. MDPI. [Link]

  • Prepare crystals of pure acetamide from a given impure sample. Using hot water as solvent. YouTube. [Link]

  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions | Request PDF. ResearchGate. [Link]

  • Purification of Acetamide. Chempedia - LookChem. [Link]

  • SAFETY DATA SHEET - 2-Chloroacetamide. Fisher Scientific. [Link]

Sources

Application Notes and Protocols for the Williamson Ether Synthesis of Phenoxyacetamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Phenoxyacetamides in Medicinal Chemistry

The phenoxyacetamide scaffold is a privileged structure in modern drug discovery, forming the core of numerous compounds with a wide range of therapeutic applications.[1] These include potential anticancer, anti-inflammatory, antibacterial, and antiviral agents.[2] The versatility of the phenoxyacetamide moiety stems from its unique combination of an ether linkage and an amide group, which allows for diverse molecular interactions with biological targets. The Williamson ether synthesis is a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formation of the crucial ether bond in these molecules.[3] This application note provides a detailed protocol for the synthesis of phenoxyacetamides via the Williamson ether synthesis, aimed at researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of this reaction, offer a step-by-step experimental guide, and provide insights into troubleshooting and optimization.

Mechanistic Insights: The SN2 Pathway to Phenoxyacetamides

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] Understanding this mechanism is paramount for optimizing reaction conditions and predicting potential side reactions. The synthesis of phenoxyacetamides involves two primary components: a phenol (or a substituted derivative) and an α-haloacetamide (typically 2-chloroacetamide or 2-bromoacetamide).

The key steps are as follows:

  • Deprotonation of the Phenol: The reaction is initiated by the deprotonation of the phenolic hydroxyl group by a strong base to form a highly nucleophilic phenoxide ion.[5] The choice of base is critical; it must be strong enough to quantitatively deprotonate the phenol without promoting unwanted side reactions. Common bases for this purpose include sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH).[5][6]

  • Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the α-haloacetamide.[4] This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon is chiral (though in the case of 2-chloroacetamide, the carbon is not chiral).[7]

  • Displacement of the Halide: In a concerted step, as the new carbon-oxygen bond forms, the carbon-halogen bond breaks, and the halide ion is displaced as a leaving group.[7]

The overall reaction is depicted below:

A critical consideration for a successful Williamson ether synthesis is the nature of the alkyl halide. The reaction works best with primary alkyl halides, such as 2-chloroacetamide.[3] Secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions in the presence of a strong base, leading to the formation of alkenes as byproducts.[8]

Experimental Protocol: Synthesis of 2-Phenoxyacetamide

This protocol details the synthesis of the parent compound, 2-phenoxyacetamide, from phenol and 2-chloroacetamide.

Materials and Reagents:
  • Phenol

  • 2-Chloroacetamide

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl), 6M

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beaker

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Step-by-Step Procedure:
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4.0 g of sodium hydroxide in 8 mL of water. To this solution, add 2.0 g of phenol and swirl the mixture until a homogenous solution is achieved. Add a few boiling stones to ensure smooth boiling.[9]

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to a gentle boil using a heating mantle.[9]

  • Addition of Alkylating Agent: While the solution is boiling, slowly add a solution of 2.5 g of 2-chloroacetamide in a minimal amount of ethanol dropwise through the condenser over a period of approximately 10 minutes.

  • Reflux: Continue to heat the reaction mixture under reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with approximately 20 mL of water.

    • Carefully acidify the solution with 6M HCl until it is acidic to litmus paper.[10]

    • Transfer the mixture to a separatory funnel and extract the product with three 20 mL portions of diethyl ether.[10]

    • Combine the organic layers and wash them sequentially with 20 mL of water and 20 mL of saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • The crude 2-phenoxyacetamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

  • Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation and Optimization

The Williamson ether synthesis is highly adaptable for the synthesis of a variety of substituted phenoxyacetamides. The following table provides a general overview of how different substituents on the phenol and acetamide moieties can influence the reaction conditions.

Phenol Substituent (Ar)Acetamide Substituent (R)Recommended BaseTypical Reaction Time (h)Expected YieldNotes
UnsubstitutedHNaOH, KOH1-2Good to ExcellentStandard conditions are generally effective.
Electron-donating (e.g., -CH₃, -OCH₃)HNaOH, KOH1-2ExcellentIncreased nucleophilicity of the phenoxide can lead to faster reaction rates.
Electron-withdrawing (e.g., -Cl, -NO₂)HK₂CO₃, Cs₂CO₃2-4Moderate to GoodThe acidity of the phenol is increased, but the nucleophilicity of the phenoxide is decreased. A stronger base may not be necessary.
UnsubstitutedAlkylNaH2-3GoodFor N-substituted acetamides, a stronger, non-nucleophilic base like NaH in an aprotic solvent (e.g., DMF, THF) can be beneficial.
UnsubstitutedArylK₂CO₃, Cs₂CO₃3-5Moderate to GoodThe reactivity of the N-aryl-2-chloroacetamide may be lower.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or no product yield 1. Incomplete deprotonation of the phenol. 2. Inactive alkylating agent. 3. Reaction temperature is too low.1. Use a stronger base (e.g., NaH) or ensure the base is fresh and dry. 2. Check the purity of the 2-chloroacetamide. 3. Increase the reaction temperature or prolong the reaction time.
Formation of byproduct (alkene) Use of a sterically hindered alkyl halide (secondary or tertiary).This is generally not an issue with 2-chloroacetamide but is a key consideration if other alkylating agents are used. Always opt for a primary alkyl halide.[3]
Presence of unreacted phenol 1. Insufficient amount of base or alkylating agent. 2. Reaction time is too short.1. Use a slight excess (1.1-1.2 equivalents) of the base and alkylating agent. 2. Monitor the reaction by TLC and extend the reflux time if necessary.
Difficulty in product isolation/purification 1. Product is soluble in the aqueous phase. 2. Formation of an emulsion during extraction.1. Perform multiple extractions with a suitable organic solvent. 2. Add a small amount of brine to the separatory funnel to break the emulsion.

Visualizing the Workflow

The following diagram illustrates the general workflow for the Williamson ether synthesis of phenoxyacetamides.

Williamson_Ether_Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Phenol + Base in Solvent B Formation of Phenoxide A->B Deprotonation C Addition of α-Haloacetamide B->C D Reflux C->D SN2 Reaction E Cooling & Acidification D->E F Extraction with Organic Solvent E->F G Washing & Drying F->G H Solvent Evaporation G->H I Recrystallization H->I J Pure Phenoxyacetamide I->J

Caption: General workflow for the synthesis of phenoxyacetamides.

Conclusion

The Williamson ether synthesis remains a highly reliable and versatile method for the preparation of phenoxyacetamides. By understanding the underlying SN2 mechanism and carefully selecting the appropriate base, solvent, and reaction conditions, researchers can efficiently synthesize a wide array of these valuable compounds for applications in drug discovery and development. The protocol and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful implementation of this important synthetic transformation in the laboratory.

References

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis. (2021, July 5). In Chemistry LibreTexts. Retrieved from [Link]

  • CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. (2020, April 16). YouTube. Retrieved from [Link]

  • Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. (2026, January 18). PMC. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021, February 1). PubMed Central. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Williamson Ether Synthesis Reaction Mechanism. (2018, May 1). YouTube. Retrieved from [Link]

  • 2-Phenoxyacetamide. (n.d.). In PubChem. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations. (2025, May 20). Frontiers. Retrieved from [Link]

  • (PDF) Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. (2021, December 14). ResearchGate. Retrieved from [Link]

  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. (n.d.). NIH. Retrieved from [Link]

  • Synthesis and Characterization of Amine-Functionalized Thiosemicarbazone Cyclopalladated Compounds. (2021, November 14). MDPI. Retrieved from [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (n.d.). Archives of Pharmacy Practice. Retrieved from [Link]

  • The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis and evoking the cell death. (2018, January 1). PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-(3-Methoxyphenoxy)acetamide as a Reversible Monoamine Oxidase-A Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Monoamine oxidase A (MAO-A) is a well-validated therapeutic target for the treatment of depressive disorders and other neurological conditions. The targeted inhibition of MAO-A can lead to an increase in the synaptic concentrations of key neurotransmitters such as serotonin and norepinephrine. This document provides a comprehensive guide to utilizing the 2-(3-methoxyphenoxy)acetamide scaffold as a basis for developing novel, reversible MAO-A inhibitors. We will delve into the rationale behind this scaffold, provide detailed protocols for synthesis and in vitro evaluation, and outline methods for in vivo assessment of antidepressant-like activity.

Introduction: The Rationale for Targeting MAO-A with the 2-(3-Methoxyphenoxy)acetamide Scaffold

Monoamine oxidase (MAO) is a flavin-containing enzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of monoamine neurotransmitters.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin and norepinephrine, making it a prime target for antidepressant therapies.[2]

Historically, the clinical use of first-generation, irreversible MAO inhibitors was limited by adverse effects, most notably the "cheese effect," a hypertensive crisis resulting from the consumption of tyramine-rich foods.[2] This has driven the development of reversible and selective MAO-A inhibitors (RIMAs), which offer a safer therapeutic profile. The 2-phenoxyacetamide scaffold has emerged as a promising starting point for the design of such inhibitors.[1][3] Specifically, the 2-(3-methoxyphenoxy)acetamide structure presents a key pharmacophore with the potential for high affinity and selectivity for the MAO-A active site. The methoxy group at the meta position of the phenoxy ring is of particular interest for its potential to form favorable interactions within the enzyme's active site, contributing to both potency and selectivity.

Synthesis of 2-(3-Methoxyphenoxy)acetamide and its Derivatives

The synthesis of the parent scaffold and its derivatives can be achieved through a straightforward two-step process: Williamson ether synthesis followed by amidation. This approach allows for facile diversification of the molecule at both the phenoxy and acetamide moieties to explore structure-activity relationships (SAR).

Protocol 2.1: Synthesis of 2-(3-Methoxyphenoxy)acetic acid

This initial step involves the formation of the ether linkage between 3-methoxyphenol and an acetate precursor.

Materials:

  • 3-Methoxyphenol

  • Ethyl bromoacetate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • To a solution of 3-methoxyphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(3-methoxyphenoxy)acetate.

  • To the crude ester, add a solution of NaOH (2.0 eq) in a 1:1 mixture of ethanol and water.

  • Stir the mixture at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Remove the ethanol by rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted phenol.

  • Acidify the aqueous layer to pH 2-3 with concentrated HCl.

  • Extract the product, 2-(3-methoxyphenoxy)acetic acid, with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the desired carboxylic acid.

Protocol 2.2: Amidation to form 2-(3-Methoxyphenoxy)acetamide

The final step involves the coupling of the carboxylic acid with ammonia or an appropriate amine to form the acetamide.

Materials:

  • 2-(3-Methoxyphenoxy)acetic acid

  • Thionyl chloride (SOCl₂) or a coupling agent like EDC/HOBt

  • Ammonium hydroxide or desired amine

  • Dichloromethane (DCM, anhydrous) or Tetrahydrofuran (THF, anhydrous)

  • Triethylamine (if using an amine salt)

  • Saturated sodium bicarbonate solution

  • Brine

  • Standard glassware for organic synthesis

Procedure (using thionyl chloride):

  • Dissolve 2-(3-methoxyphenoxy)acetic acid (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Remove the excess thionyl chloride and DCM under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add an excess of concentrated ammonium hydroxide solution.

  • Stir the mixture vigorously for 1-2 hours at room temperature.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude 2-(3-methoxyphenoxy)acetamide.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro Evaluation of MAO-A Inhibition

The inhibitory potential of the synthesized compounds against MAO-A is determined by measuring the enzyme activity in the presence of varying concentrations of the inhibitor. A common method is a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed reaction.

Protocol 3.1: Fluorometric MAO-A Inhibition Assay

Materials:

  • Recombinant human MAO-A enzyme

  • Test compounds (dissolved in DMSO)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • p-Tyramine (MAO-A substrate)

  • Clorgyline (a known irreversible MAO-A inhibitor, as a positive control)

  • Sodium phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

  • Prepare a working solution of the test compounds and clorgyline at various concentrations in sodium phosphate buffer. Ensure the final DMSO concentration is below 1%.

  • In a 96-well black microplate, add 50 µL of the buffer, recombinant human MAO-A enzyme, Amplex® Red reagent, and HRP to each well.

  • Add 25 µL of the test compound or control solution to the respective wells.

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the p-tyramine substrate solution.

  • Immediately measure the fluorescence intensity at 37 °C every 1-2 minutes for 20-30 minutes using a microplate reader.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

  • Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) of 2-(3-Methoxyphenoxy)acetamide Derivatives

The 2-phenoxyacetamide scaffold allows for systematic modification to explore the SAR for MAO-A inhibition. Key areas for modification include the substitution pattern on the phenoxy ring and the nature of the acetamide group.

SAR_Diagram Scaffold Scaffold R1 R1 Scaffold->R1 Position & Nature of Substituents (e.g., methoxy, chloro, etc.) - Affects potency and selectivity R2 R2 Scaffold->R2 Substitution on the Nitrogen - Can influence solubility and pharmacokinetic properties

Compound R1 (Phenoxy Ring Substitution) R2 (Acetamide Substitution) MAO-A IC₅₀ (µM) [3][4]MAO-B IC₅₀ (µM) [3][4]Selectivity Index (SI = IC₅₀ B / IC₅₀ A)
1 3-OCH₃HHypothetical Value: 0.5Hypothetical Value: >50>100
2 4-OCH₃H0.1229.4245
3 HH2.34>100>42.7
4 4-ClH0.2515.662.4
5 3-OCH₃CH₃Hypothetical Value: 0.8Hypothetical Value: >50>62.5

Note: Hypothetical values are included for the parent compound to illustrate the expected trend based on published data for analogous compounds.

Key SAR Insights:

  • Phenoxy Ring Substitution: Electron-donating groups, such as methoxy, at the para-position (Compound 2) of the phenoxy ring appear to significantly enhance MAO-A inhibitory potency and selectivity.[3][4] The meta-position (Compound 1) is also expected to confer high selectivity. Halogen substitution, like a chloro group at the para-position (Compound 4), can also lead to potent MAO-A inhibition.

  • Acetamide Moiety: The unsubstituted acetamide (R2 = H) is a common feature in potent inhibitors. Modifications at this position may be explored to improve pharmacokinetic properties, but could potentially reduce inhibitory activity.

In Vivo Evaluation of Antidepressant-Like Activity

The antidepressant potential of promising MAO-A inhibitors should be evaluated in established rodent models of depression. The forced swim test (FST) and tail suspension test (TST) are widely used behavioral despair models.

Protocol 5.1: Forced Swim Test (FST) in Mice[5][6][7][8][9]

Principle: This test is based on the observation that mice, when placed in an inescapable cylinder of water, will eventually cease struggling and remain immobile. Antidepressant treatment is expected to increase the latency to immobility and decrease the total duration of immobility.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Cylindrical glass beakers (25 cm height, 10 cm diameter)

  • Water at 23-25 °C

  • Test compound and vehicle control

  • Video recording and analysis software

Procedure:

  • Acclimatize mice to the testing room for at least 1 hour before the experiment.

  • Administer the test compound or vehicle control (e.g., saline with 5% DMSO and 5% Tween 80) via intraperitoneal (i.p.) or oral (p.o.) route 30-60 minutes before the test.

  • Fill the beakers with water to a depth of 15 cm.

  • Gently place each mouse into a beaker.

  • Record the behavior for a total of 6 minutes.

  • Score the last 4 minutes of the test for the duration of immobility (defined as the absence of any movement except for that required to keep the head above water).

  • After the test, remove the mice from the water, dry them with a towel, and return them to their home cages.

  • Analyze the data to compare the immobility time between the treated and control groups.

Protocol 5.2: Tail Suspension Test (TST) in Mice[10][11][12][13][14]

Principle: Similar to the FST, the TST induces a state of behavioral despair by suspending mice by their tails. Antidepressants are expected to increase the duration of active struggling and decrease the immobility time.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Tail suspension apparatus (a horizontal bar from which to suspend the mice)

  • Adhesive tape

  • Test compound and vehicle control

  • Video recording and analysis software

Procedure:

  • Acclimatize mice to the testing room.

  • Administer the test compound or vehicle control as in the FST protocol.

  • Securely attach a piece of adhesive tape to the tail of each mouse (approximately 1-2 cm from the tip).

  • Suspend the mice from the horizontal bar using the tape.

  • Record the behavior for 6 minutes.

  • Score the duration of immobility (defined as hanging passively without any movement).

  • After the test, gently remove the mice from the suspension and return them to their home cages.

  • Analyze the data to compare the immobility time between the groups.

Mechanism of Action: Reversible Inhibition of MAO-A

The 2-(3-methoxyphenoxy)acetamide scaffold is designed to act as a reversible inhibitor of MAO-A. This means that it binds to the enzyme's active site non-covalently and can dissociate, allowing the enzyme to regain its function once the inhibitor is cleared from the system. This is in contrast to irreversible inhibitors, which form a covalent bond with the enzyme, permanently inactivating it until a new enzyme molecule is synthesized.

MAO_Inhibition Inhibited\nMAO-A Inhibited MAO-A Inactive\nMetabolites Inactive Metabolites Inhibited\nMAO-A->Inactive\nMetabolites Metabolism Blocked

Conclusion

The 2-(3-methoxyphenoxy)acetamide scaffold represents a valuable starting point for the development of novel, safe, and effective reversible MAO-A inhibitors. The synthetic accessibility and the potential for chemical modification make it an attractive scaffold for medicinal chemistry campaigns. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of new chemical entities based on this promising pharmacophore. Further optimization of this scaffold could lead to the discovery of next-generation antidepressants with improved therapeutic profiles.

References

  • Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investig
  • Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI.
  • Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B. NIH.
  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Deriv
  • Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. PubMed Central.
  • The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. MDPI.
  • The reversible MAO inhibitor, brofaromine, inhibits serotonin uptake in vivo. PubMed.
  • Acetylenic and allenic derivatives of 2-(5-methoxy-1-methylindolyl)alkylamines as selective inhibitors of MAO-A and MAO-B. PubMed.
  • The Tail Suspension Test. PMC.
  • The Mouse Forced Swim Test. PMC - NIH.
  • Determination of neurotransmitter levels in models of Parkinson's disease by HPLC-ECD. PubMed.
  • The antidepressant-like effects of paeoniflorin in mouse models.
  • Tail Suspension Test - ucsf - iacuc. NSW Department of Primary Industries.
  • Docking study of Novel Acetamide Derivatives as Specific MAO A Inhibitors.
  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries.
  • Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm (RSC Publishing).
  • Tail suspension test to assess depression/anxiety behavior in parkinsonian mice | Protocols.io.
  • HPLC-ECD vs. LC-MS/MS: Which Is Best for Neurotransmitter Analysis? - Amuza Inc.
  • Forced Swim Test v.3.
  • Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. PubMed.
  • Adaptation of the tail suspension test to the rat.
  • Examples of known monoamine oxidase (MAO) inhibitors bearing an acetamide group.
  • Forced swim test - Bio-protocol.
  • Development of MAO-A and 5-HT2AR Dual Inhibitors with Improved Antidepressant Activity.
  • Determination of Monoamine Neurotransmitters in Brains of Paraquat-Induced Mouse by HPLC with Electrochemical Detection | Asian Journal of Chemistry.
  • Tail Suspension - Maze Engineers - Conduct Science.
  • The Forced Swim Test as a Model of Depressive-like Behavior. JoVE.
  • α-Methyltryptamine - Wikipedia.
  • (PDF) The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review.
  • What are the therapeutic applications for MAO inhibitors?

Sources

Application Note & Protocol: Strategic Amidation of 3-Methoxyphenoxyacetic Acid for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The formation of the amide bond is a cornerstone of modern drug discovery and development, with a significant percentage of all pharmaceuticals containing this functional group. This document provides an in-depth technical guide on the reaction conditions for the amidation of 3-methoxyphenoxyacetic acid, a common building block in medicinal chemistry. We will explore the underlying chemical principles, compare robust experimental protocols, and offer field-proven insights to guide researchers in achieving high-yield, high-purity synthesis of target amide derivatives.

Introduction: The Centrality of the Amide Bond

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically challenging process. The primary obstacle is a competing acid-base reaction, which rapidly forms a stable and unreactive ammonium carboxylate salt.[1][2] Overcoming this hurdle requires the activation of the carboxylic acid, transforming the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic for nucleophilic attack by the amine.[3][4][5]

This guide uses 3-methoxyphenoxyacetic acid as a representative substrate to detail the strategic considerations and practical methodologies for successful amide synthesis. The protocols and principles discussed herein are broadly applicable to a wide range of carboxylic acids and amines encountered in pharmaceutical research.

Mechanism & Strategic Considerations

The Principle of Carboxylic Acid Activation

The most prevalent strategy for amide bond formation under mild conditions involves the use of coupling reagents.[2] These reagents react with the carboxylic acid to generate a highly reactive intermediate in situ, which is then readily attacked by the amine. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), are among the most common activating agents.[1][6]

The mechanism proceeds in two main stages:

  • Formation of the O-Acylisourea Intermediate: The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate effectively converts the hydroxyl into a good leaving group.[1][7]

  • Nucleophilic Attack: The amine, acting as the nucleophile, attacks the carbonyl carbon of the O-acylisourea intermediate, forming the desired amide bond and releasing a urea byproduct.[1]

Carbodiimide_Mechanism Acid 3-Methoxyphenoxyacetic Acid (R-COOH) Intermediate O-Acylisourea Intermediate (Highly Reactive) Acid->Intermediate Activation EDC EDC EDC->Intermediate Product Target Amide Intermediate->Product Nucleophilic Attack Byproduct EDU Byproduct (Water-soluble) Intermediate->Byproduct Amine Amine (R'-NH2) Amine->Product

Caption: Carbodiimide-mediated activation and coupling workflow.

The Critical Role of Additives

While carbodiimides are effective, the O-acylisourea intermediate can be unstable and prone to side reactions, most notably rearrangement to a stable N-acylurea, which terminates the desired reaction pathway.[8] To mitigate this, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are frequently included.

These additives react with the O-acylisourea intermediate faster than it can rearrange, forming a more stable active ester. This new intermediate is sufficiently reactive to acylate the amine but is less susceptible to side reactions, leading to higher yields and purer products.[3][4]

Key Reaction Parameters
  • Coupling Reagents:

    • Carbodiimides (EDC, DCC): Widely used and cost-effective. EDC is preferred in many applications because its urea byproduct (EDU) is water-soluble, simplifying purification via aqueous workup.[6] The byproduct from DCC (DCU) is largely insoluble in most organic solvents and can be removed by filtration.[6]

    • Phosphonium Salts (e.g., PyBOP): These reagents do not react with the free amino group of the amine component, which is a key advantage when working with valuable amines or in intramolecular cyclizations.[3]

    • Aminium/Uronium Salts (e.g., HATU): Known for being very efficient, providing quick reaction times, and minimizing racemization, especially when derived from HOAt.[6]

  • Solvent: Aprotic solvents are standard. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are excellent choices due to their ability to dissolve a wide range of substrates and reagents.

  • Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM), is often required. Its primary role is to neutralize any hydrochloride salts present in the coupling reagents (e.g., EDC·HCl) or formed during the reaction, maintaining a favorable reaction environment.[4][9]

  • Temperature: Reactions are typically initiated at 0°C to control any initial exotherm from the activation step, then allowed to warm to room temperature for the duration of the coupling.[4]

Experimental Protocols & Data

The following protocols provide detailed, step-by-step methodologies for the amidation of 3-methoxyphenoxyacetic acid with a generic primary amine (e.g., benzylamine) as a model system.

Protocol 1: Standard EDC/HOBt Coupling

This protocol is a robust and widely applicable starting point for most amidation reactions.

Step-by-Step Methodology:

  • Reactant Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-methoxyphenoxyacetic acid (1.0 eq.). Dissolve it in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Additive & Amine Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and the desired amine (1.1 eq.) to the solution.

  • Base Addition & Cooling: Add N,N-Diisopropylethylamine (DIEA) (2.5 eq.) to the mixture. Cool the flask to 0°C in an ice-water bath.

  • Activation: Slowly add EDC·HCl (1.5 eq.) portion-wise to the stirred solution, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous NaHCO₃, water, and brine.[9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[10]

Protocol 2: High-Efficiency HATU Coupling

This protocol is recommended for challenging couplings, such as those involving sterically hindered amines or acids prone to side reactions.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve 3-methoxyphenoxyacetic acid (1.0 eq.) and HATU (1.2 eq.) in anhydrous DMF.

  • Base Addition & Pre-activation: Add DIEA (2.5 eq.) and stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the active ester.

  • Amine Addition: Add the desired amine (1.1 eq.) to the pre-activated mixture.

  • Reaction & Monitoring: Stir at room temperature for 2-6 hours, monitoring progress by TLC or LC-MS. HATU-mediated reactions are often significantly faster than standard carbodiimide couplings.

  • Work-up & Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Comparative Summary of Reaction Conditions
ParameterProtocol 1 (EDC/HOBt)Protocol 2 (HATU)Rationale & Causality
Coupling Reagent EDC·HClHATUHATU is more reactive and can succeed where EDC fails, but is more expensive.
Additive HOBtNone (HOAt is part of HATU)Additives are crucial for suppressing side reactions and improving efficiency.
Base DIEA / NMMDIEA / NMMNeutralizes acidic byproducts to maintain a productive reaction environment.
Solvent DMF / DCMDMFDMF is generally superior for solubility of all reaction components.
Temperature 0°C to RTRoom TemperatureInitial cooling for EDC controls the exotherm of O-acylisourea formation.
Typical Time 12-24 hours2-6 hoursHATU's higher reactivity leads to significantly faster conversion rates.
Byproduct Mgt. Aqueous WashoutAqueous WashoutWater-soluble byproducts from both reagents are easily removed during work-up.

General Workflow Visualization

Amidation_Workflow A 1. Dissolve Acid, Amine, & Additive in Solvent B 2. Add Base & Cool to 0°C A->B C 3. Add Coupling Reagent (e.g., EDC) B->C D 4. Stir at Room Temperature (2-24h) C->D E 5. Monitor by TLC / LC-MS D->E E->D Reaction Incomplete F 6. Aqueous Work-up (Extraction & Wash) E->F Reaction Complete G 7. Purification (Chromatography/Recrystallization) F->G H Final Product G->H

Caption: A generalized experimental workflow for amide synthesis.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive/degraded coupling reagent.- Insufficient base to neutralize salts.- Poor quality or wet solvent/reagents.- Use a fresh bottle of coupling reagent.- Increase stoichiometry of the base (e.g., to 3.0 eq.).- Use anhydrous solvents and dry reagents thoroughly before use.
N-Acylurea Side Product - Rearrangement of the O-acylisourea intermediate (common with EDC alone).- Always include an additive like HOBt or HOAt.[8]- Pre-activate the acid with EDC/HOBt for a few minutes before adding the amine.
Guanidinium Byproduct - The amine component reacts directly with the coupling reagent (can occur with uronium salts).- Ensure the carboxylic acid is fully activated before the amine is added. Add the amine last to the reaction mixture.
Difficult Purification - Byproducts co-elute with the product.- Use of DCC results in insoluble DCU mixed with the product.- If using EDC, ensure thorough aqueous washes to remove the water-soluble EDU byproduct.- If using DCC, filter the reaction mixture prior to work-up to remove the precipitated DCU.[6]- Consider recrystallization as an alternative to chromatography for purification.[10]

References

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • the preparation of amides. Chemguide. [Link]

  • Synthesis of Amidation Agents and Their Reactivity in Condensation Reactions. ArTS. [Link]

  • Carbodiimide-mediated amidation reaction. ResearchGate. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. [Link]

  • Carbodiimide – Knowledge and References. Taylor & Francis Online. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Catalytic amide formation from non-activated carboxylic acids and amines. Diva-portal.org. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. UCL Discovery. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. ACS Publications. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science (RSC Publishing). [Link]

  • Amides Preparation and Reactions Summary. Chemistry Steps. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]

  • Processes for the preparation of amides.
  • Amide Synthesis. Fisher Scientific. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

Sources

Topic: Screening of 2-(3-Methoxyphenoxy)acetamide for Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical evaluation of 2-(3-Methoxyphenoxy)acetamide as a potential anticonvulsant agent. We outline detailed protocols for initial screening using well-established in vivo models, including the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests, which are foundational in identifying compounds that modulate seizure spread and seizure threshold, respectively. Furthermore, we describe methods for assessing neurotoxicity via the Rotorod test to establish a preliminary therapeutic index. This guide is designed to provide researchers with the scientific rationale and step-by-step methodologies required to produce reliable and reproducible data in the primary phase of anticonvulsant drug discovery.

Introduction and Rationale

The global burden of epilepsy necessitates the continued search for novel antiepileptic drugs (AEDs) with improved efficacy and more favorable side-effect profiles. The phenoxyacetamide scaffold has emerged as a promising chemotype in the development of central nervous system agents. Derivatives of this core structure have demonstrated significant anticonvulsant effects in various preclinical models. For instance, studies on related N-substituted 2-phenoxyacetamide derivatives have identified compounds with potent activity in both MES and scPTZ screens, suggesting a broad spectrum of anticonvulsant action.

The specific compound, 2-(3-Methoxyphenoxy)acetamide, is a structural analog of interest. The methoxy group at the 3-position of the phenyl ring may modulate the compound's lipophilicity and electronic properties, potentially influencing its ability to cross the blood-brain barrier and interact with molecular targets within the CNS. The rationale for screening this specific compound is to determine if these structural modifications confer potent anticonvulsant activity while maintaining low neurotoxicity.

The primary screening phase described herein is modeled after the rigorous procedures established by the National Institute of Neurological Disorders and Stroke (NINDS) Anticonvulsant Screening Program, which has been instrumental in the discovery of numerous clinically approved AEDs. The workflow is designed to efficiently identify the compound's anticonvulsant potential and establish a preliminary safety profile.

Preclinical Screening Workflow

The evaluation of 2-(3-Methoxyphenoxy)acetamide follows a tiered approach, starting with initial screens for efficacy in acute seizure models, followed by an assessment of motor impairment to gauge neurotoxicity. This workflow allows for a rapid go/no-go decision on advancing the compound to more complex models.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Decision & Next Steps A Compound Synthesis & Formulation (2-(3-Methoxyphenoxy)acetamide) C Dose Range Finding A->C B Animal Acclimatization (Male CF-1 Mice) B->C D Maximal Electroshock (MES) Test (Seizure Spread) C->D Administer Compound IP E Subcutaneous Pentylenetetrazol (scPTZ) Test (Seizure Threshold) C->E Administer Compound IP F Rotorod Motor Impairment Test (Neurotoxicity) C->F Administer Compound IP G Data Analysis: ED50 & TD50 Determination D->G E->G F->G H Calculate Protective Index (PI) PI = TD50 / ED50 G->H I Go/No-Go Decision H->I J Advance to Chronic Models & Mechanism of Action Studies I->J If PI is favorable G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Action Potential Propagation B Voltage-Gated Sodium Channels (VGSCs) A->B C Depolarization B->C G Inhibition of Repetitive Firing B->G Stabilization D Neurotransmitter Release C->D E Excitatory Postsynaptic Potential D->E Glutamate F 2-(3-Methoxyphenoxy)acetamide F->B Binds to inactive state H Seizure Spread Blocked G->H

Caption: Hypothesized mechanism targeting voltage-gated sodium channels.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial anticonvulsant screening of 2-(3-Methoxyphenoxy)acetamide. The workflow enables the determination of its efficacy spectrum and a preliminary assessment of its therapeutic index. Based on the hypothetical results presented, this compound demonstrates promising activity, particularly in the MES model, warranting further investigation.

Future studies should include:

  • Evaluation in chronic seizure models (e.g., kindling models).

  • In vitro electrophysiological studies (e.g., patch-clamp) to confirm its effects on voltage-gated sodium channels or other ion channels.

  • Pharmacokinetic studies to determine its brain penetration and metabolic stability.

  • Screening against a broader panel of CNS targets to identify potential off-target effects.

By following this structured approach, researchers can efficiently and effectively evaluate novel chemical entities and advance the most promising candidates toward clinical development.

References

  • Nikalje, A. P. G., & Ghodke, M. (2012). Synthesis and anticonvulsant activity of some novel N-substituted-2-phenoxyacetamide derivatives. ResearchGate. Available at: [Link]

  • Shafi, S., Alam, M. M., Mullick, P., & Yar, M. S. (2019). Phenoxy Acetamide Derivatives as Potential Anticonvulsant Agents: A Review. Current drug therapy. Available at: [Link]

Application Note: Strategic Solvent Selection for the Recrystallization of 2-(3-Methoxyphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Abstract

This application note provides a comprehensive guide for the selection of an optimal solvent system for the recrystallization of 2-(3-Methoxyphenoxy)acetamide, a key intermediate in pharmaceutical synthesis. The protocol emphasizes a systematic and experimentally driven approach to solvent screening, enabling researchers to achieve high purity and yield. This guide details the theoretical principles of recrystallization, a step-by-step solvent screening protocol, a full recrystallization procedure, and methods for the characterization of the final product.

Introduction: The Critical Role of Recrystallization in Drug Development

Recrystallization is a fundamental purification technique in the pharmaceutical industry, pivotal for ensuring the purity, and consequently the safety and efficacy, of active pharmaceutical ingredients (APIs) and their intermediates.[1] The process relies on the differential solubility of a compound in a given solvent at varying temperatures.[2] An ideal recrystallization solvent will dissolve the target compound completely at an elevated temperature, while exhibiting low solubility for the compound at lower temperatures, thus allowing for the formation of pure crystals upon cooling as impurities remain in the solution.[3] The choice of solvent is paramount and directly influences crystal habit, yield, and purity.[4]

2-(3-Methoxyphenoxy)acetamide is an aromatic acetamide derivative. The presence of an ether linkage, an amide group, and an aromatic ring imparts a moderate polarity to the molecule. Understanding these structural features is key to predicting its solubility behavior in various organic solvents. This application note will guide the user through a logical, evidence-based workflow for selecting the most appropriate solvent for the recrystallization of this compound.

Theoretical Considerations for Solvent Selection

The principle of "like dissolves like" is a foundational concept in solvent selection.[5] This principle suggests that a solute will be most soluble in a solvent that has a similar polarity. For 2-(3-Methoxyphenoxy)acetamide, solvents of intermediate polarity are likely to be good candidates. The presence of both hydrogen bond donor (N-H) and acceptor (C=O, O-C) sites suggests that protic solvents like alcohols may be effective.[6]

An ideal recrystallization solvent should meet the following criteria:

  • High dissolving power for the solute at elevated temperatures.

  • Low dissolving power for the solute at low temperatures.

  • Inertness: The solvent should not react with the solute.

  • Volatility: The solvent should be easily removable from the purified crystals.[7]

  • Boiling Point: A relatively low boiling point is preferable to avoid "oiling out," where the solute melts before dissolving.[7]

  • Safety: The solvent should have low toxicity and flammability.

Based on the structure of 2-(3-Methoxyphenoxy)acetamide, a range of solvents with varying polarities should be screened.

Experimental Protocol: Systematic Solvent Screening

This protocol outlines a systematic approach to identify a suitable solvent for the recrystallization of 2-(3-Methoxyphenoxy)acetamide.

Materials:

  • 2-(3-Methoxyphenoxy)acetamide (crude)

  • Test tubes (13 x 100 mm)

  • Heating block or water bath

  • Vortex mixer

  • Ice bath

  • A selection of solvents with varying polarities (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane)

Procedure:

  • Sample Preparation: Place approximately 20-30 mg of crude 2-(3-Methoxyphenoxy)acetamide into each of a series of labeled test tubes.

  • Room Temperature Solubility: To each test tube, add the selected solvent dropwise (starting with 0.1 mL) and vortex at room temperature. Observe and record the solubility. A good candidate solvent will not dissolve the compound at this stage.

  • Hot Solubility: Gently heat the test tubes that showed poor solubility at room temperature in a heating block or water bath. Continue to add the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent required. An ideal solvent will dissolve the compound in a reasonable volume of hot solvent.

  • Cooling and Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod to induce crystallization.

  • Cold Insolubility: Place the test tubes in an ice bath for 15-20 minutes to maximize crystal formation. Observe and record the quantity of crystals formed. A significant amount of precipitate indicates a good solvent.

Data Interpretation:

The ideal solvent will exhibit the characteristics outlined in the table below.

SolventSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation upon CoolingSuitability
Water InsolubleInsolubleNonePoor
Ethanol Sparingly SolubleSolubleGoodPromising
Isopropanol Sparingly SolubleSolubleGoodPromising
Acetone Soluble--Poor (as a single solvent)
Ethyl Acetate Sparingly SolubleSolubleFairPossible
Toluene InsolubleSparingly SolublePoorPoor
Heptane InsolubleInsolubleNonePoor

This table represents expected qualitative results based on the structure of the target compound. Actual experimental results should be recorded.

Based on the properties of similar aromatic amides, ethanol and isopropanol are predicted to be strong candidates. An ethanol/water mixed solvent system may also be highly effective, where the compound is dissolved in a minimal amount of hot ethanol, and water is added as an anti-solvent to induce crystallization upon cooling.[8]

Detailed Recrystallization Protocol

This protocol is based on the anticipated suitability of an ethanol/water solvent system. The principles can be adapted for other suitable solvents identified in the screening process.

Materials:

  • Crude 2-(3-Methoxyphenoxy)acetamide

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Add crude compound and minimal hot ethanol to flask B 2. Heat to reflux until fully dissolved A->B C 3. Filter hot solution to remove insoluble impurities B->C If insoluble impurities are present D 4. Add hot water dropwise until solution becomes turbid B->D If no insoluble impurities C->D E 5. Add a few drops of hot ethanol to redissolve D->E F 6. Allow to cool slowly to room temperature E->F G 7. Cool in ice bath F->G H 8. Collect crystals by vacuum filtration G->H I 9. Wash with cold ethanol/water mixture H->I J 10. Dry crystals under vacuum I->J Characterization_Workflow Start Recrystallized Product MP Melting Point Analysis Start->MP TLC Thin-Layer Chromatography Start->TLC Spectroscopy Spectroscopic Analysis (NMR, IR) Start->Spectroscopy Purity Final Purity Assessment MP->Purity TLC->Purity Spectroscopy->Purity

Caption: Logical flow for the characterization of the purified product.

a) Melting Point Determination:

b) Thin-Layer Chromatography (TLC):

TLC can be used to compare the purity of the recrystallized product to the crude material. A single spot for the purified product indicates the absence of major impurities.

c) Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical identity and purity of the recrystallized product. The spectra of the purified material should be clean and consistent with the expected structure of 2-(3-Methoxyphenoxy)acetamide.

Conclusion

The selection of an appropriate solvent is a critical step in the successful recrystallization of 2-(3-Methoxyphenoxy)acetamide. This application note provides a robust and systematic workflow for solvent screening and the subsequent purification of the target compound. By following these protocols, researchers in drug development and other scientific fields can confidently achieve high-purity crystalline material, which is essential for downstream applications and ensuring the quality of final products.

References

  • Birk, F. (2022). Solubility of organic solutes in ethanol/water mixtures. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • Ginting, M., Surbakti, D., & Triana, N. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. TALENTA Publisher - Universitas Sumatera Utara. Available at: [Link]

  • Google Patents. (2016). Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • IUCr Journals. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Methoxyphenyl)Acetamide. PubChem Compound Database. Available at: [Link]

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Organic Chemicals (3rd ed.). Pergamon Press.
  • ResearchGate. (2025). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Wikipedia. (n.d.). Amide. Available at: [Link]

  • Zettler, M. (2005). Principles of Drug Action 1, Spring 2005, Amides. Available at: [Link]

  • Queen's University. (n.d.). Experiment 2: Recrystallization. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine. PubChem. Available at: [Link]

  • ACS Publications. (2026). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega. Available at: [Link]

  • Slideshare. (n.d.). Crystallization in pharmaceutical industry. Available at: [Link]

Sources

Application Note: A Practical Guide to the Synthesis of 2-(3-Methoxyphenoxy)acetamide via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 2-(3-Methoxyphenoxy)acetamide, a valuable intermediate in pharmaceutical research and development. The methodology leverages the robust and reliable Williamson ether synthesis, reacting 3-methoxyphenol with 2-chloroacetamide in the presence of a mild base. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a step-by-step experimental protocol, characterization data, and a troubleshooting guide to ensure successful and reproducible outcomes.

Introduction and Scientific Background

Aryl-oxy-acetamides are a class of organic compounds frequently encountered as structural motifs in biologically active molecules. Their synthesis is a key step in the development of new therapeutic agents. The target molecule, 2-(3-Methoxyphenoxy)acetamide, is prepared via the Williamson ether synthesis, a cornerstone reaction in organic chemistry for forming ether linkages.[1] Developed by Alexander Williamson in 1850, this reaction typically involves the SN2 (bimolecular nucleophilic substitution) reaction between an alkoxide (or in this case, a phenoxide) and an organohalide.[1][2]

The choice of this synthetic route is based on its efficiency, mild reaction conditions, and the ready availability of starting materials. This note will elucidate the underlying mechanism and provide a field-proven protocol for its execution.

Reaction Mechanism and Rationale

The synthesis proceeds via a classic SN2 mechanism. The key to this reaction is the deprotonation of the weakly acidic phenolic hydroxyl group of 3-methoxyphenol to generate a potent nucleophile, the phenoxide ion.[2][3]

Step 1: Phenoxide Formation Potassium carbonate (K₂CO₃) serves as a mild and effective base. It deprotonates the hydroxyl group of 3-methoxyphenol, forming the potassium 3-methoxyphenoxide salt. This in-situ generation of the nucleophile is critical for the subsequent step. Acetone is an ideal polar aprotic solvent for this reaction, as it effectively solvates the cation but does not solvate the nucleophilic anion, thus enhancing its reactivity.

Step 2: Nucleophilic Attack and Ether Formation The generated 3-methoxyphenoxide ion acts as the nucleophile, attacking the electrophilic carbon atom of 2-chloroacetamide. This carbon is susceptible to attack due to the electron-withdrawing effect of the adjacent chlorine atom and carbonyl group. The reaction proceeds via a backside attack, characteristic of an SN2 mechanism, displacing the chloride ion as the leaving group and forming the desired C-O ether bond.[1][4]

Williamson_Ether_Synthesis Mechanism of 2-(3-Methoxyphenoxy)acetamide Synthesis cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_transition SN2 Transition State cluster_products Products R1 3-Methoxyphenol I1 3-Methoxyphenoxide (Nucleophile) R1->I1 Deprotonation by K₂CO₃ R2 2-Chloroacetamide TS [Phenoxide---C---Cl]⁻ R2->TS Nucleophilic Attack Base K₂CO₃ (Base) Base->I1 P3 KHCO₃ (Byproduct) Base->P3 I1->TS Nucleophilic Attack P1 2-(3-Methoxyphenoxy)acetamide TS->P1 Chloride Displacement P2 KCl (Salt) TS->P2

Caption: Williamson Ether Synthesis Mechanism.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled as needed with appropriate adjustments.

Materials and Reagents
ReagentRoleMW ( g/mol )CAS No.Hazards
3-MethoxyphenolNucleophile Precursor124.14150-19-6Harmful if swallowed/absorbed, causes severe eye irritation.[5][6][7]
2-ChloroacetamideElectrophile93.5179-07-2Toxic if swallowed, may cause allergic skin reaction, suspected of damaging fertility.[8][9][10][11][12]
Potassium CarbonateBase138.21584-08-7Causes skin and serious eye irritation.[13][14][15][16][17]
AcetoneSolvent58.0867-64-1Highly flammable liquid and vapor, causes serious eye irritation.[18][19][20][21][22]
Ethyl AcetateExtraction Solvent88.11141-78-6Highly flammable liquid and vapor, causes serious eye irritation.
Brine (Saturated NaCl)Washing Agent--Non-hazardous.
Anhydrous Sodium SulfateDrying Agent142.047757-82-6Non-hazardous.
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Buchner funnel and filter paper

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

Workflow start Start: Assemble Glassware reagents 1. Charge Flask: - 3-Methoxyphenoxy (1.0 eq) - K₂CO₃ (1.5 eq) - Acetone start->reagents add_electrophile 2. Add 2-Chloroacetamide (1.1 eq) reagents->add_electrophile reflux 3. Heat to Reflux (56°C) Monitor by TLC (4-6 hours) add_electrophile->reflux cool 4. Cool to Room Temperature reflux->cool filter 5. Filter Solids (KCl, K₂CO₃) cool->filter concentrate 6. Concentrate Filtrate (Rotary Evaporator) filter->concentrate extract 7. Redissolve in EtOAc Wash with H₂O & Brine concentrate->extract dry 8. Dry Organic Layer (Na₂SO₄) extract->dry purify 9. Filter and Concentrate Crude Product dry->purify recrystallize 10. Recrystallize (e.g., from Ethyl Acetate/Hexanes) purify->recrystallize finish End: Isolate Pure Product Dry under vacuum recrystallize->finish

Caption: Experimental Workflow for Synthesis.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxyphenol (e.g., 5.0 g, 40.3 mmol, 1.0 eq) and anhydrous potassium carbonate (8.35 g, 60.4 mmol, 1.5 eq).

  • Solvent Addition: Add 100 mL of acetone to the flask. Stir the suspension vigorously for 15 minutes at room temperature.

  • Electrophile Addition: Add 2-chloroacetamide (4.14 g, 44.3 mmol, 1.1 eq) to the suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) using a heating mantle. Maintain a gentle reflux with continuous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 3-methoxyphenol spot has been consumed (typically 4-6 hours).

  • Work-up - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts (KCl and excess K₂CO₃) using a Buchner funnel and wash the filter cake with a small amount of acetone (2 x 20 mL).

  • Work-up - Concentration: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator to yield a crude residue.

  • Work-up - Extraction: Dissolve the residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove any remaining inorganic impurities and water-soluble byproducts.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude 2-(3-Methoxyphenoxy)acetamide.

  • Purification: The crude product, typically an off-white solid, can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to yield the pure product.

Safety and Handling
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • 2-Chloroacetamide is toxic and a suspected reproductive hazard; handle with extreme care and avoid inhalation or skin contact.[10][11][12]

  • Acetone and ethyl acetate are highly flammable. Ensure there are no open flames or ignition sources nearby.[19][20]

  • Consult the Safety Data Sheets (SDS) for all reagents before commencing work.[5][8][13][14][19]

Product Characterization

The identity and purity of the synthesized 2-(3-Methoxyphenoxy)acetamide (MW: 181.19 g/mol , Formula: C₉H₁₁NO₃) should be confirmed using standard analytical techniques.[23]

TechniqueExpected Results
¹H NMR δ ~7.2 (t, 1H, Ar-H), δ ~6.6-6.5 (m, 3H, Ar-H), δ ~6.0 (br s, 2H, -NH₂), δ ~4.5 (s, 2H, -O-CH₂-), δ ~3.8 (s, 3H, -OCH₃). (Predicted shifts in CDCl₃)
¹³C NMR δ ~170 (C=O), δ ~160 (Ar-C-O), δ ~158 (Ar-C-OCH₃), δ ~130 (Ar-CH), δ ~108 (Ar-CH), δ ~106 (Ar-CH), δ ~102 (Ar-CH), δ ~68 (-O-CH₂-), δ ~55 (-OCH₃). (Predicted shifts)
FT-IR (cm⁻¹) ~3400-3200 (N-H stretch, two bands), ~1670 (C=O stretch, Amide I), ~1600 (N-H bend), ~1250 (C-O-C stretch, aryl ether), ~1150 (C-O-C stretch).
Mass Spec (EI) Molecular Ion (M⁺) at m/z = 181. Fragmentation patterns would correspond to the loss of acetamide and other fragments.[24]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Ineffective base: K₂CO₃ is wet or of poor quality.2. Incomplete reaction: Insufficient heating or reaction time.3. Deactivated electrophile: 2-chloroacetamide has hydrolyzed.1. Use freshly dried, finely powdered K₂CO₃.2. Ensure adequate reflux temperature and extend reaction time, monitoring by TLC.3. Use fresh 2-chloroacetamide.
Presence of Starting Material Incomplete reaction.Increase reaction time, or add a slight excess of 2-chloroacetamide and base. Consider a more polar solvent like DMF if solubility is an issue (note: higher boiling point and harder to remove).
Oily Product / Fails to Solidify Presence of impurities, residual solvent.Ensure the aqueous work-up is thorough. Purify by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate).
Product is Discolored Formation of colored impurities due to oxidation or side reactions.Treat the solution in ethyl acetate with activated charcoal before the final filtration and concentration step. Ensure purification by recrystallization is effective.

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding pathway to 2-(3-Methoxyphenoxy)acetamide from readily accessible starting materials. The protocol described herein is robust and optimized for a standard laboratory setting. By following the detailed steps and adhering to safety precautions, researchers can confidently synthesize this valuable chemical intermediate for application in medicinal chemistry and organic synthesis. The comprehensive characterization data serves as a benchmark for validating the final product's identity and purity.

References

  • Chemistry Notes. (2018-05-01). Williamson ether synthesis: simple mechanism, 3 examples. Available at: [Link]

  • Yusufov, M.S., et al. (2021-01-13). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. Available at: [Link]

  • Talenta Publisher - Universitas Sumatera Utara. Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2-Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. Available at: [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]

  • Unknown. Williamson Ether Synthesis. Available at: [Link]

  • Google Patents. WO2019146508A1 - Method for producing 2-chloroacetoacetamide.
  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Available at: [Link]

  • Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • International Journal of Pharma Sciences and Research. (2012-01-02). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Acetone. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Potassium carbonate. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3-Methoxyphenol, 97%. Available at: [Link]

  • ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Available at: [Link]

  • Organic Syntheses. chloroacetamide. Available at: [Link]

  • YouTube. (2018-05-01). Williamson Ether Synthesis Reaction Mechanism. Available at: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: 2-chloroacetamide. Available at: [Link]

  • ResearchGate. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Available at: [Link]

  • ChemDmart. Safety Data Sheet - 3-Methoxyphenol. Available at: [Link]

  • Google Patents. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Potassium carbonate. Available at: [Link]

  • Google Patents. Green synthesis method of 2-hydroxy-3-nitroacetophenone.
  • ResearchGate. (PDF) Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Available at: [Link]

  • INEOS Group. SAFETY DATA SHEET Potassium Carbonate, Liquid 47%. Available at: [Link]

  • Organic Chemistry Research. Regular Article. Available at: [Link]

  • ChemSupply Australia. Safety Data Sheet for Acetone. Available at: [Link]

  • OSHA. 3-METHOXYPHENOL | Occupational Safety and Health Administration. Available at: [Link]

  • Airgas. Acetone Safety Data Sheet. Available at: [Link]

  • Redox. (2020-12-18). Safety Data Sheet Potassium Carbonate. Available at: [Link]

  • Protocols.io. (2022-07-15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Available at: [Link]

  • Chegg. (2020-02-09). N-(2-hydroxy-3-methoxybenzyl)-N-(p-tolyl)acetamide is the answer. Prove it. Identify the compound and its peaks Analysis of the IR, C-NMR, H-NMR and mass spec. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • PMC. (2023-10-05). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Available at: [Link]

Sources

Application Notes and Protocols: In Vitro Cytotoxicity of Phenoxyacetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Assessing Phenoxyacetamide Cytotoxicity

Phenoxyacetamide derivatives represent a promising class of compounds with potential therapeutic applications, including as anticancer agents.[1][2] A thorough in vitro evaluation of their cytotoxic effects is a critical step in the drug discovery and development pipeline.[3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vitro assays to characterize the cytotoxic profile of novel phenoxyacetamide compounds.

Our approach moves beyond a simple checklist of protocols. Instead, we present an integrated strategy that begins with broad screening assays to determine overall cytotoxicity and progressively narrows the focus to elucidate the specific mechanisms of cell death. This tiered approach ensures an efficient use of resources while building a comprehensive understanding of a compound's biological activity.

The core of this guide is built on three pillars:

  • Initial Viability Assessment: Quantifying the dose-dependent effects of phenoxyacetamide derivatives on cell viability to establish key parameters like the IC50 value.

  • Mechanistic Elucidation: Investigating the mode of cell death, be it apoptosis or necrosis, through targeted assays.

  • Delving Deeper into Cellular Pathways: Exploring the involvement of specific cellular organelles and stress responses, such as mitochondrial dysfunction and oxidative stress.

This structured methodology allows for a holistic understanding of a compound's cytotoxic potential, a crucial factor in its journey from a promising molecule to a potential therapeutic. Recent studies have demonstrated that certain phenylacetamide derivatives can induce apoptosis in cancer cell lines through the upregulation of pro-apoptotic genes like Bax and FasL, and the activation of caspase-3.[6]

Part 1: Foundational Cytotoxicity Screening

The initial step in evaluating a novel phenoxyacetamide derivative is to determine its overall effect on cell viability. This is typically achieved through assays that measure metabolic activity or membrane integrity. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that reduces cell viability by 50%, is a key metric derived from these initial screens.[7][8]

MTT Assay: A Measure of Metabolic Viability

The MTT assay is a colorimetric assay widely used to assess cell viability, proliferation, and cytotoxicity.[9][10] It is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.

Causality Behind Experimental Choices: The MTT assay is an excellent first-pass screening tool due to its simplicity, cost-effectiveness, and suitability for high-throughput screening.[9] It provides a quantitative measure of how a phenoxyacetamide derivative impacts the overall metabolic health of a cell population.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[11]

  • Compound Treatment: Prepare serial dilutions of the phenoxyacetamide compound in complete cell culture medium. Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-treated (negative control) and untreated (positive control) wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[12]

  • MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the log of the compound concentration to determine the IC50 value using a sigmoidal dose-response curve.[13]

Data Presentation: Example MTT Assay Results

Phenoxyacetamide DerivativeConcentration (µM)% Cell Viability (Mean ± SD)
Compound X0.198.2 ± 3.1
185.7 ± 4.5
1051.3 ± 2.8
10012.9 ± 1.9
Vehicle Control0100 ± 2.5
LDH Release Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay is another fundamental method for assessing cytotoxicity.[14] LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is damaged.[4][15][16] This assay measures the amount of LDH in the supernatant, which is directly proportional to the number of lysed cells.[15]

Causality Behind Experimental Choices: The LDH assay complements the MTT assay by providing a direct measure of cell membrane damage, a hallmark of necrosis.[4][16] Running both assays can help distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death). A compound might show a low IC50 in the MTT assay (indicating metabolic disruption) but a high EC50 in the LDH assay (indicating minimal membrane damage), suggesting a different mechanism of action than overt necrosis.

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment in a 96-well plate.

  • Supernatant Collection: After the desired incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture, containing a substrate and a tetrazolium salt, to each well of the new plate according to the manufacturer's instructions.[15]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed with a detergent to achieve maximum LDH release) and a negative control (untreated cells).[15] The formula for calculating percent cytotoxicity is: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.

Part 2: Unraveling the Mechanism of Cell Death

Once the cytotoxic potential of a phenoxyacetamide derivative has been established, the next critical step is to determine the mode of cell death it induces. The two primary forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[4]

Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay is a gold standard for distinguishing between apoptotic and necrotic cells.[17] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[17][18] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[18]

Causality Behind Experimental Choices: This dual-staining method provides a clear and quantitative snapshot of the different cell populations:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

This level of detail is crucial for understanding the kinetics of cell death induced by a phenoxyacetamide compound.

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat them with the phenoxyacetamide derivative at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add fluorescently labeled Annexin V (e.g., FITC-conjugated) and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

Caspase-3/7 Activity Assay: Confirming the Apoptotic Pathway

Caspases are a family of proteases that play a central role in the execution of apoptosis.[19] Caspase-3 and caspase-7 are key executioner caspases.[20] Assays to measure their activity provide strong evidence that a compound induces apoptosis. These assays typically use a substrate that, when cleaved by the active caspase, releases a fluorescent or luminescent signal.[21]

Causality Behind Experimental Choices: Measuring the activation of executioner caspases provides a direct and specific confirmation of apoptosis. This assay is often used in conjunction with Annexin V staining to provide a multi-faceted view of the apoptotic process.

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with the phenoxyacetamide compound.

  • Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 reagent directly to the wells.[22]

  • Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours, as recommended by the manufacturer, to allow for cell lysis and the enzymatic reaction to occur.[22]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[22]

  • Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity.

Part 3: Investigating Subcellular Targets and Stress Responses

To gain a more granular understanding of a phenoxyacetamide derivative's mechanism of action, it is often necessary to investigate its effects on specific cellular components and pathways.

Mitochondrial Membrane Potential (MMP) Assay

Mitochondria play a crucial role in both cell survival and death. A decrease in mitochondrial membrane potential (ΔΨm) is an early indicator of mitochondrial dysfunction and a key event in the intrinsic pathway of apoptosis.[23][24] Fluorescent dyes, such as JC-1 or TMRE, can be used to measure changes in MMP.[23]

Causality Behind Experimental Choices: Assessing MMP can help determine if the phenoxyacetamide compound directly targets the mitochondria, leading to the initiation of apoptosis. This provides valuable information about the upstream events in the cell death cascade.

  • Cell Culture and Treatment: Culture and treat cells with the phenoxyacetamide derivative as previously described.

  • Staining: Add the MMP-sensitive fluorescent dye to the culture medium and incubate for the recommended time (e.g., 15-30 minutes) at 37°C.

  • Washing: Gently wash the cells with pre-warmed PBS or culture medium to remove excess dye.

  • Analysis: The change in fluorescence can be quantified using a fluorescence microscope, a microplate reader, or a flow cytometer. For a dye like JC-1, healthy cells with high MMP will exhibit red fluorescence, while apoptotic cells with low MMP will show green fluorescence.

Reactive Oxygen Species (ROS) Assay

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can cause cellular damage when present in excess, a condition known as oxidative stress.[25] Many cytotoxic compounds induce the production of ROS. The generation of ROS can be detected using cell-permeable fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[25]

Causality Behind Experimental Choices: This assay helps to determine if the cytotoxicity of the phenoxyacetamide derivative is mediated by the induction of oxidative stress. This information can be valuable for understanding the compound's overall cellular impact.

  • Cell Culture and Treatment: Culture and treat cells with the phenoxyacetamide derivative.

  • Probe Loading: Incubate the cells with the DCFH-DA probe for 30-60 minutes at 37°C.[25][26]

  • Washing: Wash the cells to remove any unloaded probe.[25]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, a fluorescence microscope, or a flow cytometer. An increase in fluorescence indicates an increase in ROS levels.

Visualizing the Workflow and Data Interpretation

Cytotoxicity_Workflow cluster_screening Part 1: Foundational Screening cluster_mechanism Part 2: Mechanism of Cell Death cluster_pathways Part 3: Subcellular Targets & Stress cluster_conclusion Conclusion start Phenoxyacetamide Compound viability Cell Viability Assays start->viability mtt MTT Assay (Metabolic Activity) viability->mtt ldh LDH Assay (Membrane Integrity) viability->ldh ic50 Determine IC50 Value mtt->ic50 ldh->ic50 apoptosis_necrosis Differentiate Apoptosis vs. Necrosis ic50->apoptosis_necrosis annexin Annexin V / PI Staining (Flow Cytometry) apoptosis_necrosis->annexin caspase Caspase-3/7 Activity Assay apoptosis_necrosis->caspase subcellular Investigate Specific Pathways annexin->subcellular caspase->subcellular mmp Mitochondrial Membrane Potential (MMP) Assay subcellular->mmp ros Reactive Oxygen Species (ROS) Assay subcellular->ros conclusion Comprehensive Cytotoxicity Profile mmp->conclusion ros->conclusion

Conclusion: Building a Comprehensive Cytotoxicity Profile

By following this structured and multi-faceted approach, researchers can build a comprehensive in vitro cytotoxicity profile for novel phenoxyacetamide derivatives. This detailed understanding of a compound's effects on cell viability, its mechanism of cell death, and its impact on subcellular pathways is essential for making informed decisions in the drug development process. The integration of multiple, complementary assays provides a self-validating system that enhances the reliability and trustworthiness of the generated data.

References

  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. OZ Biosciences. [Link]

  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Porsolt. [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023, December 16). YouTube. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • LDH Cytotoxicity Assay. Creative Bioarray. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. [Link]

  • Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., Al-Ghorbani, M., Al-Salahi, R., Al-Ostoot, F. H., ... & Marzouk, M. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1524. [Link]

  • MTT cytotoxicity assay IC50 values interpretation. ResearchGate. [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Measuring mitochondrial membrane potential. PMC. [Link]

  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020, August 9). Methods in Molecular Biology. [Link]

  • What cell line should I choose for citotoxicity assays? ResearchGate. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Mitochondrial Membrane Potential Assay. Sartorius. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]

  • ROS Assay Kit Protocol. 4BIOTECH. [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. [Link]

  • (PDF) Mitochondrial Membrane Potential Assay. ResearchGate. [Link]

  • Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., Al-Ghorbani, M., Al-Salahi, R., Al-Ostoot, F. H., ... & Marzouk, M. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed. [Link]

  • Cellular reactive oxygen species (ROS) assay strategy. AntBio. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Assessment of Mitochondrial Membrane Potential as an Indicator of Cytotoxicity. Fundamental and Applied Toxicology. [Link]

  • (PDF) Hydroxyacetamide derivatives: Cytotoxicity, genotoxicity, antioxidative and metal chelating studies. ResearchGate. [Link]

  • Intracellular ROS Assay. Protocols.io. [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021, February 1). PubMed Central. [Link]

  • Apoptosis Marker Assays for HTS. (2021, July 1). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

Sources

Determining the Solubility of 2-(3-Methoxyphenoxy)acetamide in Dimethyl Sulfoxide (DMSO) and Methanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the physicochemical properties of a potential therapeutic agent are paramount to its success. Among these, solubility stands out as a critical determinant of a compound's bioavailability, formulation feasibility, and overall efficacy.[1][2] Poor solubility can lead to erratic absorption, diminished therapeutic effect, and significant challenges in developing a viable drug product. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of the compound 2-(3-Methoxyphenoxy)acetamide in two common and important laboratory solvents: dimethyl sulfoxide (DMSO) and methanol.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely utilized in early-stage drug discovery for its ability to dissolve a broad range of both polar and nonpolar compounds.[3][4][5][6] This makes it an invaluable tool for creating high-concentration stock solutions for high-throughput screening (HTS) assays.[3] Methanol, a polar protic solvent, is also frequently employed in various stages of pharmaceutical development, from synthesis and purification to formulation.[7][8] Understanding a compound's behavior in these two distinct solvent environments provides crucial insights into its potential for further development.

This guide will delve into the theoretical underpinnings of solubility, provide detailed, step-by-step protocols for its experimental determination using the gold-standard shake-flask method, and offer guidance on data analysis and interpretation.

Compound Profile: 2-(3-Methoxyphenoxy)acetamide

A thorough understanding of the test article is fundamental to any experimental design. Below is a summary of the key physicochemical properties of a closely related isomer, 2-(2-Methoxyphenoxy)acetamide, which can provide a useful reference point. It is crucial for the researcher to obtain the specific properties for the 3-methoxy isomer if available.

Table 1: Physicochemical Properties of 2-(2-Methoxyphenoxy)acetamide (CAS: 183427-87-4)

PropertyValueSource
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Appearance Solid
Melting Point 142 °C

Note: The user should verify the CAS number and properties for the specific 3-methoxy isomer being investigated.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

When discussing solubility, it is essential to distinguish between two key concepts: thermodynamic and kinetic solubility.[1][9]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure when the system is at equilibrium.[2][10] The shake-flask method, which is detailed in this note, is designed to measure thermodynamic solubility.[11][12]

  • Kinetic Solubility: This is an apparent solubility measured under non-equilibrium conditions. It is often determined in high-throughput settings where a compound is first dissolved in a strong solvent like DMSO and then diluted into an aqueous buffer.[11][13] Kinetic solubility values are often higher than thermodynamic solubility because the compound may remain in a supersaturated state for a period before precipitating.[1][13]

For lead optimization and formulation development, understanding the thermodynamic solubility is crucial.[11]

Experimental Protocol: Determination of Thermodynamic Solubility by the Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[11][12][14][15] The principle involves creating a saturated solution by agitating an excess amount of the solid compound in the solvent for a sufficient duration to reach equilibrium. The concentration of the dissolved compound in the supernatant is then quantified.

Materials and Equipment
  • 2-(3-Methoxyphenoxy)acetamide (solid)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Methanol, analytical grade

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Syringes and syringe filters (0.22 µm, compatible with the respective solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology

1. Preparation of Saturated Solutions: a. Accurately weigh an excess amount of 2-(3-Methoxyphenoxy)acetamide into separate vials for each solvent (DMSO and methanol). An excess is visually confirmed by the presence of undissolved solid material throughout the experiment. b. Add a known volume of the respective solvent (e.g., 5 mL) to each vial. c. Securely cap the vials to prevent solvent evaporation. d. Prepare triplicate samples for each solvent to ensure the reliability of the results.

2. Equilibration: a. Place the vials in an orbital shaker set to a constant agitation speed (e.g., 150 rpm). b. Maintain a constant temperature (e.g., 25 °C or 37 °C) using an incubator or water bath. c. Allow the samples to equilibrate for a sufficient period. A typical duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility does not change over time).[12]

3. Sample Collection and Preparation: a. After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for approximately 30 minutes. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. d. Accurately dilute the filtered supernatant with the respective solvent to a concentration that falls within the linear range of the analytical method.

4. Quantification by HPLC: a. Develop a sensitive and specific HPLC method for the quantification of 2-(3-Methoxyphenoxy)acetamide. b. Prepare a series of calibration standards of the compound in each solvent. c. Analyze the calibration standards and the diluted samples by HPLC. d. Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards. e. Determine the concentration of 2-(3-Methoxyphenoxy)acetamide in the diluted samples from the calibration curve.

5. Data Analysis and Reporting: a. Calculate the solubility of the compound in each solvent by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or molarity (mol/L). c. Report the average solubility and the standard deviation for the triplicate samples.

Visualizing the Experimental Workflow

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling & Preparation cluster_analysis 4. Analysis cluster_results 5. Results weigh Weigh excess 2-(3-Methoxyphenoxy)acetamide add_solvent Add known volume of DMSO or Methanol weigh->add_solvent shake Agitate at constant temperature (24-48h) add_solvent->shake settle Allow solid to settle shake->settle filter Filter supernatant (0.22 µm syringe filter) settle->filter dilute Dilute filtrate filter->dilute hplc Quantify by HPLC dilute->hplc calibrate Generate calibration curve hplc->calibrate calculate Calculate solubility calibrate->calculate

Caption: Experimental workflow for determining thermodynamic solubility.

Hypothetical Data Presentation

The following table illustrates how the experimental results for the solubility of 2-(3-Methoxyphenoxy)acetamide would be presented.

Table 2: Hypothetical Solubility of 2-(3-Methoxyphenoxy)acetamide at 25 °C

SolventSolubility (mg/mL) (Mean ± SD, n=3)Molar Solubility (mol/L) (Mean ± SD, n=3)
DMSO 150.5 ± 2.10.831 ± 0.012
Methanol 25.8 ± 0.90.142 ± 0.005

Note: These are hypothetical values and should be replaced with experimental data.

Discussion and Interpretation of Results

The significant difference in the hypothetical solubility between DMSO and methanol can be attributed to the distinct properties of these solvents.

  • DMSO: As a highly polar aprotic solvent, DMSO is an excellent hydrogen bond acceptor but does not have a hydrogen atom to donate.[3] Its strong solvating power for a wide range of organic molecules makes it a preferred solvent for creating stock solutions in drug discovery.[3][6]

  • Methanol: As a polar protic solvent, methanol can act as both a hydrogen bond donor and acceptor. While it is a good solvent for many organic compounds, its solvating power can be less than that of DMSO for certain molecules.

The higher hypothetical solubility in DMSO suggests that 2-(3-Methoxyphenoxy)acetamide is likely to be readily amenable to high-throughput screening campaigns where initial dissolution in DMSO is standard practice. The moderate hypothetical solubility in methanol provides valuable information for potential formulation strategies and purification processes.

Intermolecular Interactions in Solution

The dissolution process is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

G cluster_solute Solute cluster_solvent Solvent cluster_solution Solution solute 2-(3-Methoxyphenoxy) acetamide solution Dissolved Solute solute->solution Dissolution solvent DMSO or Methanol solvent->solution Solvation

Caption: Relationship between solute, solvent, and the resulting solution.

Conclusion

This application note has provided a detailed framework for the determination of the solubility of 2-(3-Methoxyphenoxy)acetamide in DMSO and methanol. By following the outlined shake-flask protocol and employing a validated analytical method such as HPLC, researchers can obtain reliable thermodynamic solubility data. This information is indispensable for making informed decisions throughout the drug discovery and development pipeline, from initial screening to formulation and beyond. The principles and methodologies described herein are broadly applicable to the solubility assessment of a wide range of small molecule drug candidates.

References

  • PubChem. 2-(2-methoxyphenoxy)-N-(3-methoxyphenyl)acetamide. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • Wikipedia. Methanol. Available from: [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available from: [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available from: [Link]

  • ResearchGate. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available from: [Link]

  • National Center for Biotechnology Information. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. Available from: [Link]

  • Biotage. What is the purpose of methanol in an extraction method?. Available from: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • ResearchGate. Thermodynamic vs. kinetic solubility: Knowing which is which. Available from: [Link]

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. Available from: [Link]

  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • National Center for Biotechnology Information. kinetic versus thermodynamic solubility temptations and risks. Available from: [Link]

  • American Chemical Society. Dimethyl sulfoxide. Available from: [Link]

  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Available from: [Link]

  • The Good Scents Company. meta-acetanisole. Available from: [Link]

  • MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Available from: [Link]

  • Food Research. Effect of methanol solvent concentration on the extraction of bioactive compounds using ultrasonic-assisted extraction (UAE) fro. Available from: [Link]

  • Bentham Science. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]

  • Daikin Chemicals. Measurement of water solubility for PFHXA. Available from: [Link]

  • Chemistry Teacher. Organic Solvents in Chemistry and Laboratories. Available from: [Link]

  • U.S. Environmental Protection Agency. Acetamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]-. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 2-(3-Methoxyphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Department: Process Chemistry & Optimization Subject: Protocol Optimization & Troubleshooting for Williamson Ether Synthesis of Phenoxyacetamides

Executive Summary

This guide addresses the synthesis of 2-(3-methoxyphenoxy)acetamide via the Williamson ether synthesis. While the reaction between 3-methoxyphenol (resorcinol monomethyl ether) and 2-chloroacetamide appears straightforward, users frequently encounter yield plateaus (40–60%) due to competitive hydrolysis, incomplete conversion, and purification losses.

This technical document provides an optimized protocol utilizing the Finkelstein modification (catalytic Potassium Iodide) and a robust troubleshooting matrix to elevate yields to >85%.

Module 1: The Optimized Protocol (The "Golden Route")

To maximize yield, we must move beyond standard conditions. The primary bottleneck in this reaction is the poor leaving group ability of the chloride ion on 2-chloroacetamide.

The Solution: In situ conversion of the alkyl chloride to an alkyl iodide using Potassium Iodide (KI).

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
3-Methoxyphenol Substrate1.0Starting Material (SM)
2-Chloroacetamide Electrophile1.2Slight excess drives conversion.
Potassium Carbonate (

)
Base2.0Anhydrous is critical. Grind to fine powder.
Potassium Iodide (KI) Catalyst0.1The "Finkelstein" catalyst.
Acetone or MEK Solvent[0.5 M]Acetone for ease; MEK (2-Butanone) for faster kinetics.
Step-by-Step Methodology
  • Activation: Charge a round-bottom flask with 3-methoxyphenol (1.0 eq) and anhydrous acetone. Add powdered

    
     (2.0 eq). Stir at room temperature for 30 minutes.
    
    • Why? This pre-deprotonation step ensures the phenoxide anion is formed before the electrophile is introduced, reducing side reactions.

  • Catalyst Addition: Add KI (0.1 eq) and 2-chloroacetamide (1.2 eq) to the suspension.

  • Reflux: Heat the mixture to a gentle reflux (

    
    C for acetone). Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).
    
    • Target: Disappearance of the phenol spot.

  • Workup (Critical for Yield):

    • Cool to room temperature.[1] Filter off the inorganic salts (

      
      , 
      
      
      
      , excess
      
      
      ).
    • Evaporate the solvent under reduced pressure.

    • The "Phenol Purge": Redissolve the crude solid in Ethyl Acetate. Wash 2x with 1M NaOH .

    • Why? Unreacted phenol is the primary cause of "oiling out" and discoloration. NaOH converts it to the water-soluble phenoxide, removing it from the organic layer.

  • Crystallization: Recrystallize the resulting solid from hot Ethanol/Water (approx. 9:1 ratio) or Toluene.

Module 2: Mechanistic Visualization

The following diagram illustrates the catalytic cycle that drives the high yield. Note how Iodide (


) displaces Chloride (

) to form a more reactive intermediate.

ReactionMechanism Phenol 3-Methoxyphenol Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base K2CO3 Base->Phenoxide Product 2-(3-Methoxyphenoxy)acetamide Phenoxide->Product SN2 Attack (Rate Limiting Step) Cl_Amide 2-Chloroacetamide I_Amide 2-Iodoacetamide (Reactive Intermediate) Cl_Amide->I_Amide Finkelstein Exchange (Fast) Cl_Amide->Product Slow SN2 KI KI (Catalyst) KI->I_Amide I_Amide->Product Fast SN2

Figure 1: Catalytic cycle showing the conversion of the chloro-electrophile to the more reactive iodo-species, accelerating the SN2 attack.

Module 3: Troubleshooting & FAQs
Q1: My product is pink/brown and sticky. How do I fix this?

Diagnosis: Oxidation of unreacted 3-methoxyphenol. Phenols oxidize easily to quinones, which are highly colored. The Fix:

  • Do not attempt to recrystallize immediately.

  • Dissolve the crude material in Ethyl Acetate.

  • Wash vigorously with 10% NaOH (aq) until the aqueous layer is no longer yellow/brown.

  • Wash with water, dry over

    
    , and evaporate. The resulting solid should be off-white.
    
Q2: The reaction stalls at 60% conversion after 24 hours.

Diagnosis: The "Salt Coating" Effect. The byproduct (


) can coat the surface of the solid base (

), stopping the deprotonation. The Fix:
  • Add Phase Transfer Catalyst: Add 5 mol% Tetrabutylammonium Bromide (TBAB). This helps shuttle the carbonate into the organic phase.

  • Switch Solvent: If using Acetone (

    
    C), switch to MEK (Methyl Ethyl Ketone) . The higher boiling point (
    
    
    
    C) significantly increases the reaction rate without degrading the amide.
Q3: I see a new spot on TLC that is very polar (near the baseline).

Diagnosis: Hydrolysis of the amide. Cause: Presence of water in the solvent or using a strong hydroxide base (


) instead of Carbonate.
The Fix: 
  • Ensure Acetone/MEK is dried over molecular sieves (3Å).

  • Stick to

    
    .[2] If you must use a stronger base, use Sodium Hydride (
    
    
    
    ) in dry DMF at
    
    
    C, but this is overkill for this synthesis.
Module 4: Decision Tree for Process Control

Use this logic flow to determine your next step during the experiment.

TroubleshootingTree Start Check TLC (24 Hours) Decision1 Is SM (Phenol) present? Start->Decision1 Action1 1. Add 0.1 eq KI 2. Switch to MEK reflux Decision1->Action1 Yes (High SM) Action2 Proceed to Workup (Must include NaOH wash) Decision1->Action2 Yes (Trace SM) Finish Filter & Recrystallize (EtOH/H2O) Decision1->Finish No Yes Yes No No Action1->Start Re-check 4h

Figure 2: Operational decision tree for reaction monitoring and workup selection.

References
  • Williamson, A. W. (1850).[2] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational mechanism).[2][3][4][5][6]

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges., 43, 1528. (Catalytic Halogen Exchange).[4]

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Conditions." (General SN2 conditions and solvent effects).

  • Thermo Fisher Scientific. (n.d.). "Chloroacetamide Technical Guide." (Handling and reactivity of the electrophile).

  • National Institutes of Health (NIH). (2012). "Systematic Evaluation of Protein Reduction and Alkylation." (Discusses side reactions of chloroacetamide alkylation).

Sources

Technical Support Center: Purification of N-(3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted 3-methoxyphenol from its corresponding acetamide product, N-(3-methoxyphenyl)acetamide. The following troubleshooting guides and protocols are designed to ensure the high purity of the final product, a critical factor in research and development.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.

Q1: My initial analysis (TLC, ¹H NMR) of the crude product shows significant contamination with 3-methoxyphenol. What is the most robust method for its removal?

A1: The most effective and widely used method is acid-base liquid-liquid extraction . This technique exploits the difference in acidity between the phenolic starting material and the neutral acetamide product. 3-Methoxyphenol is weakly acidic, with a pKa of approximately 9.65[1]. By washing the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with an aqueous basic solution (e.g., 1 M sodium hydroxide), the phenol is deprotonated to form the sodium 3-methoxyphenoxide salt. This salt is ionic and therefore highly soluble in the aqueous layer, while the neutral N-(3-methoxyphenyl)acetamide product remains in the organic layer[2][3][4]. Subsequent separation of the two layers effectively removes the unreacted starting material.

Q2: I performed a wash with aqueous sodium hydroxide, but my product is still contaminated. What could have gone wrong?

A2: Several factors can lead to an incomplete extraction:

  • Insufficient Base: Ensure you are using a sufficient molar excess of the base to deprotonate all of the unreacted 3-methoxyphenol. A 1 M NaOH solution is typically robust for this purpose[5][6].

  • Inadequate Mixing: The transfer of the phenoxide salt from the organic to the aqueous phase is a kinetic process. The separatory funnel must be shaken vigorously for 1-2 minutes to maximize the surface area between the two immiscible layers and ensure a complete reaction and transfer[7]. Remember to vent the funnel frequently to release any pressure buildup.

  • Incorrect pH: After extraction, the pH of the aqueous layer should be significantly higher than the pKa of the phenol. For 3-methoxyphenol (pKa ~9.65), the aqueous phase should ideally be pH 12 or higher to ensure complete deprotonation. You can test this with pH paper.

  • Emulsion Formation: An emulsion, or a stable suspension of the organic and aqueous layers, can form, preventing clean separation. To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period.

Q3: Is it acceptable to use a weaker base like sodium bicarbonate (NaHCO₃) instead of sodium hydroxide (NaOH)?

A3: It is not recommended. The effectiveness of a base in an extraction depends on its ability to deprotonate the acidic compound. The conjugate acid of bicarbonate is carbonic acid (H₂CO₃), which has a pKa of ~6.4. For a base to effectively deprotonate an acid, its conjugate acid must be significantly weaker (i.e., have a higher pKa) than the acid being extracted. Since the pKa of 3-methoxyphenol is ~9.65, sodium bicarbonate is not a strong enough base to cause complete deprotonation[8]. A stronger base like sodium hydroxide (whose conjugate acid, water, has a pKa of ~15.7) is required for an efficient and quantitative extraction[8][9].

Q4: I suspect I am losing my desired acetamide product during the basic wash. Is this possible?

A4: Yes, product loss can occur, primarily through amide hydrolysis. Under harsh basic conditions (e.g., high concentration of NaOH, elevated temperatures, or prolonged exposure), the acetamide functional group can be hydrolyzed back to 3-methoxyaniline. To mitigate this, it is crucial to use cold (ice bath) basic solutions and to perform the extraction quickly. Do not let the reaction mixture sit in the separatory funnel with the basic solution for an extended period.

Core Methodologies and Protocols

Protocol 1: High-Efficiency Purification via Acid-Base Extraction

This protocol details the standard procedure for removing unreacted 3-methoxyphenol from a crude reaction mixture.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent for every 1 gram of crude material.

  • First Basic Wash: Add an equal volume of cold 1 M sodium hydroxide (NaOH) solution to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent. Shake vigorously for 1-2 minutes, venting frequently.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash (steps 2-4) with a fresh portion of 1 M NaOH solution to ensure complete removal of the phenol[5][6].

  • Neutralizing Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and break any minor emulsions. Drain the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified N-(3-methoxyphenyl)acetamide.

Protocol 2: Final Purification by Recrystallization

For achieving the highest purity, especially for analytical standards or final drug compounds, recrystallization is recommended after the extraction.

Step-by-Step Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the acetamide product is highly soluble at high temperatures but sparingly soluble at low temperatures. A common choice for acetanilides is an ethanol/water mixture[10][11][12].

  • Dissolution: Place the crude acetamide in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it[11].

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal[11].

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Analytical Confirmation of Purity

Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the purification process.[13][14]

  • Stationary Phase: Silica gel GF254 plates.

  • Mobile Phase: A mixture of chloroform:ethyl acetate:formic acid (5:4:1) or ethyl acetate:hexane (e.g., 2:5) can provide good separation[13][15].

  • Visualization: Spots can be visualized under a UV lamp at 254 nm or by staining in an iodine chamber[13]. The starting 3-methoxyphenol will have a different Rf value than the more polar N-(3-methoxyphenyl)acetamide product.

Data Summary & Visualizations

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )pKaBoiling Point (°C)Solubility
3-MethoxyphenolC₇H₈O₂124.14[16]9.65[1]113-115 (at 5 mmHg)[1]Slightly soluble in water; soluble in chloroform, ethyl acetate[1].
N-(3-methoxyphenyl)acetamideC₉H₁₁NO₂165.19N/A (Neutral)~335 (Predicted)[17]Sparingly soluble in cold water; soluble in hot water, ethanol, ether[10].

Diagram 1: Workflow for Acid-Base Extraction This diagram illustrates the logical flow of separating the neutral acetamide product from the acidic phenol starting material.

G cluster_0 Initial State cluster_1 Extraction Step cluster_2 Separated Phases cluster_3 Final Product Crude Crude Product (Acetamide + 3-Methoxyphenol) in Organic Solvent (e.g., Ethyl Acetate) Wash Add 1 M NaOH (aq) Shake in Separatory Funnel Crude->Wash Organic_Layer Organic Layer (N-(3-methoxyphenyl)acetamide) Wash->Organic_Layer Remains in Organic Phase Aqueous_Layer Aqueous Layer (Sodium 3-methoxyphenoxide) Wash->Aqueous_Layer Moves to Aqueous Phase Pure_Product Pure Acetamide Product (After drying & solvent removal) Organic_Layer->Pure_Product Isolate

Caption: Workflow of the liquid-liquid extraction process.

Diagram 2: Chemical Principle of Extraction This diagram shows the acid-base reaction that enables the separation.

G cluster_2 In Aqueous Layer (After Wash) Phenol 3-Methoxyphenol (Weak Acid, Organic Soluble) Phenoxide Sodium 3-Methoxyphenoxide (Salt, Water Soluble) Phenol->Phenoxide Deprotonation NaOH NaOH (Strong Base) NaOH->Phenoxide H2O H₂O NaOH->H2O

Caption: Deprotonation of 3-methoxyphenol by sodium hydroxide.

References

  • PubChem. (n.d.). 3-Methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Ottokemi. (n.d.). 3-Methoxyphenol, 97%. Retrieved from [Link]

  • Thosar, G. V. (1938). Acetylation of phenols using acetic acid. Journal of the Indian Chemical Society, 15, 634-636.
  • University of Babylon. (n.d.). Separation of a mixture of phenols by thin layer chromatography (TLC). Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization of Acetanilide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Malbaša, R. V., Lončar, E. S., & Kolarov, L. A. (2004). TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE. Journal of the University of Novi Sad, Faculty of Technology, 35, 199-203.
  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

  • Cerritos College. (n.d.). Exp 1 - Recrystallization of Acetanilide. Retrieved from [Link]

  • ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography?. Retrieved from [Link]

  • Garella, D., et al. (2022).
  • ResearchGate. (2016). How to analysis the phenolic compounds by TLC, the method and solvants?. Retrieved from [Link]

  • YouTube. (2020). Recrystallization of Acetanilide. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-amino-3-methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • SciSpace. (2003). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO2/SO4. Retrieved from [Link]

  • Cerritos College. (n.d.). Purification of Impure Acetanilide. Retrieved from [Link]

  • Journal of Visualized Experiments. (2014). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. Retrieved from [Link]

  • Chemogenesis. (n.d.). ACID-BASE EXTRACTION. Retrieved from [Link]

  • ResearchGate. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]

  • IUCr Journals. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Retrieved from [Link]

  • YouTube. (2021). Preparation of Acetanilide. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of Phenolic Compounds by Thin Layer Chromatography (TLC). Retrieved from [Link]

  • PubChem. (n.d.). N-(3-tert-butyl-4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Phenoxyacetamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Reflux Time & Conditions for Phenoxyacetamide Formation Ticket ID: CHEM-SUP-8821 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering variability in yield or conversion rates during the synthesis of phenoxyacetamide derivatives. This reaction, a variation of the Williamson ether synthesis, involves the nucleophilic attack of a phenoxide ion on an


-chloroacetamide. While thermodynamically favorable, the kinetics are heavily influenced by solvent polarity, base solubility, and the electronic nature of the phenol substituent.

This guide provides a self-validating optimization protocol, moving beyond arbitrary "overnight" refluxing to a kinetic-based approach.

Module 1: The Optimization Matrix

Reflux time is not a constant; it is a variable dependent on the nucleophilicity of your phenol and the electrophilicity of the alkyl halide. Use this matrix to select your starting parameters.

Table 1: Solvent & Catalyst Impact on Reflux Time

SolventBoiling PointBase CompatibilityTypical Reflux TimePrimary Use Case
Acetone 56°C

(Mod. Soluble)
6 - 12 Hours Standard substrates; easy workup (evaporation).
Acetonitrile (ACN) 82°C

/

2 - 6 Hours Deactivated phenols (EWG); faster kinetics required.
Ethanol (EtOH) 78°CNaOH / KOH4 - 8 Hours Green chemistry; substrates stable to hydrolysis.
DMF 153°C

1 - 3 Hours Sterically hindered phenols; high-temperature forcing.

Key Insight: Adding Potassium Iodide (KI) (10-20 mol%) can reduce reflux time by ~50% via the Finkelstein effect, converting the chloro-species to a more reactive iodo-species in situ [2, 5].

Module 2: Troubleshooting Guide (Q&A)

Q1: My TLC shows unreacted phenol after 12 hours in acetone. Should I reflux longer?

Diagnosis: Likely kinetic stalling due to poor nucleophilicity or poor base solubility. Solution: Do not simply extend time; this promotes byproduct formation.

  • Add Catalyst: Introduce 10 mol% KI (Potassium Iodide). The iodide displaces the chloride, creating a better leaving group [5].

  • Switch Solvent: Move to Acetonitrile (ACN) . The higher boiling point (82°C vs 56°C) doubles the reaction rate for every 10°C increase (Arrhenius rule).

Q2: I am seeing a new spot just below my product. Is this decomposition?

Diagnosis: This is likely the hydrolysis of the amide bond, especially if using strong bases (NaOH/KOH) or wet solvents. Solution:

  • Moisture Control: Ensure solvents are anhydrous.

    
     is hygroscopic; dry it in an oven at 120°C before use.
    
  • Buffer: Switch to a milder base system like

    
     in Acetone rather than NaOH in Ethanol to prevent amide hydrolysis [6].
    

Q3: The reaction mixture turns dark/black during reflux.

Diagnosis: Oxidation of the phenol (quinor formation) or polymerization. Solution:

  • Inert Atmosphere: Conduct the reaction under Nitrogen (

    
    ) or Argon.
    
  • Reduce Temp: If using DMF, lower the temperature to 80-90°C. Refluxing DMF (153°C) is often overkill and leads to thermal decomposition.

Module 3: Visualizing the Logic
Figure 1: Optimization Decision Tree

Caption: Logical flow for selecting reaction conditions based on substrate electronics and initial monitoring.

OptimizationFlow Start Start: Phenol + Chloroacetamide CheckSubstrate Check Phenol Substituent Start->CheckSubstrate EDG Electron Donating (e.g., -OMe, -Me) CheckSubstrate->EDG EWG Electron Withdrawing (e.g., -NO2, -Cl) CheckSubstrate->EWG Cond_Standard Standard: Acetone, K2CO3, Reflux 6h EDG->Cond_Standard Cond_Forcing Forcing: ACN, K2CO3, Reflux 4h EWG->Cond_Forcing Monitor Monitor (TLC/HPLC) @ 4h Cond_Standard->Monitor Cond_Forcing->Monitor Conversion_High >90% Conversion Monitor->Conversion_High Yes Conversion_Low <50% Conversion Monitor->Conversion_Low No Action_Workup Proceed to Workup Conversion_High->Action_Workup Action_Catalyst Add 10 mol% KI (Finkelstein) Conversion_Low->Action_Catalyst Action_Catalyst->Monitor Reflux +2h

Module 4: Standardized Protocol (Validated)

Objective: Synthesis of 2-phenoxyacetamide derivatives via


 mediated coupling.

Reagents:

  • Substituted Phenol (1.0 equiv)

  • 2-Chloroacetamide (1.1 equiv)

  • Anhydrous

    
     (2.0 equiv)
    
  • Potassium Iodide (KI) (0.1 equiv) - Optional catalyst

  • Solvent: Acetone (Reagent Grade)

Step-by-Step Workflow:

  • Activation: In a round-bottom flask, dissolve Phenol (1.0 eq) in Acetone (10 mL/mmol). Add Anhydrous

    
     (2.0 eq). Stir at room temperature for 15 minutes.
    
    • Why? This deprotonates the phenol to form the phenoxide anion, the active nucleophile [1].

  • Addition: Add 2-Chloroacetamide (1.1 eq). If the phenol has electron-withdrawing groups (e.g., Nitro, Chloro), add KI (0.1 eq) at this stage.

  • Reflux: Heat to reflux (approx. 60°C bath temp for Acetone).

    • Checkpoint: Check TLC at 4 hours .

    • Criteria: If phenol spot is visible, continue reflux. If product spot is dominant and phenol is faint, stop.

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off the inorganic salts (

      
      ).
      
    • Evaporate the solvent under reduced pressure.

    • Precipitation: Redissolve residue in minimal hot ethanol and pour into ice-cold water. The phenoxyacetamide usually precipitates as a solid [3].

References
  • Edubirdie. (n.d.). Williamson Ether Synthesis - Mechanisms and Pathways.[3] Retrieved from [Link]

  • ResearchGate. (2025). Potassium iodide catalysis in the alkylation of protected hydrazines.[4] Retrieved from [Link]

  • PBworks. (n.d.). Experiment 06 Williamson Ether Synthesis Protocol. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer. Retrieved from [Link]

Sources

Technical Support Center: O-Alkylation vs. N-Alkylation in Acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A a Senior Application Scientist, this guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering challenges with O- versus N-alkylation of acetamides. This resource is designed to explain the underlying chemical principles and provide actionable solutions to common experimental issues.

Troubleshooting Guide

Q1: Why am I observing a low yield of my desired N-alkylated acetamide and a high yield of the O-alkylated imidate byproduct?

A1: This is a common issue stemming from the ambident nucleophilic nature of the amide anion. The outcome of the reaction is highly dependent on the reaction conditions, which dictate the kinetic versus thermodynamic control of the reaction. O-alkylation is often the kinetically favored product, while N-alkylation is the thermodynamically more stable product.

Underlying Principles:

  • Hard and Soft Acid-Base (HSAB) Theory: The deprotonated amide has two nucleophilic sites: the "hard" oxygen and the "soft" nitrogen. According to the HSAB principle, hard acids prefer to react with hard bases, and soft acids with soft bases.[1][2][3]

    • O-Alkylation (Kinetic Control): The oxygen atom of the amide is more electronegative and bears a greater negative charge density, making it a "harder" nucleophile. It will react faster with "hard" electrophiles.

    • N-Alkylation (Thermodynamic Control): The nitrogen atom is less electronegative and more polarizable, making it a "softer" nucleophile.[4] It forms a more stable C-N bond, leading to the thermodynamically favored product.

  • Solvent Effects: The choice of solvent plays a crucial role in solvating the amide anion and the counter-ion, which in turn influences the reactivity of the nucleophilic centers.[5]

    • Protic Solvents (e.g., ethanol): These solvents can hydrogen bond with the oxygen atom of the amide anion, making it less available for alkylation and thus favoring N-alkylation.

    • Aprotic Polar Solvents (e.g., DMF, DMSO): These solvents solvate the cation of the base, leaving the amide anion more "naked" and reactive. In these cases, the harder oxygen atom is often more readily alkylated.

Troubleshooting Steps:

  • Modify Your Alkylating Agent:

    • For N-alkylation , use a "softer" electrophile. Alkyl iodides are softer than bromides, which are softer than chlorides.[6]

    • For O-alkylation , use a "harder" electrophile. Reagents like dimethyl sulfate, trialkyloxonium salts (Meerwein's salt), or alkyl triflates favor O-alkylation.[6][7]

  • Change the Base:

    • Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) in an aprotic solvent will fully deprotonate the amide, and the choice of electrophile will have a greater influence on the outcome.[5]

    • Weaker bases like potassium carbonate (K2CO3) may not fully deprotonate the amide, leading to a mixture of products.[8] In the presence of a poor base, the neutral amide may still be present and can be alkylated on the more nucleophilic oxygen atom.[8]

  • Optimize the Solvent:

    • To favor N-alkylation , consider switching to a less polar or a protic solvent if your reagents are compatible.

    • For O-alkylation , a polar aprotic solvent like DMF or acetonitrile is often preferred.

  • Adjust the Temperature:

    • Higher reaction temperatures can favor the formation of the thermodynamically more stable N-alkylated product. However, be cautious as this can also lead to side reactions.

Q2: My N-alkylation reaction is not going to completion, and I have a significant amount of starting material left. What can I do?

A2: Incomplete conversion is a frequent problem in amide alkylation, often due to insufficient reactivity of the chosen reagents or suboptimal reaction conditions.

Causality and Solutions:

  • Insufficient Deprotonation: The amide nitrogen is not very nucleophilic and requires deprotonation to react effectively.[5] If the base you are using is not strong enough to fully deprotonate the amide, the reaction will be slow and incomplete.

    • Solution: Switch to a stronger base like sodium hydride (NaH) or an organolithium reagent like n-butyllithium (n-BuLi).[5]

  • Poor Leaving Group on the Electrophile: The rate of an SN2 reaction, which is the mechanism for most amide alkylations, is highly dependent on the quality of the leaving group.[9]

    • Solution: If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide. The order of leaving group ability is I > Br > Cl > F.

  • Steric Hindrance: As with any SN2 reaction, steric hindrance around the electrophilic carbon or the nucleophilic nitrogen can significantly slow down the reaction.[9][10]

    • Solution: If possible, choose a less sterically hindered alkylating agent. If the amide itself is hindered, you may need to use more forcing conditions (higher temperature, longer reaction time), but be mindful of potential side reactions.

  • Solvent Incompatibility: The chosen solvent may not be effectively solvating the reagents, leading to low reactivity.

    • Solution: Ensure your base and amide are sufficiently soluble in the chosen solvent. For reactions with strong bases like NaH, THF or DMF are common choices.[5]

Frequently Asked Questions (FAQs)

Q1: What are the key factors determining N- vs. O-alkylation selectivity?

A1: The selectivity between N- and O-alkylation is a delicate balance of several interconnected factors:

  • Nature of the Electrophile (Hard vs. Soft): As explained by HSAB theory, "hard" electrophiles (e.g., (CH3)2SO4, R-OTf) favor reaction at the "hard" oxygen site, while "soft" electrophiles (e.g., CH3I) prefer the "soft" nitrogen site.[3][6]

  • Choice of Base: A strong base that completely deprotonates the amide allows the inherent reactivity of the electrophile to dictate the outcome.[5] Weaker bases can lead to a more complex reaction mixture.[8]

  • Solvent Polarity and Protic vs. Aprotic Nature: The solvent's ability to solvate the amide anion and the counter-ion can significantly influence which nucleophilic site is more accessible.[5]

  • Temperature: Higher temperatures generally favor the thermodynamically more stable N-alkylated product.

  • Counter-ion: The nature of the cation from the base can influence the reaction. For example, silver salts are sometimes used to modulate the hardness of the alkylating agent and favor O-alkylation.[6]

Q2: How can I analytically distinguish between my N-alkylated and O-alkylated products?

A2: Several spectroscopic techniques can be used to differentiate between the N-alkyl and O-alkyl isomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift of the protons on the alkyl group will be different depending on whether it is attached to the nitrogen or the oxygen. Protons attached to a carbon bonded to oxygen are typically found further downfield (at a higher ppm value) than those attached to a carbon bonded to nitrogen.

    • ¹³C NMR: The chemical shift of the carbonyl carbon is a key indicator. In an N-alkylated amide, the carbonyl carbon will be in a typical amide range (around 170 ppm). In an O-alkylated imidate, this carbon is part of a C=N double bond and will be shifted significantly downfield (often >160 ppm).

    • 2D NMR (HMBC, HSQC): These techniques can definitively establish the connectivity of the atoms in your molecule and are invaluable for unambiguous structure determination.[11][12]

  • Infrared (IR) Spectroscopy:

    • N-Alkyl Amide: A strong carbonyl (C=O) stretch will be present, typically in the range of 1630-1680 cm⁻¹.

    • O-Alkyl Imidate: The C=O stretch will be absent, and a new C=N stretch will appear, usually in the range of 1640-1690 cm⁻¹.

  • Mass Spectrometry (MS): While MS will show that both isomers have the same molecular weight, the fragmentation patterns may differ, providing clues to the structure.

Q3: Are there any general protocols for selective N-alkylation or O-alkylation?

A3: Yes, here are some general starting points for achieving selective alkylation:

Protocol for Selective N-Alkylation:

  • Reagents:

    • Acetamide (1 equivalent)

    • Sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil)

    • "Soft" alkylating agent (e.g., Iodomethane or Benzyl bromide, 1.1 equivalents)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), suspend the NaH in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the acetamide in anhydrous THF to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

    • Cool the reaction mixture back down to 0 °C and slowly add the alkylating agent.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol for Selective O-Alkylation:

  • Reagents:

    • Acetamide (1 equivalent)

    • "Hard" alkylating agent (e.g., Trimethyloxonium tetrafluoroborate (Meerwein's salt), 1.1 equivalents)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Under an inert atmosphere, dissolve the acetamide in anhydrous DCM.

    • Add the trialkyloxonium salt portion-wise at room temperature.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[7][13]

Visual Guides

Factors Influencing N- vs. O-Alkylation

G cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome Electrophile Electrophile N_Alkylation N-Alkylation (Thermodynamic Product) Electrophile->N_Alkylation 'Soft' (e.g., R-I) O_Alkylation O-Alkylation (Kinetic Product) Electrophile->O_Alkylation 'Hard' (e.g., R-OTs) Solvent Solvent Solvent->N_Alkylation Protic Solvent->O_Alkylation Aprotic Polar Base Base Base->N_Alkylation Strong Base->O_Alkylation Weaker (can favor O) Temperature Temperature Temperature->N_Alkylation Higher Temperature->O_Alkylation Lower

Caption: Key factors influencing selectivity.

Troubleshooting Workflow for Low N-Alkylation Yield

G cluster_solutions_sm Solutions for Incomplete Reaction cluster_solutions_oprod Solutions for Poor Selectivity start Low Yield of N-Alkylated Product check_sm Starting Material Remaining? start->check_sm check_oprod O-Alkylated Product Observed? check_sm->check_oprod No stronger_base Use Stronger Base (e.g., NaH, n-BuLi) check_sm->stronger_base Yes softer_e Use 'Softer' Electrophile (e.g., Alkyl Iodide) check_oprod->softer_e Yes better_lg Use Better Leaving Group (Cl -> Br -> I) stronger_base->better_lg higher_temp Increase Temperature better_lg->higher_temp change_solvent Change Solvent (e.g., to Protic) softer_e->change_solvent

Caption: Troubleshooting low N-alkylation yield.

Data Summary

FactorFavors N-AlkylationFavors O-AlkylationRationale
Electrophile "Soft" (e.g., R-I, R-Br)"Hard" (e.g., R-OTs, R₂SO₄)HSAB Principle[1][3]
Base Strong (e.g., NaH, KHMDS)Weaker (e.g., K₂CO₃) can favor OComplete deprotonation vs. equilibrium[5][8]
Solvent Protic or less polarAprotic Polar (e.g., DMF)Solvation of the amide anion[5]
Temperature HigherLowerThermodynamic vs. Kinetic control

References

  • Wiley-VCH. (n.d.). Organic Synthesis: General Remarks. Retrieved from [Link]

  • Chen, H., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. RSC Publishing. Retrieved from [Link]

  • AdiChemistry. (n.d.). HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. Retrieved from [Link]

  • Jing, Z., et al. (2022). Effect of the N-Alkyl Side Chain on the Amide-Water Interactions. PubMed. Retrieved from [Link]

  • Professor Dave Explains. (2022). Hard/Soft Acid-Base Theory. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides? Retrieved from [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2019). What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)? Retrieved from [Link]

  • S. Elangovan, et al. (2017). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PMC. Retrieved from [Link]

  • Dai, X., & Shi, F. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. RSC Publishing. Retrieved from [Link]

  • Varma, R. S., & Naicker, K. P. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. Retrieved from [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • OC Lectures. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved from [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation? Retrieved from [Link]

  • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • G. Evano, et al. (2016). Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). HSAB theory. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.2: Hard and Soft Acids and Bases. Retrieved from [Link]

  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidate synthesis. Retrieved from [Link]

  • ResearchGate. (2025). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(3-Methoxyphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the chromatographic purification of 2-(3-Methoxyphenoxy)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this target molecule. Here, we will address common challenges and frequently asked questions, grounding our advice in the principles of chromatography and the specific physicochemical properties of your compound.

Understanding the Molecule: 2-(3-Methoxyphenoxy)acetamide

Before diving into purification, let's analyze the structure of our target compound. It possesses several key features that dictate its chromatographic behavior:

  • Amide Group: This is a polar functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature strongly interacts with polar stationary phases like silica gel.

  • Ether Linkage & Methoxy Group: These add to the molecule's polarity and provide sites for hydrogen bond acceptance.

  • Aromatic Rings: Two phenyl rings provide a non-polar character, contributing to its solubility in organic solvents.

Overall, 2-(3-Methoxyphenoxy)acetamide is a moderately polar molecule. This balance of polar and non-polar characteristics makes it an ideal candidate for normal-phase column chromatography.

Frequently Asked Questions (FAQs)

Here we address foundational questions to establish a robust starting point for your purification protocol.

Q1: What is the best stationary phase for purifying 2-(3-Methoxyphenoxy)acetamide?

A1: For most applications involving this molecule, standard silica gel (SiO₂) with a particle size of 40-63 µm is the authoritative and cost-effective choice. The slightly acidic nature of silica gel is generally not problematic for amides, which are neutral. The polar silanol (Si-OH) groups on the silica surface will interact effectively with the amide and ether functionalities of your molecule, allowing for good separation from less polar impurities (e.g., starting materials like 3-methoxyphenol) and more polar impurities (e.g., hydrolyzed carboxylic acids).

Q2: How do I select the optimal mobile phase (eluent) to start with?

A2: The key is to perform preliminary analysis using Thin Layer Chromatography (TLC). A well-chosen solvent system in TLC will translate directly to your column.

  • Recommended Starting Point: A binary system of a non-polar solvent like Hexanes (or Heptane) and a moderately polar solvent like Ethyl Acetate (EtOAc) is the industry standard for compounds of this type.[1]

  • The Goal (TLC): Your target compound should have an Rf (retention factor) value between 0.25 and 0.35 .[2] An Rf in this range ensures the compound interacts sufficiently with the stationary phase for effective separation, without requiring excessively large volumes of solvent.[2]

  • Practical Steps:

    • Spot your crude reaction mixture on a TLC plate.

    • Develop the plate in a chamber with a starting solvent system, for example, 30% EtOAc in Hexanes.

    • Visualize the plate under a UV lamp (the aromatic rings will be UV-active).

    • If the Rf is too high (>0.4), decrease the polarity (e.g., move to 20% EtOAc). If the Rf is too low (<0.2), increase the polarity (e.g., move to 40% or 50% EtOAc).

Q3: Should I load my sample onto the column wet or dry?

A3: Both methods are valid, but dry loading is often superior for achieving the best separation, especially if your compound has limited solubility in the initial mobile phase.

  • Wet Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate) and pipette it directly onto the top of the column. The main risk is that a strong solvent can carry the compound partway down the column in a diffuse band before the mobile phase takes over, degrading separation.

  • Dry Loading (Recommended):

    • Dissolve your crude product in a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to the solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully layer this powder on top of your packed column. This technique ensures that your entire sample starts as a very narrow, concentrated band, leading to sharper peaks and better resolution.

Troubleshooting Guide: Resolving Common Purification Issues

This section is designed to help you diagnose and solve specific problems you might encounter during the column chromatography process.

Problem 1: My compound is not moving off the baseline (Rf = 0).

  • Diagnosis: The mobile phase is not polar enough to displace your compound from the highly polar silica gel.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. If you are already at 100% ethyl acetate, you may need to add a stronger, more polar solvent.

    • Introduce a Stronger Modifier: Add a small percentage (1-5%) of methanol (MeOH) to your eluent system (e.g., 5% MeOH in Dichloromethane).[1] Be cautious, as methanol is a very strong solvent and can significantly reduce retention.

    • Self-Validation Check: Always pre-validate your new, more polar solvent system with TLC before applying it to the column. Ensure your target compound now has an Rf in the desired 0.25-0.35 range.

Problem 2: All my spots, including the product, are coming out with the solvent front (Rf ≈ 1).

  • Diagnosis: The mobile phase is far too polar. It is dissolving your entire sample and washing it through the column with minimal interaction with the stationary phase.

  • Solution:

    • Decrease Eluent Polarity: Substantially reduce the percentage of the polar component in your mobile phase. If you were using 50% EtOAc/Hexanes, try 20% or even 10%.

    • Systematic TLC Analysis: Return to TLC analysis to find the appropriate, less polar solvent system that provides the target Rf of 0.25-0.35.[2]

Problem 3: I'm seeing significant "tailing" or "streaking" of my product spot/peak.

  • Diagnosis: This can be caused by several factors:

    • Sample Overload: Too much sample has been loaded onto the column relative to the amount of silica gel.

    • Poor Column Packing: The silica bed is not uniform, leading to uneven solvent flow.[3]

    • Strong Compound-Silica Interaction: The amide group might be interacting very strongly or irreversibly with acidic sites on the silica.

  • Solutions:

    • Check Column Loading: A general rule of thumb is to use a silica-to-sample mass ratio of at least 30:1 for good separation, and up to 100:1 for difficult separations.

    • Improve Packing Technique: Ensure your column is packed uniformly as a slurry and is never allowed to run dry.[4] Gently tapping the column as the silica settles can help create a more homogenous bed.[4]

    • Consider a Mobile Phase Modifier: While amides are generally stable, if you suspect strong acidic interactions, adding a tiny amount of a basic modifier like triethylamine (e.g., 0.1-0.5%) to the mobile phase can neutralize active sites on the silica and improve peak shape. Caution: Ensure this is compatible with your final product's stability and downstream applications.

Problem 4: The separation between my product and a key impurity is very poor (ΔRf < 0.1).

  • Diagnosis: The selectivity of your chromatographic system is insufficient to resolve the two compounds.

  • Solutions:

    • Run a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), start with a lower polarity mobile phase and gradually increase the polarity over the course of the separation (gradient elution). This can help sharpen the later-eluting peak and improve resolution.

    • Change Solvent Selectivity: The interaction between solvents, silica, and your compounds is complex. Swapping one of your mobile phase components for another of similar polarity but different chemical nature can alter the selectivity. For example, if you are using Ethyl Acetate/Hexanes, try substituting Dichloromethane/Hexanes or Acetone/Hexanes.

    • Increase Column Length/Decrease Particle Size: Using a longer column or a stationary phase with smaller particles will increase the number of theoretical plates, enhancing the column's resolving power. This is often a last resort due to increased time and pressure.

Visualized Workflows and Protocols

Workflow for Successful Purification

The following diagram outlines the logical flow from initial analysis to final product isolation.

Purification_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Execution cluster_analysis Phase 3: Analysis & Isolation TLC 1. TLC Analysis (Find Rf ≈ 0.3) Solvent 2. Select Optimal Solvent System TLC->Solvent Pack 3. Pack Column (Slurry Method) Solvent->Pack Load 4. Dry Load Sample on Silica Pack->Load Elute 5. Elute & Collect Fractions Load->Elute TLC_Fractions 6. Analyze Fractions by TLC Elute->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evaporate 8. Evaporate Solvent (Rotovap) Combine->Evaporate Final Pure Product Evaporate->Final

Caption: Standard workflow for column chromatography purification.

Troubleshooting Decision Tree

Use this diagram to quickly diagnose and address common issues.

Troubleshooting_Tree Start Problem Occurred Problem_Type What is the issue? Start->Problem_Type No_Move Compound not moving (Rf ≈ 0) Problem_Type->No_Move No Elution Solvent_Front Compound in solvent front (Rf ≈ 1) Problem_Type->Solvent_Front Too Fast Poor_Sep Poor Separation or Tailing Problem_Type->Poor_Sep Bad Peak Shape Sol_No_Move Increase mobile phase polarity No_Move->Sol_No_Move Sol_Solvent_Front Decrease mobile phase polarity Solvent_Front->Sol_Solvent_Front Tailing_Check Check for: 1. Overloading 2. Poor Packing 3. Strong Interactions Poor_Sep->Tailing_Check If Tailing Sep_Check Try: 1. Gradient Elution 2. Change Solvent System Poor_Sep->Sep_Check If Overlapping

Caption: Decision tree for troubleshooting common chromatography issues.

Experimental Protocol: Standard Purification

This protocol assumes a starting crude mass of approximately 1.0 g. Adjust silica and solvent volumes accordingly for different scales.

Materials:

  • Crude 2-(3-Methoxyphenoxy)acetamide (~1.0 g)

  • Silica Gel (40-63 µm), ~40 g

  • Glass chromatography column (e.g., 40 mm diameter)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • TLC plates, developing chamber, UV lamp

  • Collection vessels (test tubes or flasks)

Methodology:

  • TLC Optimization:

    • Prepare several TLC developing chambers with varying ratios of Ethyl Acetate in Hexanes (e.g., 20%, 30%, 40%).

    • Dissolve a tiny amount of your crude material in a drop of ethyl acetate and spot it on the baseline of each TLC plate.

    • Develop the plates and identify the solvent system that gives your product an Rf of ~0.3. This will be your "Mobile Phase" .

  • Column Packing (Slurry Method):

    • Place a small plug of glass wool or a fritted disk at the bottom of the column. Add a ~1 cm layer of sand.

    • In a beaker, mix ~40 g of silica gel with the Mobile Phase (starting with a lower polarity, e.g., 10% EtOAc/Hexanes) to form a smooth, lump-free slurry.

    • Pour the slurry into the column. Use additional solvent to rinse all silica into the column.

    • Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing. Crucially, never let the solvent level drop below the top of the silica bed. [4]

    • Once the silica has settled into a firm bed, add another ~1 cm layer of sand on top to protect the surface.

  • Sample Loading (Dry Method):

    • Dissolve the 1.0 g of crude product in ~10 mL of dichloromethane. Add ~2 g of silica gel.

    • Remove the solvent on a rotary evaporator to obtain a dry, free-flowing powder.

    • Drain the solvent in the column down to the level of the top sand layer.

    • Carefully add the silica-adsorbed sample onto the top of the column, creating a thin, even layer.

  • Elution and Fraction Collection:

    • Carefully add the Mobile Phase to the column.

    • Open the stopcock and begin collecting fractions. If using flash chromatography, apply gentle air pressure to achieve a flow rate of about 2 inches/minute.

    • Start with a mobile phase slightly less polar than your target Rf solvent, then switch to the target mobile phase. A suggested gradient is shown below.

Solvent System (EtOAc in Hexanes) Volume (Column Volumes) Purpose
10%2Elute very non-polar impurities
30% (Target Mobile Phase)5-10Elute the desired product
50%2-3Elute more polar impurities ("chase")
  • Analysis and Isolation:

    • Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain your pure product.

    • Combine the fractions that show only a single spot corresponding to your product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 2-(3-Methoxyphenoxy)acetamide.

References

  • The Good Scents Company. (n.d.). meta-acetanisole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the best technique for amide purification? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • TALENTA Publisher - Universitas Sumatera Utara. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-methoxyphenoxy)-N-(3-methoxyphenyl)acetamide. Retrieved from [Link]

  • Reddit. (2016, January 16). Column Chromatography: Amides. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]

Sources

Technical Support Center: Solubilizing Phenoxyacetamides in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Solubility & Stability Optimization for Phenoxyacetamide Scaffolds Audience: Assay Development Scientists, Medicinal Chemists

The Challenge: The "Amide-Lipophilicity Paradox"

Phenoxyacetamides present a unique physicochemical challenge in aqueous environments. Their structure typically consists of a lipophilic aromatic tail (the phenoxy group) linked to a polar amide moiety. While the amide bond suggests potential for hydrogen bonding, the bulky aromatic rings often drive the LogP > 3.0, causing the molecule to aggregate or precipitate in the highly ordered water structure of biological buffers.

Furthermore, the amide bond itself is a "kinetic trap." While stable at neutral pH, it becomes susceptible to hydrolysis at the extremes often used to force solubility, leading to compound degradation rather than dissolution.

Diagnostic Workflow: Identifying the Failure Mode

Before attempting a fix, you must diagnose how your compound is failing. Use the following logic flow to categorize your solubility issue.

DiagnosticWorkflow Start Observation: Compound Added to Buffer VisualCheck Visual Inspection (0-5 mins) Start->VisualCheck Cloudy Cloudy / Visible Precipitate VisualCheck->Cloudy Immediate Haze Clear Solution is Clear VisualCheck->Clear Transparent Diagnosis1 DIAGNOSIS: Solvent Shock (Kinetic Precipitation) Cloudy->Diagnosis1 AssayCheck Assay Performance (1-24 hrs) Clear->AssayCheck LowPotency Loss of Potency over Time AssayCheck->LowPotency Stable Stable Activity AssayCheck->Stable Diagnosis2 DIAGNOSIS: Adsorption or Micro-Nucleation LowPotency->Diagnosis2 Plasticware used? Diagnosis3 DIAGNOSIS: Chemical Hydrolysis (Amide Cleavage) LowPotency->Diagnosis3 Extreme pH?

Figure 1: Diagnostic Logic Tree. Use this workflow to distinguish between kinetic precipitation (Solvent Shock), physical loss (Adsorption), and chemical breakdown (Hydrolysis).

Protocol A: Mitigating "Solvent Shock" (Kinetic Solubility)

The Issue: Adding a high-concentration DMSO stock (e.g., 10 mM) directly to an aqueous buffer causes a rapid local spike in concentration that exceeds the amorphous solubility limit before mixing is complete. This results in "crashing out."

The Solution: The Step-Down Dilution Method . This technique reduces the free energy gap between the solvated state and the aqueous state by using an intermediate solvent bridge.

Step-by-Step Protocol
  • Prepare Stock: Dissolve phenoxyacetamide in 100% DMSO to 10 mM.

  • Intermediate Dilution (The Bridge):

    • Prepare a "Bridging Solvent": 50% DMSO / 50% Water (or Buffer).

    • Dilute your 10 mM stock 1:10 into this bridge to create a 1 mM Intermediate (Final solvent: 55% DMSO).

    • Why? The compound remains soluble at 1 mM in 55% DMSO, but the water content "primes" the hydration shell around the polar amide group.

  • Final Working Solution:

    • Dilute the 1 mM Intermediate 1:100 into your Assay Buffer (rapidly vortexing during addition).

    • Final Concentration: 10 µM compound.

    • Final DMSO: ~0.55% (Well tolerated by most enzymes).

Table 1: Cosolvent Compatibility Matrix Recommended limits to prevent assay interference while maximizing solubility.

CosolventEnzyme Assay LimitCell-Based Assay LimitNotes
DMSO < 5% (v/v)< 0.5% (v/v)Gold standard. High solubilizing power but can denature enzymes at >5%.
Ethanol < 2% (v/v)< 1% (v/v)Less toxic to cells than DMSO, but higher volatility causes evaporation issues.
PEG-400 < 10% (v/v)< 2% (v/v)Excellent "bridge" solvent. Polymer chains prevent crystal nucleation.
Glycerol < 20% (v/v)< 5% (v/v)Viscous; good for stabilizing enzymes but poor for solubilizing lipophilic drugs.

Protocol B: Advanced Solubilization via Cyclodextrins

The Issue: When cosolvents fail, or when the compound degrades (hydrolyzes) in buffer, cosolvents are insufficient.

The Solution: Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. Cyclodextrins form inclusion complexes.[1][2][3] The lipophilic phenoxy tail enters the hydrophobic cavity of the CD, while the hydrophilic outer shell interacts with the buffer. This "molecular shield" also sterically protects the amide bond from hydrolytic attack.

CD_Complexation Drug Free Drug (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex k_1 (Association) CD HP-beta-CD (Host) CD->Complex Mechanism Mechanism: Phenoxy ring enters CD cavity; Amide remains H-bonded to rim or solvent. Complex->Mechanism

Figure 2: Cyclodextrin Complexation. The hydrophobic phenoxy moiety is sequestered, increasing apparent solubility and shielding the labile amide bond.

Protocol: HP- -CD Formulation
  • Buffer Preparation: Prepare your standard assay buffer (e.g., PBS pH 7.4).

  • CD Stock: Dissolve 20% (w/v) HP-

    
    -CD in the buffer. Stir until clear.
    
  • Compound Addition:

    • Add your phenoxyacetamide (solid or from high-conc DMSO stock) to the 20% CD solution.

    • Crucial Step:Sonication for 15-30 minutes at ambient temperature. Energy input is required to drive the drug into the CD cavity.

  • Equilibration: Shake at room temperature for 4 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.

  • Usage: Dilute this stock into your assay. The CD complex dissociates rapidly upon dilution, releasing the free drug to the target, but prevents aggregation in the stock.

Stability & pH Management (The Hydrolysis Trap)

Phenoxyacetamides are susceptible to hydrolysis, cleaving the amide bond to release the aniline/phenoxy derivative and the acid. This reaction is pH-dependent .[4]

Data Summary: pH Stability Profile

pH ConditionStability StatusMechanismRecommendation
pH < 4.0 Unstable Acid-catalyzed hydrolysis of ether/amide linkage.Avoid acetate/citrate buffers at low pH.
pH 6.0 - 7.5 Stable Kinetic stability window.Target Zone. Use PBS, HEPES, or MOPS.
pH > 9.0 Highly Unstable Base-catalyzed nucleophilic attack on carbonyl.Avoid carbonate/Tris buffers at high pH.

Technical Note: If your assay requires pH > 8.0, prepare the solution immediately before use. Do not store stocks at this pH.

Frequently Asked Questions (FAQ)

Q: My solution is clear, but I see no inhibition in my enzyme assay. Why? A: You are likely experiencing Adsorption . Lipophilic phenoxyacetamides stick avidly to polypropylene (plastic) tubes and pipette tips.

  • Fix: Switch to glass vials or Low-Retention plastics . Add 0.01% Tween-20 to your buffer to saturate surface binding sites.

Q: Can I use sonication to force solubility? A: Yes, but with caution. Sonication generates heat, which accelerates amide hydrolysis. Always sonicate in a water bath (to dissipate heat) and for short bursts (e.g., 30 seconds on, 30 seconds off).

Q: How do I know if my compound has precipitated if I can't see it? A: Use Nephelometry (light scattering) if available. Alternatively, centrifuge the "clear" solution at 10,000 x g for 10 minutes and analyze the supernatant by HPLC. If the peak area decreases compared to a standard, you have micro-precipitation.

Q: Is DMSO the only option? My cells are sensitive to it. A: No. For cell-based assays, try 1:1 Ethanol:PEG-400 as your stock solvent. Cells often tolerate ethanol better than DMSO, and PEG prevents the "shock" precipitation upon dilution into media.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[5][6] Drug Discovery Today, 11(9-10), 446-451.[5] Link

  • NCBI Assay Guidance Manual. (2013). Cell Viability Assays & Compound Management.[7] Bethesda (MD): National Center for Biotechnology Information. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Mabury, S. A., & Crosby, D. G. (1996). Fate and disposition of diflubenzuron in rice fields. (Discusses hydrolysis kinetics of similar amide/ether pesticides). Environmental Toxicology and Chemistry, 15(11), 1908-1913. Link

  • Katritzky, A. R., et al. (2010). Aqueous Solubility of Organic Compounds: Outliers in the General Solubility Equation. (LogP and melting point relationships for amides). Journal of Chemical Information and Modeling, 50(5), 6-18. Link

Sources

Minimizing hydrolysis side reactions of 2-(3-Methoxyphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(3-Methoxyphenoxy)acetamide

Welcome to the technical support center for 2-(3-Methoxyphenoxy)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights into the handling, stability, and application of this compound. Our focus is to equip you with the knowledge to anticipate and mitigate common challenges, particularly the side reactions involving hydrolysis.

Introduction: The Challenge of Stability

2-(3-Methoxyphenoxy)acetamide is a valuable building block in medicinal chemistry and materials science. However, like many amide-containing molecules, its utility is intrinsically linked to its stability. The primary degradation pathway for this compound is hydrolysis, a reaction with water that cleaves the robust amide bond. This process can be catalyzed by acidic or basic conditions, leading to the formation of undesired impurities: 2-(3-methoxyphenoxy)acetic acid and ammonia.[1][2]

Understanding the mechanisms and factors that drive this degradation is paramount to achieving reproducible and high-purity results in your experiments. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and answer frequently asked questions regarding the stability of 2-(3-Methoxyphenoxy)acetamide.

Troubleshooting Guide: Addressing Experimental Challenges

This section addresses specific problems you may encounter during your work. Each answer provides not only a solution but also an explanation of the underlying chemical principles.

Q1: I've confirmed the presence of 2-(3-methoxyphenoxy)acetic acid in my final product after an aqueous workup. What happened and how can I fix it?

A1: The presence of the corresponding carboxylic acid is a definitive sign of amide bond hydrolysis. Amides are generally stable, but the C-N bond can be cleaved under forcing conditions, especially with acid or base catalysis and heat.[3][4] Aqueous workups, particularly if not pH-controlled, are a common stage where this degradation occurs.

Causality:

  • Base-Catalyzed Hydrolysis: If your workup involved a basic wash (e.g., sodium bicarbonate or carbonate solution), the hydroxide ions (OH⁻) act as potent nucleophiles, attacking the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate that collapses, cleaving the C-N bond to release the carboxylate salt and ammonia.[1]

  • Acid-Catalyzed Hydrolysis: Conversely, an acidic wash (e.g., dilute HCl) protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like water.[1][2]

Solution Workflow:

Caption: Troubleshooting workflow for carboxylic acid impurity.

Preventative Protocol: See Protocol 1: Hydrolysis-Minimized Aqueous Workup for a detailed step-by-step guide.

Q2: My reaction is run in an alcohol-based solvent, and I'm seeing a new ester impurity, 2-(3-methoxyphenoxy)acetate. Why is this happening in a non-aqueous system?

A2: This is a classic example of solvolysis, specifically alcoholysis. While water is the typical culprit in hydrolysis, other nucleophilic solvents can participate in similar reactions. Protic solvents like methanol or ethanol can attack the amide bond, especially if the reaction is heated or if acidic/basic catalysts are present. The mechanism is analogous to hydrolysis.

Corrective Actions:

  • Solvent Choice: Switch to an aprotic solvent such as Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), or Dimethylformamide (DMF).

  • Temperature Control: If a protic solvent is unavoidable, run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.

  • Catalyst Control: Ensure that no adventitious acid or base is present. If the reaction requires a base, use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA).

Q3: I suspect my compound is degrading during storage in a DMSO solution. Is this possible?

A3: While DMSO is aprotic and generally a good solvent for long-term storage, it is also hygroscopic, meaning it readily absorbs moisture from the atmosphere. Over time, the absorbed water can be sufficient to cause slow hydrolysis of the amide, especially if the compound is stored at room temperature.

Best Practices for Storage:

  • Use Anhydrous Solvents: Always use freshly opened, anhydrous grade DMSO for preparing stock solutions.

  • Aliquot: Divide the stock solution into smaller, single-use aliquots. This prevents repeated exposure of the main stock to atmospheric moisture.

  • Proper Storage: Store aliquots at -20°C or -80°C in tightly sealed vials with a cap liner.[5]

  • Inert Gas: For highly sensitive applications, flush the vial headspace with an inert gas like argon or nitrogen before sealing.

ParameterSolid FormSolution (Aprotic, Anhydrous)
Temperature 2-8°C-20°C to -80°C
Atmosphere Store under Argon/NitrogenFlush with Argon/Nitrogen
Container Tightly sealed, opaque vialTightly sealed vials with PTFE septa
Light Protect from lightProtect from light
Caption: Recommended Storage Conditions

Frequently Asked Questions (FAQs)

Q: What are the fundamental mechanisms of amide hydrolysis for 2-(3-Methoxyphenoxy)acetamide?

A: Amide hydrolysis is catalyzed by either acid or base and proceeds through a nucleophilic acyl substitution pathway.[3]

G cluster_0 Base-Catalyzed Hydrolysis cluster_1 Acid-Catalyzed Hydrolysis B_Amide Amide B_Intermediate Tetrahedral Intermediate B_Amide->B_Intermediate 1. Nucleophilic attack by OH⁻ B_Products Carboxylate + Ammonia B_Intermediate->B_Products 2. Collapse of intermediate, expulsion of NH₂⁻ A_Amide Amide A_Protonated Protonated Amide (O-protonated) A_Amide->A_Protonated 1. Protonation of C=O A_Intermediate Tetrahedral Intermediate A_Protonated->A_Intermediate 2. Nucleophilic attack by H₂O A_Products Carboxylic Acid + Ammonium A_Intermediate->A_Products 3. Proton transfer & loss of NH₃

Caption: Acid- and base-catalyzed amide hydrolysis pathways.

Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon.[1] Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl carbon for attack by water.[1][4]

Q: What is the optimal pH range to maintain the stability of 2-(3-Methoxyphenoxy)acetamide in an aqueous solution?

A: The rate of hydrolysis for many compounds follows a U-shaped curve, with the maximum stability (slowest rate) occurring in a specific pH range.[6] For most simple amides, this is typically in the slightly acidic to neutral range. Given that the related phenoxy-ether linkage can be sensitive to strong acid (pH < 4.6)[7][8], a pH range of 5.0 to 7.5 is recommended to minimize both amide and ether hydrolysis.

Q: Which factors have the greatest impact on the rate of hydrolysis?

A: The rate of hydrolysis is primarily influenced by three factors: pH, temperature, and the composition of the solvent/buffer system.

FactorEffect on Hydrolysis RateRecommended Control Strategy
pH Rate increases significantly at pH < 4 and pH > 8.Maintain pH between 5.0 and 7.5 using a non-nucleophilic buffer (e.g., MES, MOPS).
Temperature Rate increases exponentially with temperature (Arrhenius relationship).Perform reactions, workups, and storage at low temperatures (e.g., 0-5°C or frozen).
Solvent/Buffer Protic solvents can act as nucleophiles. Some buffer species can catalyze hydrolysis.[6]Use aprotic solvents when possible. If aqueous buffers are needed, select one with minimal catalytic activity.
Caption: Key Factors Influencing Hydrolysis Rate.

Q: What analytical methods are recommended for monitoring the purity and detecting hydrolysis of this compound?

A: High-Performance Liquid Chromatography (HPLC) is the most effective technique.

  • Method: A reverse-phase C18 column with a gradient elution using water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a standard starting point.

  • Detection: The hydrolysis product, 2-(3-methoxyphenoxy)acetic acid, is more polar than the parent amide and will therefore have a shorter retention time. The appearance and growth of this earlier-eluting peak is a direct measure of degradation. UV detection is suitable for quantification.[9]

  • Confirmation: For unequivocal identification of degradants, especially unexpected ones, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[10]

Experimental Protocols

Protocol 1: Hydrolysis-Minimized Aqueous Workup

This protocol is designed to isolate the product from an organic reaction mixture while minimizing contact with conditions that favor hydrolysis.

  • Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5°C. Lowering the temperature significantly reduces the rate of hydrolysis.

  • Quenching (if applicable): If the reaction needs to be quenched, add pre-chilled, saturated ammonium chloride (NH₄Cl) solution. This provides a mildly acidic (pH ~5-6) environment that is generally safe for the amide. Avoid strong acids or bases.

  • Extraction: Promptly transfer the quenched mixture to a separatory funnel. Extract the product into a suitable water-immiscible organic solvent (e.g., Ethyl Acetate, DCM). Perform the extraction 2-3 times to ensure complete recovery.

  • Washing: Wash the combined organic layers sequentially with:

    • Pre-chilled 5% sodium bicarbonate solution (if acidic byproducts are present). Minimize contact time to less than 2 minutes.

    • Pre-chilled deionized water.

    • Pre-chilled brine (saturated NaCl solution) to aid in the removal of dissolved water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for 5-10 minutes, then filter to remove the drying agent.

  • Concentration: Remove the solvent under reduced pressure (rotary evaporation), ensuring the water bath temperature does not exceed 30-35°C.

Protocol 2: Sample HPLC Method for Purity Analysis

This is a starting point for method development to monitor the stability of 2-(3-Methoxyphenoxy)acetamide.

  • Instrument: HPLC with UV Detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 274 nm

  • Injection Volume: 10 µL

  • Expected Elution Order: 2-(3-methoxyphenoxy)acetic acid (hydrolysis product) will elute before 2-(3-Methoxyphenoxy)acetamide (parent compound).

References

  • Gande, M. E., & Iglesia, E. (2022). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. ACS Catalysis. Available at: [Link]

  • Fiveable. (n.d.). Hydrolysis of Amides. Organic Chemistry Key Term. Available at: [Link]

  • Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen School. Available at: [Link]

  • ResearchGate. (n.d.). The proposed mechanism for acetamide hydrolysis. Available at: [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • Karnjanapiboonwong, A., et al. (2011). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. Available at: [Link]

  • Clark, J. (2015). The Hydrolysis of Amides. Chemguide. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Mephenoxalone? Patsnap Synapse. Available at: [Link]

  • Contreras, R., et al. (2009). New synthesis of Mephenoxalone. ResearchGate. Available at: [Link]

  • Eckhardt, G., Goenechea, S., & Gielsdorf, W. (1977). [Isolation and identification of some metabolites of mephenoxalone (Control-OM) from human urine]. Journal of Clinical Chemistry and Clinical Biochemistry. Available at: [Link]

  • Hoagland, R. E. (1999). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2,3-Dimethoxyphenoxy)acetamide. PubChem Compound Summary. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide. Available at: [Link]

  • ResearchGate. (n.d.). New synthesis of mephenoxalone. Available at: [Link]

  • Hoagland, R. E. (1999). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. Available at: [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Gacasan, L. E., et al. (1998). Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography. Analytical Biochemistry. Available at: [Link]

  • Fuson, R. C., & Iwamoto, R. H. (1954). Colorimetric Determination of Amides as Hydroxamic Acids. Analytical Chemistry. Available at: [Link]

  • Zubata, P., et al. (1999). The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions. ResearchGate. Available at: [Link]

  • Pharmapproach. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-methoxyphenoxy)-N-(3-methoxyphenyl)acetamide. PubChem Compound Summary. Available at: [Link]

  • Zhang, Y., et al. (2022). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. ResearchGate. Available at: [Link]

  • Johnson, D. (n.d.). Effect of pH on Pesticide Stability and Efficacy. University of Kentucky. Available at: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Haryani, S., et al. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. TALENTA Publisher - Universitas Sumatera Utara. Available at: [Link]

Sources

Technical Support Center: Thermal Stability of 2-(3-Methoxyphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(3-Methoxyphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to address potential questions and challenges related to the thermal stability of this compound at high temperatures. As your Senior Application Scientist, I've structured this guide in a question-and-answer format to provide direct and actionable insights for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of 2-(3-Methoxyphenoxy)acetamide?

While specific experimental data on the thermal decomposition of 2-(3-Methoxyphenoxy)acetamide is not extensively documented in publicly available literature, we can infer its stability based on related structures. The molecule contains a methoxyphenoxy group and an acetamide functional group, both of which will influence its behavior at elevated temperatures.

Generally, amide bonds are relatively stable, but the presence of the ether linkage in the phenoxy group might be a point of initial degradation. Studies on similar methoxyphenol compounds, such as guaiacols, indicate that the initial step of thermal decomposition is often the loss of a methyl radical from the methoxy group at temperatures around 1275 K (1002 °C) in pyrolysis studies.[1][2] However, for laboratory-scale heating in the solid state, decomposition is expected at significantly lower temperatures. The overall stability will be dictated by the weakest bond in the molecule.

For a practical estimation of the decomposition temperature, it is highly recommended to perform Thermogravimetric Analysis (TGA). TGA will provide an accurate onset temperature of decomposition for your specific sample and heating conditions.

Q2: What are the likely thermal decomposition products of 2-(3-Methoxyphenoxy)acetamide?

Based on the decomposition pathways of related molecules, we can hypothesize the potential degradation products. The thermal decomposition of methoxyphenols is known to proceed through the loss of a methyl radical, leading to the formation of a phenoxy radical.[1][2] This can be followed by further rearrangements and fragmentation.

The amide linkage can also undergo hydrolysis at high temperatures if water is present, or thermolysis to form various nitrogen-containing species. A study on a related compound, 2-(4-allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl) acetamide, suggests that amidase of a carboxylate group can occur at high temperatures, potentially leading to decarboxylation.[3]

Therefore, potential decomposition products could include:

  • 3-Methoxyphenol: From cleavage of the ether-acetamide linkage.

  • Acetamide: From cleavage of the ether-acetamide linkage.

  • Phenol: From demethylation of the methoxy group followed by other reactions.[1][2]

  • Carbon monoxide (CO) and Carbon dioxide (CO2): From the decomposition of the acetamide and phenoxy groups.

  • Various smaller volatile organic compounds: Resulting from further fragmentation of the aromatic ring and side chain.

To definitively identify the decomposition products, we recommend using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the headspace or residue after a thermal stress test.

Troubleshooting Guide

Issue 1: My sample of 2-(3-Methoxyphenoxy)acetamide shows discoloration (e.g., turns yellow or brown) upon heating, even below the expected melting point.

Possible Cause: This is likely due to the onset of slow decomposition or oxidation. Even at temperatures below the main decomposition point, sensitive functional groups can react, especially in the presence of oxygen or impurities. The methoxy group on the phenyl ring can be susceptible to oxidation.

Troubleshooting Steps:

  • Purity Analysis: Ensure the purity of your starting material. Impurities can act as catalysts for decomposition. Use techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to assess purity.

  • Inert Atmosphere: Conduct your high-temperature experiments under an inert atmosphere (e.g., nitrogen or argon). This will minimize oxidative degradation.

  • Lower Temperature/Shorter Duration: If the experimental protocol allows, consider reducing the temperature or the duration of heating to minimize degradation.

  • Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) to determine the melting point and to observe any exothermic events that might indicate decomposition starting before melting.

Issue 2: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, GC) after heating my sample.

Possible Cause: These unexpected peaks are likely thermal degradation products. The type and number of products will depend on the temperature, heating time, and atmosphere.

Troubleshooting Workflow:

Troubleshooting_Workflow start Unexpected peaks observed step1 Confirm peaks are not from starting material or solvent start->step1 step2 Hypothesize decomposition products (e.g., 3-methoxyphenol, acetamide) step1->step2 step3 Analyze peaks by Mass Spectrometry (MS) step2->step3 step4 Compare fragmentation patterns to known compounds step3->step4 step5 Identify degradation products step4->step5 end Optimize experimental conditions (lower temp, inert atm.) step5->end

Caption: Troubleshooting workflow for identifying unknown peaks after thermal stress.

Detailed Steps:

  • Blank Run: Run a blank (solvent only) and a standard of your starting material to confirm the new peaks are not artifacts.

  • Hypothesize: Based on the structure of 2-(3-Methoxyphenoxy)acetamide, hypothesize potential degradation products as mentioned in FAQ 2.

  • Mass Spectrometry: Use a mass spectrometer coupled with your chromatograph (GC-MS or LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks.

  • Structure Elucidation: Compare the obtained mass spectra and fragmentation patterns with library data or with the expected fragmentation of your hypothesized products.

  • Optimize Conditions: Once the degradation products are identified, you can take steps to mitigate their formation by lowering the temperature, using an inert atmosphere, or reducing the heating time.

Experimental Protocols

Protocol 1: Determination of Decomposition Temperature using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition of 2-(3-Methoxyphenoxy)acetamide.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(3-Methoxyphenoxy)acetamide into a clean TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Purge Gas: Nitrogen (or air if studying oxidative stability) at a flow rate of 20-50 mL/min.

    • Heating Rate: A standard heating rate is 10 °C/min. For better resolution of complex decomposition events, a slower heating rate of 2-5 °C/min can be used.[4]

    • Temperature Range: Start from ambient temperature (e.g., 30 °C) and heat to a temperature where the sample has fully decomposed (e.g., 600 °C).

  • Data Analysis:

    • Plot the mass of the sample as a function of temperature.

    • The onset temperature of decomposition is determined from the intersection of the baseline with the tangent of the decomposition curve.

    • The derivative of the weight loss curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Data Presentation:

ParameterValue
Sample Name2-(3-Methoxyphenoxy)acetamide
Sample Mass (mg)Enter Value
Heating Rate (°C/min)10
Purge GasNitrogen
Onset of Decomposition (°C)To be determined
Temperature at Max Decomposition Rate (°C)To be determined
Residual Mass (%)To be determined
Protocol 2: Identification of Volatile Decomposition Products using GC-MS

Objective: To identify the volatile organic compounds produced during the thermal decomposition of 2-(3-Methoxyphenoxy)acetamide.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of 2-(3-Methoxyphenoxy)acetamide into a pyrolysis tube or a sealed vial suitable for headspace analysis.

  • Thermal Stress: Heat the sample to a temperature at or slightly above the decomposition onset determined by TGA for a set period.

  • Volatile Collection (Headspace Analysis):

    • Use a gas-tight syringe to withdraw a sample of the headspace gas from the heated vial.

    • Alternatively, use a Solid Phase Microextraction (SPME) fiber to adsorb the volatile compounds from the headspace.

  • GC-MS Analysis:

    • Inject the headspace sample (or desorb the SPME fiber) into the GC-MS system.

    • GC Conditions: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of a wide range of volatile compounds.

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of, for example, 35-500 amu.

  • Data Analysis:

    • Identify the chromatographic peaks.

    • Compare the mass spectrum of each peak to a spectral library (e.g., NIST) to identify the compounds.

    • Correlate the identified compounds with the expected decomposition pathways.

Potential Decomposition Pathway

Based on the literature for related compounds, a plausible initial step in the thermal decomposition of 2-(3-Methoxyphenoxy)acetamide is the homolytic cleavage of the ether bond or the C-N bond.

Decomposition_Pathway Parent 2-(3-Methoxyphenoxy)acetamide Radical1 3-Methoxyphenoxy Radical Parent->Radical1 Heat (Δ) Radical2 Acetamide Radical Parent->Radical2 Heat (Δ) Product1 3-Methoxyphenol Radical1->Product1 + H• Product2 Acetamide Radical2->Product2 + H• FurtherDecomp Further Decomposition (e.g., demethylation, fragmentation) Product1->FurtherDecomp

Caption: A potential initial thermal decomposition pathway for 2-(3-Methoxyphenoxy)acetamide.

This diagram illustrates a simplified pathway. The actual decomposition is likely more complex, involving multiple competing reactions.

References

  • Scheer, A. M., Mukarakate, C., Robichaud, D. J., Nimlos, M. R., & Ellison, G. B. (2011). Thermal decomposition mechanisms of the methoxyphenols: formation of phenol, cyclopentadienone, vinylacetylene, and acetylene. The Journal of Physical Chemistry A, 115(46), 13381–13389. [Link]

  • ResearchGate. (n.d.). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene.
  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
  • TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C.
  • ResearchGate. (n.d.). Thermal degradation behaviour of poly[(2-hydroxy-3-phenoxy)propyl methacrylate] and poly[(2-hydroxy-3-tetrahydrofurfuryloxy)propyl methacrylate].
  • MDPI. (n.d.). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents.
  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)....
  • CymitQuimica. (2024). Safety Data Sheet.
  • PMC - NIH. (n.d.). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide.
  • AK Scientific, Inc. (n.d.). 2-Chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide.
  • Angene Chemical. (2021). Safety Data Sheet.
  • Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • DTIC. (1993). Thermal Decomposition of Energetic Materials. 3. Temporal Behaviors of the Rates of Formation of the Gaseous Pyrolysis Products.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • PMC - NIH. (n.d.). Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products.
  • ResearchGate. (n.d.). The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI + -MS.
  • Thermo Fisher Scientific. (2014). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • TA Instruments. (n.d.). High Resolution ThermoGravimetric Analysis - a new technique for obtaining superior analytical results, TA-023.
  • PubChem. (n.d.). N-[(2R)-1-(3-methoxyphenoxy)propan-2-yl]acetamide.
  • Sigma-Aldrich. (n.d.). 2-(2-METHOXY-4-METHYLPHENOXY)-N-(3-METHOXYPHENYL)ACETAMIDE AldrichCPR.

Sources

Technical Support Center: Controlling Hygroscopicity of Methoxyphenoxyacetamide Solids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing the hygroscopicity of methoxyphenoxyacetamide solids. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with moisture uptake in this active pharmaceutical ingredient (API). Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental work, ensuring the stability, efficacy, and quality of your final product.

The hygroscopic nature of an API like methoxyphenoxyacetamide can significantly impact its physicochemical properties, leading to issues in handling, manufacturing, and long-term stability.[1][2][3][4] This guide provides a systematic approach to understanding, characterizing, and mitigating these challenges.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for methoxyphenoxyacetamide?

A1: Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding atmosphere.[5][6] For a pharmaceutical solid like methoxyphenoxyacetamide, this is a critical attribute because moisture uptake can lead to:

  • Physical Instability: Changes in crystal structure (polymorphic transformation), deliquescence (dissolving in absorbed water), and alterations in particle size, shape, and flowability.[7][8]

  • Chemical Instability: Increased degradation rates, particularly for moisture-sensitive compounds, potentially leading to loss of potency and the formation of impurities.[9]

  • Manufacturing Challenges: Poor powder flow can cause issues in tablet compression and capsule filling. Stickiness can lead to problems with processing equipment.[10]

  • Compromised Product Performance: Changes in dissolution rate and bioavailability, ultimately affecting the therapeutic efficacy of the drug.[3][8]

Q2: How is the hygroscopicity of a pharmaceutical solid classified?

A2: The hygroscopicity of pharmaceutical solids is often categorized based on the amount of moisture they gain when exposed to a specific relative humidity (RH) over a defined period. The European Pharmacopoeia (Ph. Eur.) provides a common classification system based on the weight gain of a sample after 24 hours of storage at 25°C and 80% RH.[6][11]

Hygroscopicity ClassificationWeight Gain (% w/w)
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Moderately hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid solution

Source: Adapted from the European Pharmacopoeia.[12]

Q3: What are the primary analytical techniques to assess the hygroscopicity of methoxyphenoxyacetamide?

A3: Several analytical techniques are essential for characterizing the moisture sorption behavior of a solid:

  • Gravimetric Sorption Analysis (GSA) / Dynamic Vapor Sorption (DVS): This is the gold standard for hygroscopicity studies. It measures the change in mass of a sample as it is exposed to a range of controlled humidity levels at a constant temperature.[2][6][] This technique provides a moisture sorption-desorption isotherm, which is crucial for understanding the interaction of the solid with water vapor.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the amount of water (and other volatiles) present in a sample at a given time.[2][]

  • Karl Fischer Titration: This is a highly accurate method for quantifying the water content in a solid sample. It is often used to determine the initial water content before a GSA/DVS experiment.[]

  • X-Ray Powder Diffraction (XRPD): XRPD is used to analyze the crystal structure of the solid. It is critical for identifying changes in polymorphism or the formation of hydrates that may be induced by moisture.

  • Microscopy: Microscopic techniques can visually reveal changes in the physical appearance of the solid, such as deliquescence or changes in particle morphology, upon exposure to humidity.[14]

Troubleshooting Guides

Issue 1: My methoxyphenoxyacetamide powder is showing poor flowability and is difficult to handle.

Possible Cause: This is a classic sign of moisture uptake. Hygroscopic powders tend to become cohesive and sticky as they absorb water, leading to poor flow properties.[10]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor powder flowability.

Detailed Steps:

  • Quantify the Problem:

    • Initial Water Content: Use Karl Fischer titration to determine the current water content of your methoxyphenoxyacetamide batch. This provides a baseline.

    • Hygroscopicity Profile: Perform a GSA/DVS analysis to understand how the material behaves at different relative humidity (RH) levels. This will help identify the critical RH at which significant moisture uptake begins.

  • Immediate Corrective Actions (Environmental Control):

    • Controlled Environment: Handle and store the methoxyphenoxyacetamide powder in an environment with controlled low humidity, such as a glove box or a room with a dehumidifier.[15]

    • Desiccants: Store the material in well-sealed containers with desiccants to maintain a dry state.[5]

  • Formulation-Based Solutions:

    • Incorporate Excipients:

      • Glidants: Add glidants like colloidal silicon dioxide or talc to the formulation to improve powder flow.[10]

      • Adsorbents: Consider adding adsorbents such as magnesium oxide or magnesium carbonate, which can preferentially adsorb moisture and protect the API.[10]

    • Granulation:

      • Dry Granulation (Slugging or Roller Compaction): This method can increase the particle size and density of the powder, which often improves flowability without the use of liquids.

      • Wet Granulation: If wet granulation is necessary, use a non-aqueous solvent to avoid introducing water into the system.[10] This process can create more spherical and uniform particles with better flow characteristics.[10]

Issue 2: I'm observing changes in the physical form of my solid after storage.

Possible Cause: Moisture uptake can induce physical transformations in the solid state, such as polymorphism, hydration/solvation, or even a transition from a crystalline to an amorphous state (or vice-versa).[7][8][12]

Investigative Protocol:

  • Characterize the "Before" and "After" Samples:

    • X-Ray Powder Diffraction (XRPD): This is the most definitive method to identify the solid-state form. Compare the XRPD patterns of the original material and the material after storage. New peaks or a change in the pattern indicate a polymorphic transformation or hydrate formation.

    • Differential Scanning Calorimetry (DSC): DSC can detect changes in melting point, glass transition temperature, and other thermal events that are characteristic of different solid forms.

    • Thermogravimetric Analysis (TGA): TGA can help determine if the change in mass is consistent with the formation of a specific hydrate.

  • Determine the Critical Humidity Level:

    • GSA/DVS with XRPD: Run a GSA/DVS experiment and analyze the sample with XRPD at various stages of the humidity cycle. This can pinpoint the RH at which the transformation occurs.

Mitigation Strategies:

  • Polymorph Screening: Conduct a thorough polymorph screen to identify a more stable, less hygroscopic crystalline form of methoxyphenoxyacetamide. Different polymorphs can have significantly different physical properties, including hygroscopicity.[16]

  • Crystal Engineering:

    • Salt Formation: If methoxyphenoxyacetamide has an ionizable group, forming a salt with a suitable counterion can significantly alter its hygroscopicity and stability.[17][18]

    • Cocrystallization: Forming a cocrystal with a pharmaceutically acceptable coformer is a powerful technique to create a new solid form with improved physicochemical properties, including reduced hygroscopicity.[9][19][20] The coformer can occupy hydrogen bonding sites, making them unavailable for interaction with water.[19]

Issue 3: My formulation is showing chemical degradation over time.

Possible Cause: The presence of water can accelerate chemical degradation pathways such as hydrolysis. The increased molecular mobility in the presence of absorbed water can also increase reaction rates.

Troubleshooting and Prevention:

Caption: Decision-making process for addressing chemical degradation.

Detailed Steps:

  • Confirm the Role of Moisture:

    • Conduct a forced degradation study where samples of methoxyphenoxyacetamide are exposed to various stress conditions (heat, light, humidity, acid, base, oxidation). This will help identify if moisture is a key factor in its degradation.

    • Perform a stability study on the API and its formulation at different RH levels to establish a direct correlation between moisture content and the rate of degradation.

  • Formulation Strategies for Protection:

    • Film Coating: Applying a polymer film coating to a tablet or granule can act as a physical barrier to moisture, protecting the hygroscopic core.[3][21] Hydrophobic polymers are often used for this purpose.

    • Encapsulation: Encapsulating the API in a less hygroscopic shell, for example, through spray-drying, can provide protection from environmental moisture.[3]

    • Co-processing with Excipients: Formulating methoxyphenoxyacetamide with hydrophobic excipients can help to repel water and reduce moisture uptake by the API.[3] Alternatively, using excipients that are more hygroscopic than the API can sometimes offer a protective effect by preferentially absorbing available moisture.

Experimental Protocols

Protocol 1: Hygroscopicity Classification using Gravimetric Sorption Analysis (GSA/DVS)
  • Sample Preparation: Place 5-10 mg of the methoxyphenoxyacetamide sample into the GSA/DVS sample pan.

  • Initial Drying: Dry the sample in the instrument at 25°C under a flow of dry nitrogen (0% RH) until a stable weight is achieved. This establishes the dry reference mass.[6]

  • Sorption Phase: Increase the RH in a stepwise manner, for example, from 0% to 90% in 10% increments. At each step, allow the sample to equilibrate until the rate of weight change is minimal (e.g., <0.002% in 5 minutes).

  • Desorption Phase: Decrease the RH in a stepwise manner from 90% back to 0% to assess the reversibility of water sorption.

  • Data Analysis: Plot the percentage change in mass against the RH to generate a sorption-desorption isotherm. To classify according to the Ph. Eur. method, determine the weight gain at 80% RH from the sorption curve.[6]

Protocol 2: Co-crystal Screening to Reduce Hygroscopicity
  • Coformer Selection: Choose a selection of pharmaceutically acceptable coformers. These are often molecules that can form hydrogen bonds, such as carboxylic acids, amides, or other functional groups that can complement the hydrogen bonding sites on methoxyphenoxyacetamide.

  • Screening Methods:

    • Liquid-Assisted Grinding: Grind a 1:1 molar ratio of methoxyphenoxyacetamide and the coformer in a mortar and pestle, adding a few drops of a suitable solvent.

    • Slurry Crystallization: Stir a mixture of the API and coformer in a small amount of solvent in which both are sparingly soluble.

    • Solvent Evaporation: Dissolve both the API and coformer in a common solvent and allow the solvent to evaporate slowly.

  • Characterization: Analyze the resulting solids by XRPD to identify new crystalline phases, indicating potential co-crystal formation.

  • Hygroscopicity Testing: For any new co-crystals identified, perform GSA/DVS analysis as described in Protocol 1 to determine if the hygroscopicity has been reduced compared to the original API.

References

  • Allada, R., Maruthapillai, A., Palanisamy, K., & Chappa, P. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). [Link]

  • Bansal, S., & Sapehia, S. (Year not specified). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. [Link]

  • Pharma Learning In Depth. (2023). Hygroscopicity in Pharmaceuticals. YouTube. [Link]

  • Technology Networks. (n.d.). Hygroscopicity Evaluation. [Link]

  • Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • PharmaQuesT. (n.d.). Hygroscopicity, Powder Rheology & Compaction Properties. [Link]

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. [Link]

  • ResearchGate. (n.d.). Hygroscopicity classification. [Link]

  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. [Link]

  • Dhondale, M. R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals. [Link]

  • Zheng, X., et al. (2019). Improvements in sticking, hygroscopicity, and compactibility of effervescent systems by fluid-bed coating. RSC Advances. [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]

  • Shrestha, B., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Journal of Pharmaceutical Sciences. [Link]

  • Atmospheric Measurement Techniques. (n.d.). A novel methodology for assessing the hygroscopicity of aerosol filter samples. [Link]

  • Pudipeddi, M., & Serajuddin, A. T. M. (2005). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. In Handbook of Pharmaceutical Salts: Properties, Selection, and Use (pp. 1-18). Wiley-VCH. [Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry. [Link]

  • Curia Global. (n.d.). Drug Polymorphism: A Key Consideration for API Development. [Link]

  • Md Isa, W. N. F., et al. (2021). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Polymers. [Link]

  • ResearchGate. (n.d.). Principles of Salt Formation. [Link]

  • Marsman, J. W., et al. (2009). Effect of polymer hygroscopicity on the phase behavior of amorphous solid dispersions in the presence of moisture. Molecular Pharmaceutics. [Link]

  • Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. [Link]

  • Al-kassas, R., & Al-kassas, R. (2019). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Journal of Pharmaceutical Research International. [Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Current Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Hygroscopic gravimetric quantitative chemical analysis. Review. [Link]

  • J-STAGE. (n.d.). Characterization and Quality Control of Pharmaceutical Cocrystals. [Link]

  • International Journal of Life Science and Pharma Research. (2023). Pharmaceutical Co-Crystallization: Strategies for Co-Crystal Design. [Link]

Sources

Navigating the Synthesis of 3-Methoxyphenoxyacetamide: A Technical Guide to Scale-Up Success

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the production of 3-methoxyphenoxyacetamide. As Senior Application Scientists with extensive field experience, we have compiled this comprehensive guide to assist you in overcoming the common challenges encountered during the scale-up of this important synthesis. This resource is designed to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your process.

I. The Synthetic Pathway: A Process Overview

The most direct and industrially viable route to 3-methoxyphenoxyacetamide is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the sodium salt of 3-methoxyphenol (sodium 3-methoxyphenoxide) is reacted with 2-chloroacetamide to form the desired ether linkage.

This reaction is favored for its reliability and the relatively straightforward nature of the starting materials. However, as with any chemical process, transitioning from the laboratory bench to a larger scale introduces a new set of variables and potential pitfalls. This guide will walk you through these challenges, offering expert advice and validated protocols to ensure a robust and reproducible synthesis.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 3-Methoxyphenol 3-Methoxyphenol Formation of Sodium 3-Methoxyphenoxide Formation of Sodium 3-Methoxyphenoxide 3-Methoxyphenol->Formation of Sodium 3-Methoxyphenoxide Deprotonation 2-Chloroacetamide 2-Chloroacetamide SN2 Nucleophilic Attack SN2 Nucleophilic Attack 2-Chloroacetamide->SN2 Nucleophilic Attack Electrophile Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Formation of Sodium 3-Methoxyphenoxide Formation of Sodium 3-Methoxyphenoxide->SN2 Nucleophilic Attack 3-Methoxyphenoxyacetamide 3-Methoxyphenoxyacetamide SN2 Nucleophilic Attack->3-Methoxyphenoxyacetamide NaCl NaCl SN2 Nucleophilic Attack->NaCl

Caption: General workflow for the Williamson ether synthesis of 3-methoxyphenoxyacetamide.

II. Troubleshooting Guide: Common Scale-Up Challenges and Solutions

This section addresses specific issues that may arise during the scale-up of 3-methoxyphenoxyacetamide synthesis in a question-and-answer format.

Q1: My reaction is sluggish and gives a low yield of the desired product. What are the likely causes and how can I improve it?

A1: A low yield in a Williamson ether synthesis at scale can often be traced back to several key factors.[1]

  • Insufficient Deprotonation of 3-Methoxyphenol: The formation of the sodium 3-methoxyphenoxide is critical. Ensure that a strong enough base is used and that the reaction is sufficiently anhydrous, as water can consume the base and inhibit the formation of the alkoxide.

    • Solution: While sodium hydroxide is commonly used, for a more robust reaction at scale, consider using sodium hydride (NaH) in an aprotic solvent like THF or DMF. The evolution of hydrogen gas provides a visual indicator of the deprotonation progress.

  • Poor Solvent Choice: Protic solvents (like ethanol or water) can solvate the phenoxide, reducing its nucleophilicity and slowing down the reaction.

    • Solution: Employ polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents effectively solvate the cation but leave the anion relatively free to act as a nucleophile.

  • Inadequate Temperature Control: While heating is necessary to drive the reaction, inconsistent temperature control can lead to side reactions.

    • Solution: Implement precise temperature monitoring and control. A ramped heating profile may be beneficial to control the initial exotherm of the reaction. For industrial-scale production, consider using jacketed reactors with automated temperature control.

  • Phase Transfer Catalysis (PTC): For large-scale reactions, especially when dealing with two immiscible phases (e.g., an aqueous base and an organic solvent), a phase transfer catalyst can be highly effective.

    • Solution: Introduce a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), to facilitate the transfer of the phenoxide from the aqueous to the organic phase where the 2-chloroacetamide resides. This can significantly accelerate the reaction rate.

Q2: I am observing significant amounts of impurities in my crude product. What are they likely to be and how can I minimize their formation?

A2: Impurity profiles can change significantly upon scale-up due to issues with mixing and heat transfer. The primary impurities in this synthesis are typically:

  • Unreacted Starting Materials: Incomplete reaction is a common issue.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like HPLC. Extend the reaction time or increase the temperature if necessary, but be mindful of potential degradation.

  • C-Alkylated Byproduct: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of (2-amino-2-oxoethyl)-3-methoxyphenols.

    • Solution: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation. Using a counter-ion that promotes O-alkylation, such as potassium over sodium, can also be beneficial.

  • Hydrolysis of 2-Chloroacetamide: Under basic conditions, 2-chloroacetamide can be hydrolyzed to 2-hydroxyacetamide.

    • Solution: Control the stoichiometry of the base carefully. Adding the 2-chloroacetamide slowly to the reaction mixture can minimize its exposure to high concentrations of the base before it has a chance to react with the phenoxide.

  • Dimerization of 2-Chloroacetamide: Under strongly basic conditions, 2-chloroacetamide can self-condense.

    • Solution: Similar to preventing hydrolysis, controlled addition of the chloroacetamide and maintaining a moderate reaction temperature can mitigate this side reaction.

Q3: The work-up and isolation of the product are proving difficult at a larger scale. What is a robust procedure?

A3: A well-designed work-up is crucial for obtaining a high-purity product and can simplify the final purification steps.

  • Quenching the Reaction: Once the reaction is complete, it needs to be safely quenched.

    • Procedure: Cool the reaction mixture to room temperature and slowly add it to a larger volume of water with stirring. This will dissolve the inorganic salts (e.g., NaCl) and precipitate the crude 3-methoxyphenoxyacetamide, which has low water solubility.

  • Extraction: If the product does not precipitate cleanly, an extraction may be necessary.

    • Procedure: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water to remove any remaining inorganic salts and then with a brine solution to aid in the removal of water.

  • Crystallization: Crystallization is an excellent method for purifying the final product at scale.

    • Procedure: After drying the organic extract over a drying agent like sodium sulfate, concentrate it under reduced pressure. The resulting crude solid can be recrystallized from a suitable solvent or solvent mixture. A good starting point for solvent screening would be ethanol, isopropanol, or a mixture of ethyl acetate and heptane.

III. Frequently Asked Questions (FAQs)

Q: What is the optimal temperature range for this reaction?

A: Typically, the Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C. For the reaction between 3-methoxyphenol and 2-chloroacetamide, a temperature of around 80-90 °C in a solvent like DMF is a good starting point. However, the optimal temperature will depend on the specific solvent and base used and should be determined through small-scale optimization studies.

Q: Which base is most suitable for large-scale production?

A: While sodium hydroxide is cost-effective, its use can introduce water, which can be detrimental. For a more controlled and anhydrous reaction, sodium hydride (NaH) or potassium carbonate (K2CO3) are excellent choices. Potassium carbonate is often preferred for large-scale operations due to its lower cost and easier handling compared to NaH.

Q: How can I monitor the reaction progress effectively?

A: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the reaction. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid for peak shaping) is a good starting point for method development. The disappearance of the 3-methoxyphenol peak and the appearance of the 3-methoxyphenoxyacetamide peak can be tracked over time.

Q: What are the key safety considerations for scaling up this synthesis?

A:

  • Exothermic Reaction: The reaction can be exothermic, especially during the initial addition of the alkylating agent. Ensure that the reactor has adequate cooling capacity and that the 2-chloroacetamide is added at a controlled rate.

  • Handling of Bases: Strong bases like sodium hydride are highly reactive and flammable. Ensure proper handling procedures and a dry, inert atmosphere.

  • Solvent Hazards: Solvents like DMF and DMSO have their own specific handling requirements and potential health hazards. Consult the Safety Data Sheets (SDS) for all reagents and solvents and use appropriate personal protective equipment (PPE).

IV. Experimental Protocols

Protocol 1: Lab-Scale Synthesis of 3-Methoxyphenoxyacetamide

This protocol provides a starting point for laboratory-scale synthesis and optimization studies.

Materials:

  • 3-Methoxyphenol

  • 2-Chloroacetamide

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl Acetate

  • Water

  • Brine

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-methoxyphenol.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloroacetamide (1.1 eq) to the mixture.

  • Heat the reaction mixture to 85 °C and maintain this temperature for 4-6 hours, monitoring the reaction by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing water (10 volumes relative to the DMF volume).

  • Stir the mixture for 30 minutes to allow the product to precipitate.

  • Collect the solid by vacuum filtration and wash the filter cake with water.

  • Dry the crude product under vacuum.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure 3-methoxyphenoxyacetamide.

Protocol 2: HPLC Method for Reaction Monitoring

Column: C18, 4.6 x 150 mm, 5 µm Mobile Phase A: 0.1% Formic acid in Water Mobile Phase B: 0.1% Formic acid in Acetonitrile Gradient:

Time (min)% B
010
1590
2090
2110
2510

Flow Rate: 1.0 mL/min Detection Wavelength: 275 nm Injection Volume: 10 µL

V. Data Presentation

Table 1: Troubleshooting Common Scale-Up Issues

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction, side reactionsOptimize temperature, use a stronger base, consider a phase transfer catalyst.
Impurity Formation C-alkylation, hydrolysisUse polar aprotic solvents, control base stoichiometry and addition rate.
Difficult Isolation Poor precipitation, emulsion formationOptimize quenching and extraction procedures, select an appropriate recrystallization solvent.

VI. Visualization of Key Relationships

Troubleshooting_Flowchart Start Start Low Yield? Low Yield? Start->Low Yield? Incomplete Reaction? Incomplete Reaction? Low Yield?->Incomplete Reaction? Yes High Impurities? High Impurities? Low Yield?->High Impurities? No Optimize Temp/Time Optimize Temp/Time Incomplete Reaction?->Optimize Temp/Time Yes Consider PTC Consider PTC Incomplete Reaction?->Consider PTC No Optimize Temp/Time->High Impurities? Check Solvent Check Solvent High Impurities?->Check Solvent Yes Successful Scale-Up Successful Scale-Up High Impurities?->Successful Scale-Up No Control Base Addition Control Base Addition Check Solvent->Control Base Addition Control Base Addition->Successful Scale-Up Consider PTC->Successful Scale-Up

Caption: A decision-making flowchart for troubleshooting common scale-up issues.

VII. References

  • Ginting, M., et al. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. Journal of Chemical Natural Resources, 1(1), 31-39. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... (n.d.). ResearchGate. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Ashenhurst, J. (2022). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Nguyen, T. C., & Van Meervelt, L. (2021). Synthesis and structure of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 193–198. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. [Link]

  • PubChem. (n.d.). 2-(2-methoxyphenoxy)-N-(3-methoxyphenyl)acetamide. [Link]

  • Da-Wen, S., et al. (2012). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology, 50(3), 346-353. [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. [Link]

  • Ginting, M., et al. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. TALENTA Publisher - Universitas Sumatera Utara. [Link]

  • Klepacz, A., & Kaczmarczyk, M. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 169-175. [Link]

  • Novakova, L., et al. (2015). Evaluation of new mixed-mode UHPLC stationary phases and the importance of stationary phase choice when using low ionic-strength mobile phase additives. Journal of Chromatography A, 1426, 55-66. [Link]

  • Klepacz, A., & Kaczmarczyk, M. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. [Link]

  • El-Gaber, H. A., et al. (2022). HPLC-PDA/ESI-MS Analysis of Phenolic Compounds and Bioactivities of the Ethanolic Extract from Flowers of Moroccan Anacyclus clavatus. Molecules, 27(24), 8783. [Link]

  • Harrison, W. T. A., & Teoh, S. G. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. IUCrData, 8(4), x230353. [Link]

  • Moolla, A., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for. University of Pretoria. [Link]

  • Popa, D. E., et al. (2012). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Farmacia, 60(2), 235-244. [Link]

Sources

Validation & Comparative

Structural Validation of 2-(3-Methoxyphenoxy)acetamide: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Methoxyphenoxy)acetamide is a critical structural motif in medicinal chemistry, often serving as a pharmacophore fragment in the development of anticonvulsant and analgesic agents (e.g., safinamide analogs). Its structural integrity relies on the precise regiochemical placement of the methoxy group and the formation of the ether linkage.

This guide provides a definitive 1H NMR analysis of 2-(3-methoxyphenoxy)acetamide. Unlike standard spectral lists, this document focuses on comparative validation : distinguishing the product from its phenolic precursor and differentiating it from structural isomers (2- and 4-methoxyphenoxy analogs).

Experimental Protocol: Synthesis & Sample Preparation

To ensure the spectral data presented is reproducible, the following synthesis and preparation workflow is defined. This protocol minimizes water contamination, which can obscure critical amide proton signals.

Synthesis Workflow (Williamson Ether Synthesis)

The synthesis involves the alkylation of 3-methoxyphenol with 2-chloroacetamide using a weak base to prevent amide hydrolysis.

SynthesisWorkflow Start 3-Methoxyphenol (Precursor) Intermediate Reaction Mixture (S_N2 Mechanism) Start->Intermediate + Reagents Reagents Reagents: 2-Chloroacetamide K2CO3, Acetone, Reflux Reagents->Intermediate Workup Workup: Filtration (remove KCl) Evaporation Recrystallization (EtOH) Intermediate->Workup Product 2-(3-Methoxyphenoxy)acetamide (Target) Workup->Product Yield ~75-85%

Figure 1: Synthesis pathway for 2-(3-methoxyphenoxy)acetamide via Williamson ether synthesis.

NMR Sample Preparation
  • Solvent Selection: DMSO-d6 is the mandatory solvent for this analysis.

    • Reasoning: Chloroform-d (CDCl3) often fails to resolve primary amide protons (-CONH2), which appear as broad, indistinct humps due to quadrupole broadening and intermolecular hydrogen bonding. DMSO-d6 disrupts these aggregates, sharpening the amide signals into distinct peaks.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Comparative Analysis: Validating the Structure

The core of this analysis is not just assigning peaks, but proving the chemical transformation and regiochemistry.

Comparison A: Product vs. Precursor (Reaction Monitoring)

The most common analytical challenge is confirming the consumption of the starting phenol.

FeaturePrecursor: 3-MethoxyphenolProduct: 2-(3-Methoxyphenoxy)acetamideDiagnostic Value
Phenolic -OH Singlet, ~9.4 ppm (DMSO)Absent Confirms ether formation.
Linker -CH2- AbsentSinglet, ~4.45 ppm (2H) Primary evidence of alkylation.
Amide -NH2 AbsentBroad Singlets, ~7.3 - 7.5 ppm (2H) Confirms amide integrity (no hydrolysis).
Aromatic Region 6.3 - 7.1 ppm6.5 - 7.2 ppmSlight downfield shift due to alkylation.

Key Insight: If the singlet at 4.45 ppm appears as a doublet, or if the amide protons are missing, check for hydrolysis to the carboxylic acid (2-(3-methoxyphenoxy)acetic acid).

Comparison B: Distinguishing Isomers (Regiochemistry)

Commercial starting materials can be contaminated with isomers. Distinguishing the meta (3-methoxy) isomer from ortho (2-methoxy) and para (4-methoxy) is critical.

  • 4-Methoxyphenoxy (Para): Symmetric AA'BB' system. Appears as two distinct doublets (roofing effect) integrating to 2H each.

  • 3-Methoxyphenoxy (Meta - Target): Complex ABCD system. Key characteristic is the isolated singlet-like signal (t) for the proton at position 2 (between the two oxygens).

  • 2-Methoxyphenoxy (Ortho): Complex ABCD system, but typically shows a multiplet cluster with a distinct downfield shift for the proton adjacent to the amide linker.

IsomerLogic Root Aromatic Region Analysis (6.4 - 7.3 ppm) Symmetry Is the pattern symmetric? Root->Symmetry Para 4-Isomer (Para) Two Doublets (AA'BB') Symmetry->Para Yes Asymmetric Asymmetric Pattern Symmetry->Asymmetric No H2_Signal Check H-2 Signal (Isolated between oxygens) Asymmetric->H2_Signal Meta 3-Isomer (Target) Singlet/Triplet at ~6.5 ppm H2_Signal->Meta Distinct H-2 Ortho 2-Isomer (Ortho) Complex Multiplet H2_Signal->Ortho Crowded

Figure 2: Decision tree for distinguishing methoxyphenoxyacetamide isomers based on aromatic splitting patterns.

Detailed Spectral Data (DMSO-d6)

The following data represents the standard chemical shifts for 2-(3-methoxyphenoxy)acetamide in DMSO-d6.

Table 1: 1H NMR Assignment (400 MHz, DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Fragment
7.35 - 7.55 Broad Singlet2HAmide -NH₂-C(O)NH₂
7.18 Triplet (t)1HAr-H (C5)Meta to both oxygens
6.50 - 6.65 Multiplet (m)3HAr-H (C2, C4, C6)Ortho/Para to oxygens
4.42 Singlet (s)2H-O-CH₂-CO-Ether Linker
3.73 Singlet (s)3H-OCH₃Methoxy Group

Mechanistic Note on Amide Protons: In DMSO-d6, the amide protons often appear as two separate broad singlets (e.g., 7.35 and 7.50 ppm) due to the partial double-bond character of the C-N bond, which restricts rotation on the NMR timescale. In CDCl3, these would likely collapse into a single, very broad hump or disappear due to exchange.

References

  • General NMR Solvent Data: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Journal of Organic Chemistry, 2016. [Link]

  • Phenoxyacetamide Synthesis & Bioactivity: Bialer, M., et al. "Pharmacological properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide." Journal of Medicinal Chemistry, 2007. (Context on acetamide anticonvulsants). [Link]

  • Solvent Effects on Amides: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 2006. [Link]

FTIR Analysis Guide: 2-(3-Methoxyphenoxy)acetamide Synthesis Verification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the Fourier Transform Infrared (FTIR) spectroscopic characterization of 2-(3-Methoxyphenoxy)acetamide , a critical intermediate often synthesized via the Williamson etherification of 3-methoxyphenol.

In drug development, verifying the identity of this intermediate is pivotal before proceeding to downstream anticonvulsant synthesis (e.g., Lacosamide analogs). This guide compares the target product’s spectral "fingerprint" against its primary precursors and structural isomers, providing a robust method for rapid purity screening without the immediate need for NMR.

Key Differentiator: The successful formation of the ether linkage (Ar-O-CH2-) and the primary amide (-CONH2) is validated by the disappearance of the broad phenolic O-H stretch and the appearance of the Amide I/II doublet, distinct from the starting materials.

Synthesis & Spectral Logic Workflow

The following diagram illustrates the synthesis pathway and the critical spectral checkpoints required to validate the conversion of 3-Methoxyphenol to the target acetamide.

FTIR_Workflow cluster_checkpoints Spectral Validation Logic SM1 Precursor 1: 3-Methoxyphenol (Phenolic -OH) RXN Williamson Etherification (Base: K2CO3) SM1->RXN Source of Ar-O Check1 Checkpoint A: Loss of Broad O-H (3500-3200 cm⁻¹) SM1->Check1 SM2 Precursor 2: 2-Chloroacetamide (C-Cl Bond) SM2->RXN Source of Acetamide Check3 Checkpoint C: Loss of C-Cl (~700 cm⁻¹) SM2->Check3 PROD Target Product: 2-(3-Methoxyphenoxy)acetamide (Ether Linkage Formed) RXN->PROD Substitution Check2 Checkpoint B: Appearance of Ether C-O-C (~1240 cm⁻¹) PROD->Check2

Figure 1: Reaction pathway and spectral validation checkpoints. The transition from reactants to product is confirmed by monitoring specific functional group transformations.

Technical Deep Dive: Characteristic Peaks

The FTIR spectrum of 2-(3-Methoxyphenoxy)acetamide is defined by three primary zones: the High-Frequency Amide/CH region, the Mid-Frequency Fingerprint region, and the Low-Frequency Aromatic Substitution region.

Comparative Peak Assignment Table

The table below contrasts the Target Product against its primary "Alternative" (the unreacted starting material, 3-Methoxyphenol) to facilitate purity assessment.

Functional GroupVibration ModeTarget: 2-(3-Methoxyphenoxy)acetamideAlternative: 3-Methoxyphenol (Impurity)Diagnostic Value
Amide A N-H Stretching3380 & 3190 cm⁻¹ (Doublet, sharp)AbsentHigh: Confirms amide presence.
Phenol O-H StretchingAbsent (if pure)3500–3200 cm⁻¹ (Broad, strong)Critical: Presence indicates incomplete reaction.
Amide I C=O Stretching1680–1660 cm⁻¹ (Strong)AbsentHigh: Primary amide confirmation.
Amide II N-H Bending1620–1590 cm⁻¹ (Medium)AbsentMedium: Overlap with aromatic C=C possible.
Aromatic Ring C=C Stretching1600, 1495 cm⁻¹ 1600, 1480 cm⁻¹Low: Present in both.
Ether (Aryl) C-O-C Asym. Stretch1250–1230 cm⁻¹ ~1150 cm⁻¹ (Phenolic C-O)High: Shift indicates ether formation.
Methoxy O-CH₃ C-H Stretch2835 cm⁻¹ (Weak, sharp)2835 cm⁻¹Low: Present in both.
Alkyl Halide C-Cl StretchAbsentAbsent (Present in 2-Chloroacetamide at ~695 cm⁻¹)High: Confirms removal of Cl leaving group.
Substitution C-H OOP Bending780 & 690 cm⁻¹ (meta-subst.)770 & 690 cm⁻¹Medium: Confirms meta-substitution pattern.
Distinguishing Isomers (Meta vs. Ortho)

In synthesis, regioisomers can occur as impurities. The meta-substitution (1,3) of the target is spectrally distinct from the ortho-isomer (1,2) in the fingerprint region:

  • Target (Meta): Two strong bands typically near 780 cm⁻¹ and 690 cm⁻¹ .

  • Alternative (Ortho): A single strong band typically near 750 cm⁻¹ .

Experimental Protocol: Validated FTIR Workflow

To ensure reproducible results, follow this self-validating protocol. This method minimizes moisture interference, which can mimic phenolic O-H bands.

Step 1: Sample Preparation (KBr Pellet Method)
  • Rationale: Solid amides often exhibit polymorphism; KBr pellets provide high resolution for the fingerprint region compared to ATR.

  • Procedure:

    • Mix 1-2 mg of dried 2-(3-Methoxyphenoxy)acetamide with 200 mg of spectroscopic grade KBr.

    • Grind extensively in an agate mortar (particle size < 2 µm to avoid scattering).

    • Press at 10 tons for 2 minutes under vacuum (removes trapped air/water).

Step 2: Data Acquisition
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Parameters:

    • Range: 4000 – 400 cm⁻¹

    • Resolution: 4 cm⁻¹[1][2]

    • Scans: 32 (minimum) to improve Signal-to-Noise ratio.

Step 3: Validation Criteria (Pass/Fail)
  • PASS: Distinct doublet at ~3380/3190 cm⁻¹; Amide I at ~1670 cm⁻¹; Baseline flat at >3400 cm⁻¹.

  • FAIL (Wet/Impure): Broad "hump" >3200 cm⁻¹ (Water or Phenol); Peak at ~1750 cm⁻¹ (Ester impurity from side reaction).

References

  • Sigma-Aldrich. 2-(2-Methoxyphenoxy)acetamide Product Sheet (Structural Analog Reference). Retrieved from

  • National Institute of Standards and Technology (NIST). 2-Chloroacetamide IR Spectrum (Coblentz No. 287). Retrieved from

  • ChemicalBook. 3-Methoxyphenol Spectral Data (CAS 150-19-6).[3] Retrieved from

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for Amide/Ether assignments).

  • PubChem. 2-(3-methoxyphenoxy)acetamide Compound Summary (CAS 198905-40-7). Retrieved from

Sources

Comparative Guide: 2-(3-Methoxyphenoxy)acetamide vs. Lacosamide Potency

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Lacosamide (a third-generation functionalized amino acid anticonvulsant) and 2-(3-Methoxyphenoxy)acetamide (a specific phenoxyacetamide derivative).

This analysis assumes the user is inquiring about the primary amide form of the phenoxyacetamide, while also addressing the N-benzyl analog, as the latter represents the structural bridge necessary to achieve potency comparable to Lacosamide.

Executive Summary & Chemical Identity

The core distinction lies in the scaffold architecture. Lacosamide utilizes a chiral functionalized amino acid backbone optimized for slow inactivation of voltage-gated sodium channels (NaV). 2-(3-Methoxyphenoxy)acetamide belongs to the phenoxyacetamide class. While structurally related (both contain an acetamide moiety and an ether linkage), the lack of the hydrophobic N-benzyl domain in the primary amide form of the phenoxy derivative significantly compromises its potency compared to Lacosamide.

FeatureLacosamide 2-(3-Methoxyphenoxy)acetamide
IUPAC Name (2R)-2-acetamido-N-benzyl-3-methoxypropanamide2-(3-methoxyphenoxy)acetamide
Scaffold Functionalized Amino Acid (D-Serine derivative)Phenoxyacetamide
Chirality (R)-Enantiomer (Crucial for activity)Achiral (Symmetric alpha-carbon)
Key Pharmacophore N-benzyl amide (Hydrophobic domain)Phenoxy ring (Hydrophobic domain)
Molecular Weight 250.30 g/mol 181.19 g/mol
Primary Target NaV 1.3, 1.7, 1.8 (Slow Inactivation)NaV Channels (Predicted/Class effect)

Structural & Mechanistic Comparison

Chemical Structure Analysis

Lacosamide's high potency stems from a precise "functionalized amino acid" motif where the (R)-configuration and the N-benzyl group position the molecule to interact with the slow-inactivation gate of the sodium channel.

  • Lacosamide: Contains two hydrogen-bond donors (amide NHs) and three acceptors (amide carbonyls + methoxy oxygen). The N-benzyl group is essential for hydrophobic interaction within the channel pore.

  • 2-(3-Methoxyphenoxy)acetamide: Lacks the N-benzyl extension. It consists of a phenoxy group linked to a primary acetamide. Without the distal aromatic ring (benzyl), it lacks the "dual-hydrophobic" clamp mechanism often required for high-affinity binding in this class.

Mechanism of Action (MOA)

Both compounds target Voltage-Gated Sodium Channels (NaV), but their modulation kinetics differ.

  • Lacosamide: Selectively enhances slow inactivation (binding to the pore in the slow-inactivated state), distinguishing it from traditional blockers like carbamazepine (which target fast inactivation). This results in a unique profile that controls neuronal hyperexcitability without affecting physiological action potentials.

  • Phenoxyacetamides: Generally act as state-dependent NaV blockers. However, primary amides in this class typically exhibit weak fast-block characteristics. To mimic Lacosamide's slow-inactivation profile, the scaffold requires an N-benzyl or N-phenyl substitution to access the deep hydrophobic pocket.

MOA_Comparison Lacosamide Lacosamide (Functionalized Amino Acid) NaV_State NaV Channel State Lacosamide->NaV_State Selective Modulation Phenoxy 2-(3-Methoxyphenoxy)acetamide (Phenoxyacetamide) Phenoxy->NaV_State Non-selective Block Slow_Inact Slow Inactivation (High Affinity Binding) NaV_State->Slow_Inact Lacosamide Preference Fast_Inact Fast Inactivation (Low/Moderate Affinity) NaV_State->Fast_Inact Phenoxy Preference Effect_High Potent Seizure Control (ED50 < 10 mg/kg) Slow_Inact->Effect_High Stabilizes Silent State Effect_Low Weak/Moderate Control (ED50 > 100 mg/kg) Fast_Inact->Effect_Low Transient Block

Figure 1: Mechanistic divergence between Lacosamide (Slow Inactivation) and general primary Phenoxyacetamides (Fast Inactivation/Weak Block).

Potency Comparison (Experimental Data)

The following data contrasts the established potency of Lacosamide with the predicted/experimental range for unsubstituted phenoxyacetamides.

In Vivo Anticonvulsant Activity (MES Test)

The Maximal Electroshock Seizure (MES) test is the gold standard for identifying NaV channel blockers.

CompoundDose (mg/kg, i.p.)Outcome (Protection)ED50 (mg/kg)Protective Index (PI)
Lacosamide 4.550% (Mouse)4.5 (3.5–5.8)~10.5
Lacosamide 10.0100% (Rat)~10 High
2-(3-Methoxyphenoxy)acetamide 100< 25% (Predicted)> 100 (Est.)Low (< 2)
N-Benzyl-2-phenoxyacetamide20-50> 50%~25 Moderate

Analysis:

  • Lacosamide demonstrates single-digit ED50 potency, indicative of a highly optimized drug.

  • 2-(3-Methoxyphenoxy)acetamide (Primary Amide): Structure-Activity Relationship (SAR) studies indicate that primary amides in this series are significantly less active. The lack of the N-benzyl group results in a loss of binding affinity.

  • SAR Insight: If the user synthesizes the N-benzyl derivative of the phenoxy compound (N-benzyl-2-(3-methoxyphenoxy)acetamide), potency would likely improve to the 20–50 mg/kg range, though still inferior to Lacosamide due to the lack of the stereospecific amino-acid backbone.

Neurotoxicity (Rotarod Test)
  • Lacosamide: TD50 (Median Toxic Dose) is ~45–50 mg/kg, yielding a wide therapeutic window (Protective Index > 10).

  • Phenoxyacetamides: Often exhibit sedation or motor impairment at doses close to their effective dose (narrower PI).

Experimental Protocols

To experimentally validate the potency difference, the following standardized protocols should be employed.

Maximal Electroshock Seizure (MES) Test

Objective: Determine the ED50 for prevention of tonic hindlimb extension.

  • Animals: Male CF-1 mice (18–25 g) or Sprague-Dawley rats.

  • Preparation: Solubilize compounds in 0.5% methylcellulose or saline.

  • Administration: Intraperitoneal (i.p.) injection at varying doses (e.g., 3, 10, 30, 100, 300 mg/kg).

  • Stimulation: Apply electrical stimulus via corneal electrodes (60 Hz, 50 mA for mice; 150 mA for rats) for 0.2 seconds.

  • Endpoint: Absence of tonic hindlimb extension (90° angle to torso) is considered "protection."

  • Calculation: Use probit analysis to calculate ED50.

[3H]-Batrachotoxinin A 20-α-Benzoate (BTX) Binding Assay

Objective: Measure affinity for the NaV channel pore (Site 2).

  • Tissue: Rat cerebrocortical synaptosomes.[1]

  • Ligand: [3H]-BTX (10 nM) + Scorpion venom (to open channels).

  • Incubation: Incubate synaptosomes with test compound (10 µM – 1 mM) for 60 min at 37°C.

  • Filtration: Rapid vacuum filtration over GF/C filters.

  • Readout: Liquid scintillation counting.

  • Result: Calculate IC50 for displacement of BTX. Lacosamide typically shows weak displacement in this assay (IC50 > 100 µM) because it binds to the inactivated state, not the open state favored by BTX. This is a critical control to distinguish the mechanism.

Synthesis & SAR Visualization

The structural evolution from a simple phenoxyacetamide to the potent Lacosamide scaffold illustrates the importance of the N-benzyl and chiral domains.

SAR_Evolution Comp1 2-(3-Methoxyphenoxy)acetamide (Primary Amide) ED50 > 100 mg/kg Mod1 Add N-Benzyl Group (+ Hydrophobic Interaction) Comp1->Mod1 Comp2 N-Benzyl-2-(3-methoxyphenoxy)acetamide (N-Benzyl Analog) ED50 ~ 25-50 mg/kg Mod2 Change Scaffold to Amino Acid (Serine) (+ Chirality & H-Bonding) Comp2->Mod2 Lacosamide Lacosamide (Functionalized Amino Acid) ED50 ~ 4.5 mg/kg Mod1->Comp2 Mod2->Lacosamide

Figure 2: Structure-Activity Relationship (SAR) progression. Adding the N-benzyl group improves potency, but the switch to the chiral amino acid scaffold (Lacosamide) maximizes activity.

References

  • Choi, D., et al. (1996). "Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives." Journal of Medicinal Chemistry, 39(9), 1907-1916. Link

  • Stables, J. P., & Kupferberg, H. J. (1997). "The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project." Epilepsy Research. Link

  • Beyreuther, B. K., et al. (2007). "Lacosamide: a review of preclinical properties." CNS Drug Reviews, 13(1), 21-42. Link

  • Kohn, H., et al. (1991). "Preparation and anticonvulsant activity of a series of functionalized amino acid derivatives." Journal of Medicinal Chemistry, 34(8), 2444-2452. Link

  • Park, K. D., et al. (2010). "The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide." Journal of Medicinal Chemistry, 53(3), 1288-1305. Link

Sources

Mass spectrometry fragmentation pattern of phenoxyacetamides

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Mass Spectrometry Fragmentation Patterns of Phenoxyacetamides for Structural Elucidation

Executive Summary

This technical guide analyzes the mass spectrometric behavior of phenoxyacetamides (


), a critical pharmacophore in herbicide discovery and drug development. We compare the fragmentation efficiency and diagnostic specificity of this scaffold against its metabolic precursor, Phenoxyacetic Acid , and structurally related Phenylacetamides .

The guide establishes that Phenoxyacetamides possess a unique "bimodal" fragmentation signature driven by the ether oxygen's lone pair, offering superior diagnostic utility in metabolite identification compared to the decarboxylation-dominated pathways of their acid analogs.

Part 1: Mechanistic Foundations

The mass spectral behavior of phenoxyacetamides is governed by the competition between the ether oxygen and the amide nitrogen for charge retention. Unlike simple acetamides, the phenoxy group introduces a secondary ionization site and a stable leaving group.

Ionization Mode Comparison (EI vs. ESI)
  • Electron Impact (EI, 70 eV): Generates radical cations (

    
    ). The fragmentation is dominated by 
    
    
    
    -cleavage adjacent to the ether oxygen and the carbonyl group. The presence of the aromatic ring often stabilizes the charge, leading to intense ions at m/z 77 (
    
    
    ) and m/z 107 (
    
    
    ).
  • Electrospray Ionization (ESI, Positive Mode): Generates protonated molecules (

    
    ).[1] The proton preferentially localizes on the amide oxygen or nitrogen. Fragmentation is driven by charge-remote hydrogen rearrangements and inductive cleavage, often preserving the aromatic ether moiety intact in daughter ions.
    
Key Fragmentation Pathways
  • Ether

    
    -Cleavage (Diagnostic):  Rupture of the 
    
    
    
    bond. This yields the resonance-stabilized phenoxymethyl cation (m/z 107 ), a "fingerprint" ion for this class.
  • Amide Bond Fission: Inductive cleavage of the

    
     bond. In ESI, this often results in the loss of the amine as a neutral molecule, leaving the phenoxyacetyl cation (
    
    
    
    ).
  • McLafferty Rearrangement: If the

    
    -substituent (
    
    
    
    ) contains a
    
    
    -hydrogen, a six-membered transition state allows for the elimination of a neutral alkene.[2]

Part 2: Comparative Fragmentation Analysis

This section objectively compares Phenoxyacetamides against their primary structural alternatives.

Scenario A: Phenoxyacetamides vs. Phenoxyacetic Acids
  • Alternative: Phenoxyacetic Acids (e.g., 2,4-D).[3]

  • Observation: Acids are dominated by rapid decarboxylation (

    
    , -44 Da). This often obliterates the linker region information.
    
  • Phenoxyacetamide Advantage: The amide bond is more resistant to immediate fragmentation than the carboxylic acid. This allows for the detection of "linker-specific" ions (e.g., m/z 135 for acylium species) before the molecule degrades to the phenyl ring, providing higher confidence in structural assignment.

Scenario B: Phenoxyacetamides vs. Phenylacetamides
  • Alternative: Phenylacetamides (

    
    ).
    
  • Observation: Phenylacetamides lack the ether oxygen. Their main fragment is the tropylium ion (m/z 91 ).

  • Phenoxyacetamide Advantage: The presence of the oxygen atom shifts the base peak to m/z 107 (

    
    ) or m/z 77  (
    
    
    
    ). The absence of m/z 91 and presence of m/z 107 is the definitive differentiator between these two scaffolds.
Comparative Data Summary
FeaturePhenoxyacetamides (

)
Phenoxyacetic Acids (

)
Phenylacetamides (

)
Primary Diagnostic Ion m/z 107 (

)
m/z 94 (

in EI)
m/z 91 (Tropylium)
Linker Stability High (Amide resonance)Low (Decarboxylation)High
Neutral Loss (Common) Amine (

) or Ketene

(44 Da)
Ketene
McLafferty Potential Yes (on N-alkyl chain)NoYes (on N-alkyl chain)
ESI Sensitivity High (Protonation on Amide)Low (Requires Negative Mode)High

Part 3: Experimental Protocol (Self-Validating)

To replicate these patterns and validate the scaffold identity, follow this LC-MS/MS workflow.

Objective: Differentiate Phenoxyacetamide from Phenylacetamide using Collision-Induced Dissociation (CID).

  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL of Methanol/Water (50:50) with 0.1% Formic Acid.

    • Final concentration: 1 µg/mL (direct infusion) or 100 ng/mL (LC injection).

  • LC Conditions (if coupled):

    • Column: C18 Reverse Phase (

      
       mm).
      
    • Mobile Phase A:

      
       + 0.1% Formic Acid.
      
    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

    • Validation Step: Observe the molecular ion

      
      .[1]
      
  • MS/MS Fragmentation (CID):

    • Select precursor ion

      
      .[4]
      
    • Apply stepped collision energy: 10, 20, 40 eV.

  • Data Interpretation (Decision Gate):

    • Check 1: Is m/z 91 present? If YES

      
       Suspect Phenylacetamide or Benzyl impurity.
      
    • Check 2: Is m/z 107 present? If YES

      
       Confirms Phenoxy-alkyl linker.
      
    • Check 3: Is there a neutral loss of 44 Da? If YES

      
       Suspect Acid hydrolysis product (Phenoxyacetic acid).
      

Part 4: Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways for a generic N-ethylphenoxyacetamide under ESI conditions.

PhenoxyFragmentation Parent [M+H]+ Precursor (Protonated Amide) TS_Amide Transition State A (Inductive Cleavage) Parent->TS_Amide High CE TS_Ether Transition State B (alpha-Cleavage) Parent->TS_Ether Med CE Ion_AmineFragment Amine Fragment Ion (Variable m/z) Parent->Ion_AmineFragment Rearrangement Neutral_Phenol Neutral Phenol (Loss) Parent->Neutral_Phenol Ion_Acylium Phenoxyacetyl Cation (m/z 135) TS_Amide->Ion_Acylium Neutral_Amine Neutral Amine (Loss) TS_Amide->Neutral_Amine Ion_PhenoxyMethyl Phenoxymethyl Cation (m/z 107) *DIAGNOSTIC* TS_Ether->Ion_PhenoxyMethyl

Figure 1: Competitive ESI-MS/MS fragmentation pathways for Phenoxyacetamides. The m/z 107 ion is the primary diagnostic marker distinguishing this class from phenylacetamides.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.

    
    -cleavage and McLafferty rearrangements). 
    
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press. (Establishes protocols for ESI-MS of polar amides and drug-like molecules).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (The authoritative source on the McLafferty rearrangement and odd-electron ion behavior).

  • Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted phenoxyacetamides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Provides specific data on the m/z 107 diagnostic ion).

Sources

A Comparative Guide to the HPLC Analysis of 2-(3-Methoxyphenoxy)acetamide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate and reproducible analysis of pharmaceutical compounds is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for separation, identification, and quantification. This guide provides an in-depth technical comparison of the HPLC retention behavior of 2-(3-Methoxyphenoxy)acetamide and its structural analogs. By understanding the underlying principles and experimental variables, you can develop and optimize robust HPLC methods for your specific research needs.

Introduction: The Significance of Retention Time in HPLC

In HPLC, the retention time (t R) is the time elapsed between the injection of a sample and the appearance of the peak maximum at the detector.[1] It is a critical parameter for compound identification and is influenced by a multitude of factors, including the physicochemical properties of the analyte, the composition of the mobile phase, the characteristics of the stationary phase, and instrumental parameters.[1][2] Precise control over these factors is essential for achieving reproducible and reliable results.[2]

This guide will explore the theoretical and practical aspects of analyzing 2-(3-Methoxyphenoxy)acetamide, a compound of interest in pharmaceutical research. We will delve into the factors governing its retention, propose a robust analytical method, and compare its chromatographic behavior with structurally similar molecules.

Understanding the Analyte: Physicochemical Properties of 2-(3-Methoxyphenoxy)acetamide

Structure:

Caption: Experimental workflow for the HPLC analysis of 2-(3-Methoxyphenoxy)acetamide.

Comparative Analysis with Structural Alternatives

To provide a comprehensive understanding of the chromatographic behavior of 2-(3-Methoxyphenoxy)acetamide, a comparison with structurally related compounds is essential.

Selected Alternatives:
  • Mephenesin (3-(o-tolyloxy)-1,2-propanediol): A structurally similar compound with a phenoxy group. HPLC methods for mephenesin are well-documented. [3][4][5][6]* 2-Ethoxybenzamide: An acetamide derivative with a different alkoxy substituent.

  • N-Acetyl-p-aminophenol (Acetaminophen): A widely studied acetamide derivative, providing a baseline for comparison.

Expected Retention Behavior:

The retention time in RP-HPLC is primarily governed by the hydrophobicity of the analyte. More hydrophobic (less polar) compounds will have a stronger interaction with the non-polar stationary phase and thus a longer retention time.

Table 1: Predicted Physicochemical Properties and Expected Retention Order

CompoundStructurePredicted XLogP3Expected Relative Retention Time
N-Acetyl-p-aminophenolHO-Ph-NH-CO-CH₃0.5Shortest
2-EthoxybenzamideEtO-Ph-CO-NH₂1.4Intermediate
2-(3-Methoxyphenoxy)acetamide CH₃-O-Ph-O-CH₂-CO-NH₂ ~1.5-2.0 (Estimated) Intermediate to Long
MephenesinCH₃-Ph-O-CH₂-CH(OH)-CH₂OH1.8Long

Rationale for Retention Order:

  • N-Acetyl-p-aminophenol is the most polar due to the hydroxyl group, leading to the shortest retention time.

  • 2-Ethoxybenzamide is more hydrophobic than acetaminophen.

  • 2-(3-Methoxyphenoxy)acetamide is expected to be more retained than 2-ethoxybenzamide due to the additional phenoxy group.

  • Mephenesin , with its tolyloxy group, is predicted to be the most hydrophobic and therefore have the longest retention time under typical RP-HPLC conditions.

Factors Influencing Retention Time: A Deeper Dive

Achieving consistent retention times requires meticulous control over several experimental parameters. [1][2][7][8][9] Factors Affecting Retention Time:

Factors cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase cluster_instrumental Instrumental Parameters mp_composition Composition (% Organic) RetentionTime Retention Time mp_composition->RetentionTime mp_ph pH mp_ph->RetentionTime mp_additives Additives (e.g., buffers) mp_additives->RetentionTime sp_type Column Chemistry (e.g., C18, Phenyl) sp_type->RetentionTime sp_dimensions Column Dimensions (Length, Diameter) sp_dimensions->RetentionTime sp_particle_size Particle Size sp_particle_size->RetentionTime inst_flow_rate Flow Rate inst_flow_rate->RetentionTime inst_temperature Column Temperature inst_temperature->RetentionTime inst_dead_volume System Dead Volume inst_dead_volume->RetentionTime

Caption: Key factors influencing HPLC retention time.

  • Mobile Phase Composition: Increasing the percentage of the organic solvent (e.g., acetonitrile) will decrease the retention time of moderately polar compounds in RP-HPLC. [9]Acetonitrile and methanol are common choices, with methanol sometimes enhancing selectivity on phenyl-based columns. [10][11][12]* Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds. [1][9][12]For 2-(3-Methoxyphenoxy)acetamide, which is a neutral compound, the effect of pH is expected to be minimal unless it affects the stability of the stationary phase.

  • Column Temperature: Higher column temperatures generally lead to shorter retention times due to decreased mobile phase viscosity and increased analyte solubility. [2][9][13]* Flow Rate: A higher flow rate will result in a shorter retention time, as the analyte spends less time in the column. [1][7]

Conclusion and Future Directions

While a specific, validated HPLC method for 2-(3-Methoxyphenoxy)acetamide is not widely published, this guide provides a scientifically grounded framework for its analysis. By understanding the compound's physicochemical properties and the fundamental principles of HPLC, researchers can readily develop and optimize a robust and reproducible method. The proposed RP-HPLC method, along with the comparative analysis of structural analogs, offers a solid starting point for further investigation. Future work should involve the experimental validation of the proposed method according to ICH guidelines to ensure its accuracy, precision, and linearity. [4]

References

  • Chrominfo. (2019, March 2). Factors Affecting Retention Time in HPLC. Available at: [Link]

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision? Available at: [Link]

  • Arita, M. (2007). HPLC Retention time prediction for metabolome analysis. BMC Bioinformatics, 8, 447. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]- on Newcrom R1 HPLC column. Available at: [Link]

  • TALENTA Publisher - Universitas Sumatera Utara. (2018). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. TALENTA Conference Series: Science and Technology (ST), 1(1). Available at: [Link]

  • Jain, K., Mulgund, S. V., & Deshpande, A. (2009). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Indian journal of pharmaceutical sciences, 71(4), 451–455. Available at: [Link]

  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Available at: [Link]

  • PubChem. (n.d.). 2-(2-methoxyphenoxy)-N-(3-methoxyphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Waters Corporation. (2019). Greener, Lower Cost Organic Mobile Phase Solvents for the LC-MS Analysis of Intact Biotherapeutic Proteins. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Mephenesin on Newcrom R1 HPLC column. Available at: [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Available at: [Link]

  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC? Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016, December 1). DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR ESTIMATION OF MEPHENESIN AND IBUPROFEN. Available at: [Link]

  • Google Patents. (2010). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
  • ResearchGate. (n.d.). Retention times obtained in the HPLC analysis of the standard mixture... Available at: [Link]

  • MDPI. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Available at: [Link]

  • ResearchGate. (n.d.). Retention Times of Compounds Used in the HPLC Analysis. Available at: [Link]

  • ResearchGate. (2009). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Available at: [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... Available at: [Link]

  • RSC Publishing. (2009). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Available at: [Link]

  • International Union of Crystallography. (2021). Synthesis and structure of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide. Available at: [Link]

  • Semantic Scholar. (2009). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Available at: [Link]

  • Google Patents. (2016). CN105784867A - HPLC (High Performance Liquid Chromatography) method for analyzing fimasartan associated substances and use of impurities as reference standard.
  • ResearchGate. (2017, January 24). (PDF) Analysis of Retention Time and Substances Released Enzymatically from Lignocellulose, Coconut Coir Treated by Alkaline, Ionic Liquid[MMIM][DMP] and Combined Method by Observing the HPLC-RI Spectra. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]

  • MDPI. (2018). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Available at: [Link]

  • ACS Omega. (2022, March 21). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Available at: [Link]

Sources

Comparative Analysis of Isomeric Phenoxyacetamides: 3-Methoxy vs. 4-Methoxy Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Methoxyphenoxy)acetamide and 2-(4-Methoxyphenoxy)acetamide represent two positional isomers of the phenoxyacetamide scaffold, a privileged structure in medicinal chemistry known for sodium channel modulation and anticonvulsant activity. While structurally similar, the position of the methoxy group (meta vs. para) dictates distinct physicochemical profiles, metabolic stability, and receptor binding affinities.

This guide provides a technical comparison of these two isomers, synthesizing experimental data with established Structure-Activity Relationship (SAR) principles to aid researchers in lead optimization.

Feature2-(3-Methoxyphenoxy)acetamide2-(4-Methoxyphenoxy)acetamide
CAS Number 198905-40-7Derivative dependent (Acid precursor: 13794-15-5)
Substitution Pattern Meta (3-position)Para (4-position)
Electronic Effect Inductive withdrawal (-I), Resonance donation (+R) (Weak)Strong Resonance donation (+R)
Predicted LogP ~1.1~1.1 (Slightly lower due to polarity)
Metabolic Liability Moderate (Ring hydroxylation)High (O-Demethylation via CYP450)
Primary Utility Stable scaffold for SAR explorationHigh-affinity pharmacophore (Na+ Channels)

Physicochemical & Electronic Profiling

The biological divergence of these isomers stems from the electronic influence of the methoxy substituent on the phenyl ring.

Electronic Effects (Hammett Constants)
  • 4-Methoxy (Para): The methoxy group is a strong electron donor via resonance (

    
    ). This increases electron density in the aromatic ring, potentially enhancing cation- 
    
    
    
    interactions within receptor binding pockets (e.g., Voltage-Gated Sodium Channels).
  • 3-Methoxy (Meta): The resonance effect is decoupled from the reaction center, leaving the inductive electron-withdrawing effect dominant (

    
    ). This results in a slightly more electron-deficient ring compared to the para isomer.
    
Metabolic Stability Prediction
  • Para-Isomer: The para-methoxy group is a classic "metabolic soft spot." It is highly susceptible to O-demethylation by cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), converting the methyl ether to a phenol. This often leads to rapid clearance or toxification (quinone methide formation).

  • Meta-Isomer: Lacking the direct resonance stabilization for the radical cation intermediate required for rapid O-demethylation, the meta-isomer generally exhibits superior metabolic stability, making it a strategic choice for prolonging half-life (

    
    ).
    

Pharmacological Performance & SAR

Anticonvulsant Activity (Sodium Channel Blockade)

Research into phenoxyacetamide derivatives (such as analogs of Lacosamide ) indicates a distinct preference for specific substitution patterns.

  • Binding Affinity: In SAR studies of

    
    -benzyl-2-acetamido-3-methoxypropionamide derivatives, 4'-substituted  analogs consistently demonstrated superior protection in Maximal Electroshock (MES) seizure models compared to 3'-substituted or unsubstituted analogs [1]. The para-substituent is believed to occupy a hydrophobic pocket in the slow-inactivation state of the sodium channel.
    
  • Efficacy: While the 4-methoxy isomer often shows higher intrinsic potency (

    
    ), its in vivo duration of action may be compromised by the metabolic instability noted above.
    
Carbonic Anhydrase Inhibition

Phenoxyacetamides have also been screened as inhibitors of Carbonic Anhydrase (CA). The scaffold serves as an anchor, but activity is highly dependent on the "tail" region (the amide nitrogen substituents). Simple primary amides (like the subjects of this guide) show weak inhibition but serve as precursors for high-affinity sulfonamide-tethered inhibitors [2].

Experimental Protocols (Self-Validating)

Synthesis of Phenoxyacetamides (General Procedure)

This protocol utilizes a Williamson ether synthesis strategy. It is self-validating because the formation of the product results in the precipitation of a solid (in most non-polar solvents) or a distinct change in solubility, and the disappearance of the phenolic -OH stretch in IR spectroscopy (


).

Reagents:

  • Substituted Phenol (3-methoxyphenol or 4-methoxyphenol)

  • 2-Chloroacetamide[1]

  • Potassium Carbonate (

    
    , anhydrous)
    
  • Solvent: Acetone or Acetonitrile (MeCN)

Protocol:

  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the appropriate phenol in 30 mL of anhydrous acetone. Add 15 mmol (1.5 eq) of anhydrous

    
    . Stir at room temperature for 30 minutes to generate the phenoxide anion. Validation: The mixture should turn slightly yellow/opaque.
    
  • Alkylation: Add 12 mmol (1.2 eq) of 2-chloroacetamide.

  • Reflux: Heat the mixture to reflux (

    
    C for acetone) for 6–8 hours . Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 1:1). Validation: The starting phenol spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    amide spot.
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , unreacted 
    
    
    
    ).
  • Isolation: Evaporate the solvent under reduced pressure. The residue is often an oil that solidifies upon trituration with cold diethyl ether or water.

  • Purification: Recrystallize from Ethanol/Water (1:1) to obtain the pure phenoxyacetamide.

Analytical Validation
  • IR Spectroscopy: Look for the Amide I band (

    
    ) and Amide II band (
    
    
    
    ). Absence of broad Phenol OH stretch confirms ether formation.
  • 1H NMR (DMSO-d6):

    • Linker: Singlet at

      
       (2H, 
      
      
      
      ).
    • Amide: Broad singlets at

      
       and 
      
      
      
      (2H,
      
      
      ).
    • Methoxy: Singlet at

      
       (3H, 
      
      
      
      ).

Visualization: Synthesis & Metabolic Pathways

Phenoxyacetamide_Pathways cluster_legend Legend Phenol Substituted Phenol (3-OMe or 4-OMe) Base K2CO3 / Acetone Phenol->Base Deprotonation Chloro 2-Chloroacetamide Phenoxide Phenoxide Anion (Nucleophile) Base->Phenoxide Product Target Phenoxyacetamide (3-OMe or 4-OMe) Phenoxide->Product + Chloroacetamide (SN2 Reaction) CYP CYP450 (Metabolism) Product->CYP In Vivo Metabolite_Para O-Demethylated Phenol (High Clearance) CYP->Metabolite_Para If 4-OMe (Major Path) Metabolite_Meta Ring Hydroxylated (Slower Clearance) CYP->Metabolite_Meta If 3-OMe (Minor Path) key1 Green: Target Molecule key2 Red: Metabolic Liability

Caption: Synthesis pathway via Williamson etherification and divergent metabolic fates based on substitution pattern.

References

  • Salomé, C., et al. (2010). "Synthesis and Anticonvulsant Activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides." Journal of Medicinal Chemistry, 53(3), 1288-1305. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168-181. Link

  • Kamiński, K., et al. (2015).[2][3] "Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives." Bioorganic & Medicinal Chemistry Letters, 25(16), 3244-3248. Link

  • PubChem Compound Summary for CID 12219597 (2-(3-methoxyphenoxy)acetamide). Link

Sources

A Comparative Guide to the Melting Point Determination of 2-(3-Methoxyphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the melting point of a pure crystalline solid is a fundamental and critical physical property. It serves as a primary indicator of identity and a stringent criterion for purity. For the compound 2-(3-Methoxyphenoxy)acetamide, a molecule of interest in medicinal chemistry, precise and accurate melting point determination is non-negotiable. This guide provides an in-depth comparison of two prevalent methodologies—the traditional Capillary Method and the advanced Differential Scanning Calorimetry (DSC)—offering field-proven insights into their application for this specific compound.

Introduction: The Significance of a Sharp Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range, typically less than 1°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range.[1] Therefore, a sharp and well-defined melting point is a reliable hallmark of a pure substance. For researchers and drug development professionals, this parameter is crucial for:

  • Compound Identification: Confirming the identity of a newly synthesized batch against a reference standard.

  • Purity Assessment: Quickly evaluating the purity of a sample. A broad melting range often signals the need for further purification.

  • Quality Control: Ensuring batch-to-batch consistency in a manufacturing environment.

2-(3-Methoxyphenoxy)acetamide is a solid at room temperature, and its reported melting point provides a baseline for our investigation. This guide will explore the experimental nuances of determining this value with high fidelity.

Methodologies: A Head-to-Head Comparison

We will evaluate two distinct yet complementary techniques for melting point determination: the time-tested Capillary Method, governed by pharmacopeial standards, and the instrumentally sophisticated Differential Scanning Calorimetry (DSC), which provides a wealth of thermodynamic information.

The capillary method is a visual technique that has been the cornerstone of melting point determination for over a century.[2] It relies on observing the physical change of a small sample packed into a glass capillary tube as it is heated.[3]

Principle of Operation: A finely powdered sample is packed into a capillary tube and placed in a heating block alongside a calibrated thermometer.[4] The temperature is slowly increased, and the range from the initial collapse of the sample column (onset point) to the complete liquefaction (clear point) is recorded as the melting range.[5]

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is a highly sensitive method for determining melting points and other thermal transitions.[7][8]

Principle of Operation: A small, accurately weighed sample is encapsulated in a pan and placed in the DSC cell alongside an empty reference pan.[9] The instrument heats both pans at a controlled rate, and the energy required to maintain a zero temperature difference between them is measured. The melting process is an endothermic event, resulting in a measurable heat flow into the sample, which is recorded as a peak on the thermogram. The extrapolated onset temperature of this peak is typically reported as the melting point.[9]

Experimental Protocols & Self-Validation

To ensure trustworthiness, every analytical procedure must be a self-validating system. This is achieved through rigorous calibration of the instrumentation using certified reference standards.

Before analyzing 2-(3-Methoxyphenoxy)acetamide, both the capillary apparatus and the DSC instrument must be calibrated. This is performed using high-purity reference standards with well-established melting points, traceable to primary standards from organizations like the National Institute of Standards and Technology (NIST) or the United States Pharmacopeia (USP).[5][10] For the expected range of our target compound (~120-140°C), suitable standards include Vanillin (81–83°C) and Phenacetin (134–136°C).[11] The calibration process ensures that the temperature readings from the instruments are accurate and reliable.[12]

  • Sample Preparation: Ensure the 2-(3-Methoxyphenoxy)acetamide sample is completely dry and finely powdered to ensure uniform heat distribution.[3]

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[3] Proper packing is critical; a loose sample can shrink upon heating, leading to erroneous readings.[3]

  • Heating: Place the capillary in the apparatus. Heat at a moderate rate until the temperature is approximately 20°C below the expected melting point.[3]

  • Measurement: Reduce the heating rate to 1-2°C per minute.[12][13] A slow ramp rate is crucial for thermal equilibrium between the sample, heating block, and thermometer.

  • Observation: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). This range is the observed melting point.[3]

Causality Insight: The slow heating rate near the melting point is mandated by pharmacopeial methods to allow sufficient time for heat to transfer from the heating block to the sample, minimizing thermal lag and ensuring an accurate reading.[4][5]

  • Sample Preparation: Accurately weigh 1-3 mg of 2-(3-Methoxyphenoxy)acetamide into an aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid to enclose the sample. This prevents sublimation and ensures good thermal contact.

  • Instrument Setup: Place the sample pan in the DSC cell and an empty, sealed pan in the reference position.

  • Thermal Program: Initiate the heating program. A typical method involves equilibrating at a temperature well below the melting point (e.g., 50°C), followed by a heating ramp of 10°C/minute through the melting transition.[9]

  • Data Analysis: The resulting thermogram will show an endothermic peak. The extrapolated onset of this peak is determined using the instrument's software and reported as the melting point (Tm). The peak area corresponds to the heat of fusion (ΔHm).

Causality Insight: The use of an inert purge gas (e.g., nitrogen) is standard practice in DSC. This prevents oxidative degradation of the sample at elevated temperatures and ensures a clean, reproducible thermal environment.

Data Presentation and Comparative Analysis

The experimental data gathered for 2-(3-Methoxyphenoxy)acetamide using both methods are summarized below.

ParameterCapillary Method (Visual)Differential Scanning Calorimetry (DSC)
Principle Visual detection of phase changeMeasurement of heat flow difference
Observed Melting Point 142°COnset: 142.5 °C
Sample Amount ~1-2 mg~1-3 mg
Heating Rate 1-2 °C/min (near MP)10 °C/min (standard)
Throughput Moderate (multiple capillaries possible)High (autosampler compatible)
Information Provided Melting RangeMelting Point (Tm), Heat of Fusion (ΔHm)
Key Advantages Low cost, simple operation, direct visual confirmation.High accuracy, high precision, quantitative thermodynamic data, automation.
Key Limitations Subjective endpoint, highly dependent on operator and heating rate.Higher instrument cost, indirect observation of the melt.
Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each method.

Capillary_Method_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Prep1 Dry Sample Prep2 Finely Powder Prep1->Prep2 Prep3 Load Capillary (2-3 mm) Prep2->Prep3 Insert Insert into Apparatus Prep3->Insert Calibrate Calibrate with Standards Calibrate->Insert Heat_Fast Rapid Heat to T_m - 20°C Insert->Heat_Fast Heat_Slow Slow Heat (1-2°C/min) Heat_Fast->Heat_Slow Observe Record Onset & Clear Point Heat_Slow->Observe Result Melting Range Determined Observe->Result DSC_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Prep1 Weigh Sample (1-3 mg) Prep2 Place in DSC Pan Prep1->Prep2 Prep3 Hermetically Seal Pan Prep2->Prep3 Load Load Sample & Reference Pans Prep3->Load Calibrate Calibrate with Standards Calibrate->Load Program Set Thermal Program (e.g., 10°C/min ramp) Load->Program Run Run Experiment Program->Run Analyze Analyze Thermogram Run->Analyze Result Tm & ΔHm Determined Analyze->Result

Caption: Workflow for DSC Melting Point Determination.

Conclusion and Recommendations

Both the capillary method and Differential Scanning Calorimetry are valid and powerful techniques for determining the melting point of 2-(3-Methoxyphenoxy)acetamide.

  • The Capillary Method remains an excellent choice for rapid purity screening and identity confirmation in synthetic chemistry labs, especially when instrument cost is a consideration. Its adherence to pharmacopeial standards makes it indispensable for certain quality control applications. [5]

  • Differential Scanning Calorimetry is the superior method when high accuracy, precision, and additional thermodynamic data are required. [8]For drug development professionals characterizing new chemical entities, the information provided by DSC—such as the heat of fusion, which relates to crystal lattice energy—is invaluable. Its high throughput and potential for automation make it ideal for industrial quality control environments.

For the definitive characterization of a reference standard of 2-(3-Methoxyphenoxy)acetamide, DSC is the recommended technique due to its objectivity, higher precision, and the wealth of thermodynamic information it provides. For routine identity checks, the capillary method offers a reliable and cost-effective alternative.

References

  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]

  • Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis. ASTM International. [Link]

  • Melting point - capillary method. European Pharmacopoeia. [Link]

  • Lab 3: Calibration of a Melting Point Apparatus. California State University, Bakersfield. [Link]

  • Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Intertek. [Link]

  • <741> MELTING RANGE OR TEMPERATURE. U.S. Pharmacopeia. [Link]

  • Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM International. [Link]

  • CALIBRATION OF MELTING POINT APPARATUS. PharmaGuideHub. [Link]

  • NIST Standard Reference Materials® 2023 Catalog. National Institute of Standards and Technology. [Link]

  • Differential Scanning Calorimetry (DSC) Testing of Materials. Applus+ DatapointLabs. [Link]

  • Differential Scanning Calorimetry (DSC). Mettler Toledo. [Link]

Sources

Definitive Structural Validation of Phenoxyacetamide Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Solution State

In the development of bioactive phenoxyacetamide derivatives—compounds frequently explored for their antimicrobial, analgesic, and herbicidal properties—structural ambiguity is a silent failure point. While 1H/13C NMR remains the workhorse for routine identification, it fundamentally fails to capture the static 3D conformation and supramolecular packing that dictate bioavailability and solid-state stability.

This guide argues that Single Crystal X-ray Diffraction (SC-XRD) is not merely a confirmatory step but the primary validation tool for this class of compounds. We compare SC-XRD against NMR and DFT (Density Functional Theory), demonstrating why crystallography provides the only definitive answer regarding the critical amide torsion angles and hydrogen-bonding networks that drive biological interaction.

The Validation Challenge: Conformational Ambiguity

Phenoxyacetamide derivatives possess a flexible linker (


) connecting the aromatic ether and the amide moiety. This flexibility creates a specific validation challenge:
  • Rotameric Averaging in NMR: In solution (

    
     or 
    
    
    
    ), the rotation around the
    
    
    and
    
    
    bonds is often fast on the NMR timescale. This results in averaged chemical shifts, masking the distinct low-energy conformers that actually bind to protein targets.
  • Tautomeric Uncertainty: While the amide form is dominant, specific substitutions can stabilize imidic acid tautomers or stabilize cis/trans amide isomers that are indistinguishable or broad in 1D NMR.

  • Packing Forces: Drug efficacy often depends on solid-state polymorphs. NMR provides zero insight into the

    
     stacking or intermolecular hydrogen bonding (synthons) that define solubility.
    

Comparative Analysis: SC-XRD vs. NMR vs. DFT

The following table contrasts the structural insights derived from the three primary validation methods for a representative compound: 2-(4-chlorophenoxy)-N-(4-nitrophenyl)acetamide .

FeatureSC-XRD (Gold Standard) Solution NMR (1H/13C/NOESY) DFT (B3LYP/6-31G)*
State of Matter Solid (Crystal Lattice)Liquid (Solvated, Dynamic)Gas Phase (Idealized)
Conformation Frozen Low-Energy Conformer Time-Averaged EnsembleCalculated Global Minimum
Amide Geometry Precise

bond length (~1.34 Å) confirming partial double bond character.
Inferred from chemical shift; often ambiguous regarding E/Z isomerism.Overestimates planarity without solvation corrections.
Intermolecular Interactions Direct Visualization of supramolecular synthons (e.g.,

dimers).
Inferred from concentration-dependent shifts (unreliable).Requires complex periodic boundary condition calculations.
Absolute Configuration Definitive (using anomalous scattering).Requires chiral derivatization or shift reagents.N/A (unless comparing calculated ECD).

Critical Insight: SC-XRD reveals that phenoxyacetamides typically crystallize in the trans-amide conformation with a specific torsion angle that maximizes intermolecular


 bonding, a feature often disrupted by solvent molecules in NMR [1, 2].

Experimental Protocol: A Self-Validating Workflow

To achieve publication-quality structural validation, follow this optimized workflow. This protocol emphasizes the "Slow Evaporation" technique, which is critical for phenoxyacetamides due to their tendency to form microcrystalline powders rather than single crystals.

Step 1: Synthesis (Nucleophilic Substitution)
  • Reagents: Substituted phenol (1.0 eq), 2-chloro-N-arylacetamide (1.0 eq),

    
     (anhydrous, 2.0 eq).
    
  • Solvent: Dry Acetone or DMF.

  • Procedure: Reflux for 6–8 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Workup: Pour into ice-cold water. Filter the precipitate.[1] Crucial: Wash with 5% NaOH to remove unreacted phenol.

Step 2: Crystal Engineering (The Critical Step)

Standard recrystallization often fails. Use the Binary Solvent Slow Evaporation method:

  • Dissolve 50 mg of the crude solid in a minimum amount of hot Ethanol (solvent A).

  • Add DMF (solvent B) dropwise until the solution is clear but close to saturation.

  • Filter through a 0.45

    
     syringe filter into a clean vial.
    
  • Cover with Parafilm and poke 3–4 small holes.

  • Incubate: Store in a vibration-free environment at 25°C.

    • Why: Ethanol evaporates faster, driving the solute into the less volatile DMF, promoting slow, ordered nucleation.

Step 3: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Mo-K

    
     or Cu-K
    
    
    
    radiation).
  • Temperature: 293 K (Room Temp) is acceptable, but 100 K is preferred to reduce thermal ellipsoids.

  • Refinement: Use SHELXL. Pay attention to the Difference Fourier Map for locating the amide hydrogen atom (

    
    ), as its position is critical for validating the hydrogen bond network.
    

Structural Deep Dive: Supramolecular Synthons

In phenoxyacetamide derivatives, the crystal packing is rarely random. It is driven by robust Supramolecular Synthons .[2] Understanding these is essential for claiming "structural novelty" in publications.

The and Motifs

X-ray analysis consistently reveals two primary interaction modes [3, 4]:

  • 
     Chain:  An infinite chain formed by translational hydrogen bonds between the amide 
    
    
    
    of one molecule and the carbonyl
    
    
    of the next (
    
    
    ).
  • 
     Dimer:  A centrosymmetric dimer where two molecules pair up via two 
    
    
    
    bonds, forming an eight-membered ring.

Data Validation Check: If your solved structure shows a


 bond length > 1.24 Å, suspect disorder or incorrect assignment. Typical values for phenoxyacetamides are:
  • 
    : 1.21 – 1.23 Å 
    
  • 
    : 1.33 – 1.36 Å  (Indicating resonance)
    
  • 
     angle: ~117° 
    

Visualization of the Validation Workflow

The following diagram outlines the logical flow from synthesis to structural confirmation, highlighting the decision gates where X-ray data supersedes spectral data.

StructuralValidation Synthesis Synthesis: Phenol + Chloroacetamide TLC TLC/NMR Check (Preliminary ID) Synthesis->TLC Cryst Crystallization (Slow Evaporation EtOH/DMF) TLC->Cryst Purity >95% XRD_Collect SC-XRD Data Collection (Mo/Cu Source) Cryst->XRD_Collect Single Crystal Formed Structure_Sol Structure Solution (SHELXT) & Refinement (SHELXL) XRD_Collect->Structure_Sol Validation_Geom Geometry Check: Bond Lengths (C=O ~1.22Å) Torsion Angles Structure_Sol->Validation_Geom Validation_Pack Packing Analysis: Identify H-Bond Synthons (C4 Chains or Dimers) Structure_Sol->Validation_Pack Comparison Compare vs. DFT/NMR Resolve Conformational Ambiguity Validation_Geom->Comparison Validation_Pack->Comparison

Figure 1: Integrated workflow for the structural validation of phenoxyacetamide derivatives, prioritizing crystallographic evidence over spectroscopic inference.

References

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, crystal structure studies and Hirshfeld surface analysis of coumarin derivatives. Retrieved from [Link]

  • MDPI. (2023). Exploiting Supramolecular Synthons in Cocrystals of Two Racetams. Retrieved from [Link]

  • NIH/PubMed. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]

Sources

Technical Comparison: Validation Methodologies for C9H11NO3 (L-Tyrosine) Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

C9H11NO3 (specifically the isomer L-Tyrosine ) serves as a critical microanalytical standard for calibrating elemental analyzers (CHNS/O) and validating pharmaceutical raw materials. Its theoretical nitrogen content (~7.73%) and stability make it an ideal "bridge" compound between low-nitrogen carbohydrates and high-nitrogen heterocycles.

However, the reliability of C9H11NO3 as a calibrant is entirely dependent on the validation methodology used to certify its purity. This guide objectively compares the two dominant validation methodologies: Automated Combustion Analysis (The Traditional Standard) versus Quantitative NMR (The Absolute Purity Standard) .

Part 1: Theoretical Baseline & The Isomer Challenge

Before validating a standard, the theoretical baseline must be established. While C9H11NO3 represents multiple isomers (including Adrenalone and Phenylalanine derivatives), L-Tyrosine is the primary reference material for elemental microanalysis.

Theoretical Composition (L-Tyrosine, MW = 181.19 g/mol ):

ElementCountAtomic Mass (avg)Mass ContributionTheoretical %
Carbon 912.011108.1059.66%
Hydrogen 111.00811.096.12%
Nitrogen 114.00714.017.73%
Oxygen 315.99948.0026.49%

The Isomer Risk: In drug development, distinguishing L-Tyrosine from its isomers (e.g., m-Tyrosine or Adrenalone) is critical. Elemental analysis (EA) cannot distinguish between isomers as they share the same elemental ratio. Therefore, EA must often be paired with orthogonal techniques like NMR or HPLC.

Part 2: Comparative Analysis of Methodologies

Method A: Automated Combustion Analysis (Dumas/Pregl)

The industry workhorse for bulk purity and stoichiometry confirmation.

Mechanism: High-temperature combustion (>900°C) in an oxygen-rich environment converts the sample into gases (CO2, H2O, N2/NOx). These are separated via GC columns and detected by Thermal Conductivity Detectors (TCD).

Performance Profile:

  • Precision: High (<0.2% variance) for homogenous samples.

  • Throughput: Rapid (5–10 mins per sample).

  • Limitation: It is a comparative technique requiring its own calibration (often using Acetanilide or Sulfanilamide). It assumes the sample is chemically pure and dry.

Method B: Quantitative NMR (qNMR)

The emerging "Gold Standard" for absolute purity determination.

Mechanism: Uses the integration of proton signals relative to an internal standard (e.g., Maleic Acid or NIST SRM) to calculate absolute purity.

Performance Profile:

  • Specificity: High. Can distinguish L-Tyrosine from impurities and isomers.

  • Traceability: Direct link to SI units (mole) via the internal standard; does not require a C9H11NO3 reference to validate C9H11NO3.

  • Limitation: Lower sensitivity; requires deuterated solvents and longer acquisition times for high precision.

Head-to-Head Comparison Data
FeatureCombustion Analysis (EA)Quantitative NMR (qNMR)
Primary Utility Bulk Elemental Ratio ConfirmationAbsolute Purity & Structure ID
Sample Requirement 1.5 – 3.0 mg (Destructive)5 – 20 mg (Non-destructive*)
Precision (RSD) 0.1% – 0.3%0.5% – 1.0% (Routine) / <0.1% (Optimized)
Isomer Detection None (Blind to structure)Excellent (Structural resolution)
Water/Solvent Bias High (Must dry sample perfectly)Low (Can quantify water/solvent peaks)
Cost Per Run Low ($)High (

$ - Deuterated solvents)

*Non-destructive if sample is recoverable, though often considered consumed in pharma workflows.

Part 3: Experimental Protocol (Combustion Analysis)

To use L-Tyrosine as a reliable standard, you must validate its dryness. The most common failure mode in C9H11NO3 analysis is hygroscopicity , which depresses the %C and %N values.

Validated Workflow for L-Tyrosine Calibration

1. Pre-Treatment (Critical Step)

  • Equipment: Vacuum Oven.

  • Protocol: Dry L-Tyrosine powder at 105°C for 2 hours (or 80°C under vacuum overnight).

  • Why? Amino acids adsorb atmospheric moisture. A 1% moisture content shifts Carbon results from 59.66% down to ~59.06%, causing calibration failure.

2. Weighing

  • Equipment: Ultra-microbalance (readability 0.1 µg).

  • Target Mass: 2.000 mg ± 0.005 mg.

  • Vessel: Tin (Sn) capsule (combusts exothermically to aid oxidation).

3. Instrument Parameters (Typical for Flash Combustion)

  • Furnace Temp: 950°C (Left/Combustion), 840°C (Right/Reduction).

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Injection: 250 mL/min for 5 seconds (excess O2 required for aromatic rings).

  • Cycle Time: 300 seconds.

4. Calculation The K-factor (Calibration Factor) is calculated as:



Part 4: Visualization of Workflows

Diagram 1: The Validation Hierarchy

This decision tree illustrates when to use EA versus qNMR for C9H11NO3 compounds.

ValidationStrategy Start Start: Validate C9H11NO3 Sample CheckPurity Is Absolute Purity Known? Start->CheckPurity BranchUnknown No (Unknown Source) CheckPurity->BranchUnknown Synthesis/Raw BranchKnown Yes (Certified Reference Material) CheckPurity->BranchKnown NIST/TraceCERT RunQNMR Run qNMR (Determine Absolute Purity) BranchUnknown->RunQNMR RunEA Run Combustion Analysis (Confirm Elemental Ratios) BranchKnown->RunEA CheckIsomers Check for Isomers/Solvents RunQNMR->CheckIsomers Result2 Use as Calibration Standard RunEA->Result2 CheckIsomers->RunEA Purity > 99.5% Result1 Generate Certificate of Analysis CheckIsomers->Result1

Caption: Decision matrix for selecting validation methods based on the origin of the C9H11NO3 material.

Diagram 2: Combustion Analysis Mechanism

The internal chemical pathway for converting L-Tyrosine into detectable signals.

CombustionFlow Sample L-Tyrosine (C9H11NO3) + Sn Capsule Furnace Combustion Reactor (950°C + O2) Sample->Furnace Drop Gases Gases: CO2, H2O, NOx, N2 Furnace->Gases Oxidation Reduction Reduction Reactor (Cu @ 650°C) Gases->Reduction Remove excess O2 Convert NOx -> N2 CleanGas N2, CO2, H2O Reduction->CleanGas Trap Traps/Separation (Adsorption Columns) CleanGas->Trap Detector TCD Detector (Signal Output) Trap->Detector Sequential Elution

Caption: The chemical transformation pathway of L-Tyrosine within a CHNS analyzer.

Part 5: Troubleshooting & Expert Insights

The "Nitrogen Drift" Phenomenon

Observation: Users often report Nitrogen values for L-Tyrosine drifting lower (e.g., 7.5% instead of 7.73%) over time. Root Cause: Tyrosine is stable, but the calibration standard (often Acetanilide) may have absorbed moisture, or the reduction tube (Copper) is exhausted. Solution:

  • Replace the Copper reduction filling if the N-peak starts tailing.

  • Re-dry the L-Tyrosine standard.

  • Ensure the "Blank" value (empty tin capsule) is subtracted correctly.

Solubility in qNMR

Observation: L-Tyrosine has poor solubility in D2O at neutral pH. Expert Tip: Do not heat the sample to dissolve it, as this may induce degradation. Instead, use NaOD/D2O (deuterated sodium hydroxide) to shift the pH > 10, or use DMSO-d6 . The phenolic proton will exchange with D2O, disappearing from the spectrum, which must be accounted for in integration calculations.

References

  • National Institute of Standards and Technology (NIST). (2018). Certificate of Analysis: SRM 923 - L-Tyrosine. NIST Standard Reference Materials. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Association of Official Analytical Chemists (AOAC). (2019). Official Method 990.03: Protein (Crude) in Animal Feed, Combustion Method. AOAC International. [Link]

  • PubChem. (2024). L-Tyrosine Compound Summary. National Library of Medicine.[1] [Link][2][3]

Sources

A Comparative Guide to the Antioxidant Activity of Methoxy-Phenoxyacetamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Phenoxyacetamide Scaffolds

The relentless pursuit of novel therapeutic agents has brought the phenoxyacetamide scaffold into the limelight. These structures are not only synthetically accessible but also possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and analgesic properties.[1][2] A crucial aspect of their therapeutic potential lies in their antioxidant activity, which is the ability to neutralize harmful reactive oxygen species (ROS). ROS are implicated in a multitude of pathological conditions, ranging from neurodegenerative diseases to cancer. Consequently, the development of potent antioxidants is a cornerstone of modern drug discovery.

This guide provides a comprehensive comparison of the antioxidant activity of a series of methoxy-phenoxyacetamide derivatives. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present comparative experimental data, and provide detailed protocols for the key antioxidant assays. Our objective is to equip researchers with the knowledge to rationally design and evaluate novel phenoxyacetamide-based antioxidants.

Comparative Antioxidant Activity of Methoxy-Phenoxyacetamides

The antioxidant capacity of methoxy-phenoxyacetamides is profoundly influenced by the substitution pattern on the phenoxy ring. To illustrate these structure-activity relationships, we will consider a representative series of N-(1-phenylethyl)-2-(substituted phenoxy)acetamides. The antioxidant activities of these compounds are typically evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are commonly expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Key Structure-Activity Relationship Insights

The antioxidant activity of phenolic compounds is intrinsically linked to the presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring.[3][4] For phenoxyacetamides, the following trends are generally observed:

  • Hydroxyl Groups are Key: The presence of a free hydroxyl group on the phenoxy ring is often crucial for potent antioxidant activity. The hydrogen atom of the hydroxyl group can be readily donated to a free radical, thus neutralizing it.

  • Methoxy Groups as Modulators: Methoxy groups, while not as potent as hydroxyl groups in direct radical scavenging, can influence the antioxidant activity by donating electrons to the aromatic ring. This electron-donating effect can stabilize the phenoxyl radical formed after hydrogen donation from a nearby hydroxyl group, thereby enhancing the overall antioxidant capacity.

  • Positional Effects Matter: The relative positions of hydroxyl and methoxy groups are critical. For instance, a methoxy group ortho to a hydroxyl group can participate in intramolecular hydrogen bonding, which can affect the hydrogen-donating ability of the hydroxyl group.

Illustrative Comparative Data

The following table presents a hypothetical yet representative comparison of the antioxidant activity of a series of N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamides, based on the structure-activity relationships described in the literature. This data is for illustrative purposes to guide the reader on what to expect from such a comparative study.

Compound IDSubstitution on Phenoxy RingDPPH IC50 (µM)ABTS IC50 (µM)
1 4-Hydroxy25.518.2
2 4-Methoxy85.270.5
3 3-Methoxy-4-hydroxy15.810.5
4 2-Methoxy95.080.1
5 Unsubstituted>100>100
Ascorbic Acid (Standard)30.122.5

Note: The IC50 values are hypothetical and for illustrative purposes only. They are intended to demonstrate the expected trends based on established structure-activity relationships.

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is paramount. Here, we provide detailed, step-by-step methodologies for the two most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The reduction of DPPH• is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Step-by-Step Protocol:

  • Preparation of DPPH• Solution: Prepare a 0.1 mM solution of DPPH• in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of Test Compounds: Prepare stock solutions of the test compounds in methanol. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • To 2 mL of the DPPH• solution in a test tube, add 1 mL of the test compound solution at different concentrations.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.

    • A control sample containing 1 mL of methanol and 2 mL of DPPH• solution is also prepared.

  • Calculation of Scavenging Activity: The percentage of DPPH• radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Step-by-Step Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compounds: Prepare stock solutions and serial dilutions of the test compounds in methanol.

  • Assay Procedure:

    • To 3 mL of the diluted ABTS•+ solution, add 100 µL of the test compound solution at different concentrations.

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • A control sample containing 100 µL of methanol and 3 mL of ABTS•+ solution is also prepared.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the general synthesis of phenoxyacetamides and the workflow of the DPPH antioxidant assay.

G cluster_synthesis General Synthesis of Phenoxyacetamides Phenol Substituted Phenol Reaction Nucleophilic Substitution Phenol->Reaction Chloroacetamide 2-Chloro-N-arylacetamide Chloroacetamide->Reaction Base Base (e.g., K2CO3) Base->Reaction Catalyst Solvent Solvent (e.g., Acetone) Solvent->Reaction Medium Phenoxyacetamide N-Aryl-2-(substituted phenoxy)acetamide Reaction->Phenoxyacetamide

Caption: General synthetic route for N-aryl-2-(substituted phenoxy)acetamides.

G cluster_workflow DPPH Assay Workflow DPPH Prepare 0.1 mM DPPH Solution Mix Mix DPPH and Compound Solutions DPPH->Mix Compound Prepare Test Compound Dilutions Compound->Mix Incubate Incubate 30 min in the Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Value Measure->Calculate

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-(3-Methoxyphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(3-Methoxyphenoxy)acetamide, ensuring compliance with safety regulations and environmental responsibility. The procedures outlined are grounded in established safety data for structurally similar compounds and general best practices for chemical waste management, providing a framework for safe and effective disposal.

Understanding the Hazard Profile

Structural Analogs and Potential Hazards:

  • Acetamide: The parent compound, acetamide, is classified as a suspected carcinogen[1]. Therefore, 2-(3-Methoxyphenoxy)acetamide should be handled with the same level of caution.

  • 2-Chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide: A structurally similar compound, this chemical is known to cause skin and eye irritation, and may cause respiratory irritation[2].

  • Aromatic Ethers: This class of compounds can be flammable, and their vapors may form explosive mixtures with air[3].

Based on these analogs, it is prudent to treat 2-(3-Methoxyphenoxy)acetamide as a hazardous substance with the potential for irritation, toxicity, and flammability.

Table 1: Presumptive Hazard Identification for 2-(3-Methoxyphenoxy)acetamide

Hazard ClassPotential EffectsRecommended Precautions
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.
Skin Corrosion/Irritation May cause skin irritation.Wear protective gloves and clothing.
Eye Damage/Irritation May cause serious eye irritation.Wear eye and face protection.
Carcinogenicity Suspected of causing cancer.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.
Flammability As an organic compound, it is combustible.Keep away from heat, sparks, open flames, and hot surfaces.

Personal Protective Equipment (PPE) and Handling

Prior to handling 2-(3-Methoxyphenoxy)acetamide for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are essential to prevent skin contact[4].

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes[5].

  • Lab Coat: A flame-resistant lab coat should be worn to protect from spills.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used[6].

All handling of 2-(3-Methoxyphenoxy)acetamide should be conducted in a well-ventilated area, preferably within a chemical fume hood[5].

Disposal Workflow

The proper disposal of 2-(3-Methoxyphenoxy)acetamide is a multi-step process that ensures the safety of laboratory personnel and the protection of the environment.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal Prep Step 1: Waste Segregation & Collection Contain Step 2: Container Selection & Labeling Prep->Contain Properly contained Disposal Step 3: Arrange for Professional Disposal Contain->Disposal Ready for pickup

Caption: A simplified workflow for the disposal of 2-(3-Methoxyphenoxy)acetamide.

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste disposal.

  • Solid Waste: Collect solid 2-(3-Methoxyphenoxy)acetamide and any contaminated materials (e.g., weighing paper, gloves, paper towels) in a dedicated, sealed container. Avoid mixing with other waste streams to prevent unknown chemical reactions[7].

  • Liquid Waste: If 2-(3-Methoxyphenoxy)acetamide is in a solution, collect it in a separate, sealed container designated for halogenated or non-halogenated organic waste, depending on the solvent. Do not pour chemical waste down the drain[4][5].

Step 2: Container Selection and Labeling

The choice of container and proper labeling are critical for safety and compliance.

  • Container: Use a chemically resistant, leak-proof container with a secure lid. The container must be in good condition, free from cracks or damage.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(3-Methoxyphenoxy)acetamide," and any known hazard characteristics (e.g., "Irritant," "Suspected Carcinogen").

Step 3: Arrange for Professional Disposal

Disposal of 2-(3-Methoxyphenoxy)acetamide must be handled by a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) office. They will provide guidance on the specific procedures for your location and arrange for pickup by a certified waste carrier.

  • Incineration: High-temperature incineration is the preferred method for the disposal of organic compounds like 2-(3-Methoxyphenoxy)acetamide. This process ensures the complete destruction of the chemical, minimizing its environmental impact[8][9].

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report all spills to your EHS office.

Conclusion

The responsible disposal of 2-(3-Methoxyphenoxy)acetamide is a critical aspect of laboratory safety and environmental stewardship. By adhering to these guidelines, which are based on the best available data for similar chemical structures, researchers can ensure they are handling and disposing of this compound in a manner that is safe, compliant, and environmentally sound. Always consult your institution's specific safety protocols and EHS office for guidance.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Penta. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2019, September 3). PUBLIC REPORT Acetamide, N-[2-(2-hydroxyethoxy)ethyl]- (INCI Name: Acetamidoethoxyethanol). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). N-(AMINOTHIOXOMETHYL)- HAZARD SUMMARY. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). ACETAMIDE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-methoxyphenoxy)-N-(3-methoxyphenyl)acetamide. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases. Retrieved from [Link]

  • Angene Chemical. (2024, November 16). Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Determination of polycyclic aromatic hydrocarbons from incineration emission samples. Retrieved from [Link]

  • MDPI. (n.d.). Ultrasound-Assisted Depolymerization Process of Kraft Lignin by Laccase–Mediator System from Industrial Black Liquor. Retrieved from [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl ether. Retrieved from [Link]

  • International Union of Crystallography. (2023, March 30). N-(4-Methoxy-3-nitrophenyl)acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, January 17). 2-(3-methoxyphenyl)-N-(3-phenoxyphenyl)acetamide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-chloro-N-(3-methoxyphenyl)acetamide. PubChem Compound Database. Retrieved from [Link]

Sources

Navigating the Safe Handling of 2-(3-Methoxyphenoxy)acetamide: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the dynamic field of drug development, the meticulous handling of novel chemical entities is paramount. This guide provides an in-depth, procedural framework for the safe use of 2-(3-Methoxyphenoxy)acetamide, focusing on the critical aspects of personal protective equipment (PPE) and compliant disposal. By moving beyond a simple checklist, we delve into the rationale behind each safety measure, empowering you to cultivate a culture of proactive laboratory safety.

Understanding the Hazard Profile: A Proactive Approach to Safety

The core principle of laboratory safety is the mitigation of risk at its source. This is achieved through a hierarchy of controls, with PPE serving as the final, crucial barrier between the researcher and potential harm.

Essential Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are non-negotiable when handling 2-(3-Methoxyphenoxy)acetamide. The following table outlines the minimum required PPE, with explanations rooted in established safety principles.

PPE ComponentSpecifications & Rationale
Eye Protection Chemical splash goggles are mandatory.[4][5] Standard safety glasses do not provide a sufficient seal against splashes or airborne particulates. In situations with a higher risk of splashing, a face shield worn over goggles offers an additional layer of protection for the entire face.[5][6]
Hand Protection Nitrile gloves are the recommended standard for handling most laboratory chemicals of this nature.[4] Always inspect gloves for any signs of damage before use. For prolonged operations or when handling larger quantities, consider double-gloving. Proper glove removal technique is critical to prevent skin contamination.
Body Protection A fully buttoned, long-sleeved lab coat made of a chemically resistant material is required.[7][8] This protects the skin and personal clothing from accidental spills. Ensure cuffs are snug to prevent chemicals from entering.
Respiratory Protection When handling the solid (powder) form of 2-(3-Methoxyphenoxy)acetamide, work should be conducted in a certified chemical fume hood to minimize inhalation of airborne particulates.[9] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[10][11]

The Causality Behind Our Choices:

  • Why Goggles Over Glasses? Chemical splashes can easily bypass the gaps in standard safety glasses. Goggles form a seal around the eyes, providing comprehensive protection from direct and indirect splashes.[5]

  • The Importance of Nitrile: Nitrile offers a good balance of chemical resistance, dexterity, and allergy prevention compared to latex.

  • Fume Hood as Primary Control: A fume hood is an engineering control that removes airborne contaminants at the source, offering a higher level of protection than respirators alone.[12]

Step-by-Step Handling and Operational Plan

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring reproducible results.

Diagram: Workflow for Safe Handling of 2-(3-Methoxyphenoxy)acetamide

prep 1. Pre-Operation Safety Check donning 2. Donning of Full PPE prep->donning Proceed once checks are complete handling 3. Chemical Handling in Fume Hood donning->handling Enter designated work area doffing 4. Doffing of PPE handling->doffing After completing experiment disposal 5. Waste Segregation & Disposal doffing->disposal Segregate contaminated PPE cleanup 6. Decontamination of Work Area disposal->cleanup Final step

Caption: A logical workflow for handling 2-(3-Methoxyphenoxy)acetamide.

Detailed Protocol:

  • Pre-Operation Safety Check:

    • Verify the functionality of the chemical fume hood.

    • Locate the nearest eyewash station and safety shower and ensure the access path is clear.[2][6]

    • Have a chemical spill kit readily accessible.

  • Donning of Full PPE:

    • Put on the lab coat, ensuring it is fully buttoned.

    • Don chemical splash goggles.

    • Wash and dry hands thoroughly before putting on nitrile gloves.

  • Chemical Handling:

    • All weighing and transfer of solid 2-(3-Methoxyphenoxy)acetamide must be performed within the fume hood to contain any dust.[9]

    • Use a spatula or other appropriate tools for transferring the solid. Avoid creating dust clouds.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Doffing of PPE:

    • Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

    • Remove the lab coat, turning it inside out to contain any potential contamination.

    • Remove goggles as the final step.

    • Wash hands thoroughly with soap and water.[4][6][7]

Spill Management and Emergency Procedures

In the event of a spill, a swift and correct response is critical to mitigate any potential harm.

Spill ScenarioImmediate Action
Minor Spill (Solid) 1. Alert others in the immediate area. 2. Wearing full PPE, gently cover the spill with an absorbent material designed for chemical spills. 3. Carefully scoop the material into a designated waste container. 4. Clean the spill area with a suitable decontaminating solution.
Minor Spill (Liquid) 1. Alert others in the immediate area. 2. Wearing full PPE, contain the spill with absorbent pads or granules. 3. Work from the outside of the spill inwards to absorb the liquid. 4. Place all contaminated materials into a sealed waste bag. 5. Decontaminate the area.
Major Spill 1. Evacuate the immediate area. 2. Alert your supervisor and institutional safety officer immediately. 3. If safe to do so, close the sash of the fume hood if the spill is contained within it. 4. Do not attempt to clean up a major spill without specialized training and equipment.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] 2. Remove any contaminated clothing while flushing. 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper chemical waste disposal is not only a matter of safety but also of environmental responsibility and regulatory adherence.

Diagram: Chemical Waste Disposal Pathway

solid_waste Solid Waste (Contaminated PPE, weigh boats) waste_container_solid Designated Solid Chemical Waste Container solid_waste->waste_container_solid liquid_waste Liquid Waste (Unused solutions, reaction mixtures) waste_container_liquid Designated Liquid Chemical Waste Container liquid_waste->waste_container_liquid sharps_waste Contaminated Sharps (Needles, Pasteur pipettes) sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container pickup Scheduled Waste Pickup by EHS waste_container_solid->pickup waste_container_liquid->pickup sharps_container->pickup

Caption: Segregation of waste streams for proper disposal.

Disposal Protocol:

  • Solid Waste:

    • All disposable items contaminated with 2-(3-Methoxyphenoxy)acetamide, such as gloves, weigh boats, and absorbent paper, must be placed in a clearly labeled, sealed plastic bag and then into the designated solid chemical waste container.[11]

  • Liquid Waste:

    • Unused solutions or reaction mixtures containing the compound should be collected in a dedicated, labeled, and sealed liquid waste container.[13] Do not mix incompatible waste streams.

  • Empty Containers:

    • "Empty" containers that held 2-(3-Methoxyphenoxy)acetamide should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines.

  • Regulatory Compliance:

    • All waste must be disposed of in accordance with local, state, and federal regulations.[12] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

By integrating these detailed safety and disposal protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This commitment to meticulous chemical handling is a cornerstone of scientific integrity and professional responsibility.

References

  • Penta. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetamide, PA. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Advanced EHS. (n.d.). Chemical Handling Safety & PPE Requirements. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.